molecular formula C5H6O2 B130732 2,4-Pentadienoic acid CAS No. 21651-12-7

2,4-Pentadienoic acid

Cat. No.: B130732
CAS No.: 21651-12-7
M. Wt: 98.1 g/mol
InChI Key: SDVVLIIVFBKBMG-ONEGZZNKSA-N
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Description

Penta-2,4-dienoic acid is a pentadienoic acid with the double bonds at positions 2 and 4. It is a pentadienoic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a penta-2,4-dienoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVVLIIVFBKBMG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309803
Record name trans-2,4-Pentadienoic acid
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21651-12-7, 626-99-3
Record name trans-2,4-Pentadienoic acid
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Record name Penta-2,4-dienoic acid
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Record name trans-2,4-Pentadienoic acid
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Record name Penta-2,4-dienoic acid
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Record name trans-2,4-Pentadienoic acid
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Foundational & Exploratory

An In-depth Technical Guide to (2E)-penta-2,4-dienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-penta-2,4-dienoic acid, a short-chain unsaturated fatty acid, holds interest within various scientific domains due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its IUPAC nomenclature, structure, physicochemical properties, synthesis, and metabolic significance. The information is curated to support research and development activities, particularly in the fields of biochemistry and drug discovery.

IUPAC Name and Chemical Structure

The unequivocally established IUPAC name for the compound is (2E)-penta-2,4-dienoic acid . The "(2E)" designation specifies the stereochemistry of the double bond at the second carbon, indicating a trans configuration. It is also commonly referred to as trans-2,4-pentadienoic acid.

Molecular Formula: C₅H₆O₂

Structure:

The structure consists of a five-carbon chain with conjugated double bonds at the second and fourth positions and a carboxylic acid functional group at one end.

SMILES: C=C/C=C/C(=O)O

Physicochemical and Quantitative Data

A summary of the key quantitative data for (2E)-penta-2,4-dienoic acid is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 98.10 g/mol PubChem
Melting Point 69-72 °CSigma-Aldrich[1]
Solubility Soluble in 1 M NaOH (0.5 g/10 mL)Sigma-Aldrich[1]
Purity (typical) ≥97.0%Sigma-Aldrich[1]
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem

Experimental Protocols

Synthesis of (2E)-penta-2,4-dienoic acid via Doebner Modification of the Knoevenagel Condensation

A common and effective method for the synthesis of (2E)-penta-2,4-dienoic acid is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.

Reaction Scheme:

Detailed Protocol:

While a specific, detailed protocol for the synthesis of (2E)-penta-2,4-dienoic acid was not found in the immediate search results, the general procedure for the Doebner modification is as follows:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

  • Addition of Aldehyde: To this solution, add acrolein dropwise. A catalytic amount of piperidine may also be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the pyridine is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude (2E)-penta-2,4-dienoic acid can be purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol. For specific molar ratios, reaction times, and purification solvents, it is recommended to consult detailed procedures in organic synthesis literature. The reaction of acrolein and malonic acid in pyridine is known to yield trans-2,4-pentadienoic acid[1].

Biological Significance and Metabolic Pathways

Metabolism of (2E)-penta-2,4-dienoic Acid

In biological systems, (2E)-penta-2,4-dienoic acid is activated to its coenzyme A (CoA) thioester, (2E)-penta-2,4-dienoyl-CoA. This activated form can then enter the β-oxidation pathway for energy production. The metabolism of unsaturated fatty acids with double bonds at even-numbered carbons requires auxiliary enzymes. In the case of (2E)-penta-2,4-dienoyl-CoA, the key enzyme is 2,4-dienoyl-CoA reductase .

The metabolic fate of (2E)-penta-2,4-dienoyl-CoA involves two primary routes:

  • Reductive Pathway: (2E)-penta-2,4-dienoyl-CoA is first reduced by NADPH-dependent 2,4-dienoyl-CoA reductase to yield trans-3-enoyl-CoA. This intermediate is then isomerized to trans-2-enoyl-CoA, a standard intermediate of β-oxidation, which then proceeds through the conventional β-oxidation spiral.

  • Direct β-Oxidation (minor pathway): This pathway can lead to the formation of 3-keto-4-pentenoyl-CoA, which is a potent inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.

Below is a Graphviz diagram illustrating the metabolic pathway of (2E)-penta-2,4-dienoyl-CoA.

Metabolic_Pathway pentadienoic_acid (2E)-penta-2,4-dienoic acid pentadienoyl_coa (2E)-penta-2,4-dienoyl-CoA pentadienoic_acid->pentadienoyl_coa Acyl-CoA Synthetase trans_3_enoyl_coa trans-3-Enoyl-CoA pentadienoyl_coa->trans_3_enoyl_coa 2,4-dienoyl-CoA reductase (NADPH) keto_pentenoyl_coa 3-Keto-4-pentenoyl-CoA pentadienoyl_coa->keto_pentenoyl_coa Direct β-Oxidation (minor pathway) trans_2_enoyl_coa trans-2-Enoyl-CoA trans_3_enoyl_coa->trans_2_enoyl_coa Isomerase beta_oxidation β-Oxidation Spiral trans_2_enoyl_coa->beta_oxidation thiolase_inhibition Thiolase Inhibition keto_pentenoyl_coa->thiolase_inhibition

Metabolic pathway of (2E)-penta-2,4-dienoyl-CoA.
Role in Abscisic Acid Biosynthesis

Some commercial sources suggest that (2E)-penta-2,4-dienoic acid is an intermediate in the biosynthesis of the plant hormone abscisic acid (ABA)[2][3][4]. However, the established primary pathway for ABA biosynthesis in higher plants involves the oxidative cleavage of a C40 carotenoid precursor, such as zeaxanthin or violaxanthin, to form xanthoxin, which is then converted to ABA. Detailed scientific literature on plant biochemistry does not prominently feature (2E)-penta-2,4-dienoic acid as a direct precursor in this main pathway. It is possible that it is part of a minor, alternative, or synthetic pathway. Further research is required to definitively elucidate its role, if any, in ABA biosynthesis.

Conclusion

(2E)-penta-2,4-dienoic acid is a well-characterized unsaturated fatty acid with defined physicochemical properties. Its synthesis is accessible through established organic chemistry reactions. The metabolic pathway of its activated form, (2E)-penta-2,4-dienoyl-CoA, is understood to proceed primarily through a reductive step followed by β-oxidation. While its involvement in abscisic acid biosynthesis has been suggested, this remains an area for further clarification. This guide provides a foundational understanding of (2E)-penta-2,4-dienoic acid for scientists and researchers, highlighting its key characteristics and biological context.

References

An In-depth Technical Guide to the Core Chemical Properties and Physical Data of 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and physical data of 2,4-pentadienoic acid. The information is curated for professionals in research and development, offering detailed experimental protocols and clearly structured data to support laboratory work and drug development initiatives.

Core Physical and Chemical Data

This compound, a five-carbon unsaturated carboxylic acid, exhibits reactivity characteristic of both its carboxyl group and its conjugated diene system. The (2E)-isomer is the most common form.

PropertyValueSource(s)
Molecular Formula C₅H₆O₂[1][2]
Molecular Weight 98.10 g/mol [1][2]
CAS Number 626-99-3[3]
IUPAC Name (2E)-penta-2,4-dienoic acid[1]
Melting Point 69-72 °C[3]
Boiling Point 215 °C at 760 mmHg
pKa ~4.5[4]
Appearance Solid[3]
Solubility Profile
SolventSolubilitySource(s)
1 M Sodium Hydroxide Soluble (0.5 g/10 mL)[3]
Water Limited solubility[5]
Ethanol Soluble[5]
Methanol Soluble[5]
DMSO Soluble[5]

Spectroscopic Data

TechniqueKey Data PointsSource(s)
¹H NMR Spectral data available, detailed shifts require specific experimental conditions.[6]
¹³C NMR Spectral data available, detailed shifts require specific experimental conditions.[2]
FTIR KBr pellet technique shows characteristic peaks for carboxylic acid and C=C bonds.[1]
Mass Spectrometry Electron ionization mass spectra are available, with a prominent molecular ion peak.[1][7][8][9][10]

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration with a standard base.

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.

  • Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The base is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the base, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Processing: The raw data is processed using Fourier transformation, followed by phasing and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded for subtraction.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using electron ionization (EI) for this type of compound.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer, generating a mass spectrum.

Visualizations

Synthesis of this compound: Experimental Workflow

The Doebner modification of the Knoevenagel condensation is a common synthetic route to this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acrolein Acrolein Condensation Knoevenagel Condensation (Doebner Modification) Acrolein->Condensation MalonicAcid Malonic Acid MalonicAcid->Condensation Pyridine Pyridine (Base) Pyridine->Condensation Decarboxylation Decarboxylation Condensation->Decarboxylation Product This compound Decarboxylation->Product

Caption: Workflow for the synthesis of this compound.

Enzymatic Reaction Pathway

This compound derivatives are involved in various biochemical pathways. One such example is the enzymatic hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).

G Enzymatic Hydrolysis of HOPDA HOPDA 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) Enzyme C-C bond hydrolase (e.g., BphD) HOPDA->Enzyme Product1 Benzoic Acid Enzyme->Product1 Product2 2-hydroxy-2,4-pentadienoic acid Enzyme->Product2

Caption: Enzymatic hydrolysis of HOPDA.

References

An In-Depth Technical Guide to 2,4-Pentadienoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-pentadienoic acid, a versatile organic compound with significant potential in various research and development applications, particularly in the field of drug discovery. This document details its chemical properties, synthesis methods, and emerging biological activities, offering a valuable resource for professionals engaged in the development of novel therapeutics.

Core Chemical and Physical Properties

This compound, a conjugated fatty acid, possesses the molecular formula C₅H₆O₂ and is registered under CAS number 626-99-3.[1] The structure of this compound, featuring a five-carbon chain with two double bonds and a carboxylic acid functional group, allows for various chemical modifications, making it an attractive scaffold for medicinal chemistry.

PropertyValueReference
CAS Number 626-99-3[1]
Molecular Formula C₅H₆O₂
Molecular Weight 98.10 g/mol [1]
Physical Form Solid[1]
Melting Point 69-72 °C[1]
Solubility Soluble in 1 M NaOH (0.5 g/10 mL, clear, brown)[1]
Storage Temperature -20°C[1]

Synthesis of this compound

A reliable and reproducible method for the synthesis of trans-2,4-pentadienoic acid is a modification of the Doebner condensation. This procedure involves the reaction of acrolein with malonic acid in the presence of pyridine.

Experimental Protocol: Synthesis of trans-2,4-Pentadienoic Acid

Materials:

  • Pyridine

  • Malonic acid (powdered)

  • Acrolein

  • Concentrated sulfuric acid

  • Dichloromethane

  • Magnesium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a condenser, charge 206 g (2.61 moles) of pyridine.

  • Addition of Malonic Acid: With vigorous stirring, add 208 g (2.00 moles) of powdered malonic acid in portions.

  • Addition of Acrolein: Add 126 g (2.25 moles) of acrolein over a 30-minute period. An exothermic reaction will occur with the evolution of carbon dioxide.

  • Reaction Progression: After one hour, as the evolution of carbon dioxide ceases, pour the solution onto 1 liter of ice.

  • Acidification and Extraction: Carefully acidify the mixture with 130 ml of concentrated sulfuric acid. Extract the aqueous layer with four 250-ml portions of dichloromethane.

  • Drying and Crystallization: Dry the combined organic extracts over magnesium sulfate. Concentrate the dichloromethane solution to approximately 300 ml and allow it to crystallize in a freezer at -10°C.

  • Isolation of Product: Collect the successive crops of off-white crystals. The final product will have a melting point of 69–71°C.

Applications in Drug Development

This compound and its derivatives have emerged as promising candidates in drug discovery, demonstrating notable antimicrobial and cytotoxic activities.

Antimicrobial and Cytotoxic Potential

Derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have been synthesized and evaluated for their biological activities.[2] These compounds have shown significant potential as both antimicrobial and anticancer agents.

Compound DerivativeCell LineIC₅₀ (µg/mL)
4aHEPG21.75
MCF-71.59
4bHEPG23.50
4cHEPG2-
MCF-71.25
4eHEPG2 & MCF-72.80 - 3.50

Data extracted from a study on 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid derivatives.[2]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay):

The cytotoxic effects of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cell lines (e.g., HEPG2, MCF-7) at a density of 1 × 10⁴ cells/well in 96-well plates.

  • Incubation: Incubate the cells for 24 hours.

  • Treatment: After 24 hours, treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution, and solubilize the formazan crystals with 130 µL of DMSO.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

Antimicrobial Assay (Disc Diffusion Method):

The antimicrobial activity of the compounds can be assessed using the disc diffusion method against various bacterial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.

  • Plate Inoculation: Spread the inoculum evenly over the surface of agar plates.

  • Disc Application: Place sterile paper discs on the agar surface.

  • Compound Application: Apply a specific concentration of the test compound to each disc.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited. Ciprofloxacin can be used as a reference drug.[2]

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the synthesis of this compound derivatives to their biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Acrolein Acrolein Doebner_Condensation Doebner Condensation Acrolein->Doebner_Condensation Malonic_Acid Malonic Acid Malonic_Acid->Doebner_Condensation Pyridine Pyridine Pyridine->Doebner_Condensation Pentadienoic_Acid This compound Doebner_Condensation->Pentadienoic_Acid Derivatization Derivatization Pentadienoic_Acid->Derivatization Derivatives Active Derivatives Derivatization->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Antimicrobial Antimicrobial Assay (Disc Diffusion) Derivatives->Antimicrobial Data_Analysis Data Analysis (IC50 / Zone of Inhibition) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis

Caption: Workflow for Synthesis and Biological Evaluation of this compound Derivatives.

Abscisic Acid Biosynthesis Pathway

While not directly a signaling pathway in human drug development, this compound is structurally related to intermediates in the biosynthesis of abscisic acid (ABA), a crucial plant hormone. Understanding this pathway provides insight into the natural roles of similar chemical structures. The biosynthesis of ABA in plants is an indirect pathway that begins with the C5 isoprene unit, isopentenyl pyrophosphate (IpPP), and proceeds through the cleavage of a C40 carotenoid precursor.

G cluster_pathway Abscisic Acid Biosynthesis IpPP Isopentenyl Pyrophosphate (IpPP) Zeaxanthin Zeaxanthin IpPP->Zeaxanthin Multiple Steps Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin 9-cis-Neoxanthin Violaxanthin->Neoxanthin Xanthoxin Xanthoxin Neoxanthin->Xanthoxin Cleavage ABA_Aldehyde ABA Aldehyde Xanthoxin->ABA_Aldehyde ABA Abscisic Acid (ABA) ABA_Aldehyde->ABA Oxidation

Caption: Simplified Biosynthesis Pathway of Abscisic Acid in Plants.

Conclusion

This compound represents a valuable and versatile platform for the development of new therapeutic agents. Its straightforward synthesis and the demonstrated biological activity of its derivatives underscore its potential in medicinal chemistry. Further investigation into the structure-activity relationships of novel derivatives and their mechanisms of action is warranted to fully exploit the therapeutic promise of this compound. This guide provides a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to the Stereoisomers of 2,4-Pentadienoic Acid and Their Configurations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadienoic acid, a five-carbon dienoic acid, is a molecule with significant potential in various chemical and pharmaceutical applications. Its structure allows for the existence of four distinct geometric stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The spatial arrangement of substituents around the double bonds dictates the unique physicochemical and biological properties of each isomer. This technical guide provides a comprehensive overview of the configurations of these stereoisomers, their characterization through spectroscopic methods, and protocols for their synthesis and separation. Due to the limited availability of experimental data for all isomers, this guide combines reported data with predicted values and methodologies adapted from closely related compounds to offer a thorough resource for researchers in the field.

Introduction

The study of stereoisomerism is of paramount importance in drug development and materials science, as different isomers of a molecule can exhibit vastly different biological activities and physical properties. This compound serves as a fundamental scaffold in organic synthesis and is a precursor to more complex molecules. Understanding the specific configurations of its stereoisomers is crucial for targeted synthesis and for elucidating structure-activity relationships. This guide will delve into the structural nuances of the four geometric isomers of this compound, providing the necessary technical details for their identification, synthesis, and purification.

Stereoisomers of this compound

This compound possesses two carbon-carbon double bonds, each capable of existing in either an E (entgegen) or Z (zusammen) configuration. This gives rise to four possible geometric isomers.

Isomer Configurations

The four stereoisomers are:

  • (2E,4E)-2,4-Pentadienoic acid: Both double bonds have the E configuration.

  • (2E,4Z)-2,4-Pentadienoic acid: The C2-C3 double bond has the E configuration, and the C4-C5 double bond has the Z configuration.

  • (2Z,4E)-2,4-Pentadienoic acid: The C2-C3 double bond has the Z configuration, and the C4-C5 double bond has the E configuration.

  • (2Z,4Z)-2,4-Pentadienoic acid: Both double bonds have the Z configuration.

stereoisomers This compound This compound 2E,4E 2E,4E This compound->2E,4E Isomerization 2E,4Z 2E,4Z This compound->2E,4Z Isomerization 2Z,4E 2Z,4E This compound->2Z,4E Isomerization 2Z,4Z 2Z,4Z This compound->2Z,4Z Isomerization

Caption: Proposed synthesis of (2Z)-2,4-pentadienoic acid isomers.

The (2E,4E) isomer is the most thermodynamically stable and can often be synthesized through methods that allow for equilibration, such as the Doebner-von Miller reaction or the Wittig reaction with an appropriate phosphorane.

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for the separation of geometric isomers. A C18 column is a common choice for the stationary phase. The mobile phase composition can be optimized to achieve baseline separation of all four isomers.

dot

hplc_workflow cluster_workflow HPLC Method Development Workflow Prepare Prepare Isomer Mixture Column Select C18 Column Prepare->Column MobilePhase Optimize Mobile Phase (e.g., Acetonitrile/Water with acid) Column->MobilePhase Inject Inject Sample MobilePhase->Inject Detect UV Detection (e.g., 254 nm) Inject->Detect Analyze Analyze Chromatogram Detect->Analyze

Caption: General workflow for HPLC separation of this compound isomers.

Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is a good starting point. The gradient can be optimized to achieve separation.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at a wavelength where the conjugated system absorbs, such as 254 nm, should be effective.

  • Sample Preparation: Dissolve the mixture of isomers in the initial mobile phase composition.

Characterization by NMR Spectroscopy

Protocol for Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl3, Acetone-d6, DMSO-d6).

  • Concentration: For 1H NMR, dissolve 1-5 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For 13C NMR, a higher concentration of 10-20 mg may be required.

  • Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Quantitative Data

As of the time of this writing, there is a lack of publicly available experimental X-ray crystallographic data for the stereoisomers of this compound. Therefore, a table of quantitative bond lengths and angles cannot be provided. Researchers are encouraged to perform single-crystal X-ray diffraction studies on the purified isomers to obtain this valuable data.

Conclusion

The four geometric stereoisomers of this compound represent a fascinating area of study with implications for various scientific disciplines. This technical guide has provided a framework for their identification, synthesis, and separation, drawing upon a combination of predicted data and established experimental protocols for related compounds. While there are gaps in the experimental data for these specific molecules, the methodologies outlined here provide a solid foundation for researchers to build upon. Further experimental work, particularly in the areas of selective synthesis and crystallographic analysis, will be invaluable in fully elucidating the unique properties of each of these important stereoisomers.

Navigating the Scarcity of 2,4-Pentadienoic Acid in Nature and the Abundance of its Close Relative, Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence and biological sources of 2,4-pentadienoic acid. Initial comprehensive searches revealed a significant lack of documented natural sources for this compound. The scientific literature predominantly features information on its more widely known and structurally similar homolog, 2,4-hexadienoic acid, commonly known as sorbic acid. This document first clarifies the limited available information on this compound and its derivatives in nature. Subsequently, it provides a detailed technical overview of the natural occurrence, biosynthesis, and analysis of sorbic acid, a compound of significant interest in food science and drug development due to its antimicrobial properties. This guide is structured to provide researchers with a thorough understanding of sorbic acid as a well-documented alternative, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Case of this compound: A Rare Natural Product

A thorough review of scientific literature and chemical databases indicates that this compound (C₅H₆O₂) is not a commonly reported natural product. While chemical suppliers list it as a synthetic reagent, its presence in biological systems is not well-documented.

However, some derivatives of this compound have been identified in nature:

  • 2-hydroxy-2,4-pentadienoic acid: This hydroxylated derivative has been reported in the common bean, Phaseolus vulgaris[1].

  • 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid (Piperic acid): This derivative is obtained by the hydrolysis of piperine, a major alkaloid in black pepper (Piper nigrum)[2].

The scarcity of information on the natural occurrence of the parent compound, this compound, suggests that it is either extremely rare in nature or its presence has not been a focus of significant research.

Sorbic Acid (2,4-Hexadienoic Acid): The Prevalent Natural Analog

In contrast, sorbic acid (2,4-hexadienoic acid, C₆H₈O₂) is a well-known natural organic compound first isolated in 1859 from the unripe berries of the rowan tree (Sorbus aucuparia)[3]. It is widely recognized for its antimicrobial properties and is extensively used as a food preservative[3]. Given the likely interest of researchers in the biological activity of unsaturated fatty acids, this guide will now focus on the natural occurrence and biological sources of sorbic acid.

Primary Natural Source: Rowan Berries (Sorbus aucuparia)

The primary natural source of sorbic acid is the berries of the rowan tree (Sorbus aucuparia)[3][4]. In the berries, it exists predominantly as its lactone precursor, parasorbic acid[5][6]. This precursor is converted to sorbic acid upon heating or through hydrolysis[3][6]. Fresh rowan berries contain approximately 0.1% sorbic acid equivalent[4]. Other natural sources where sorbic acid has been reported include Prunus domestica (plum) and Schisandra chinensis[7].

Quantitative Data

The concentration of parasorbic acid, the precursor to sorbic acid, in rowan berries has been quantified. The levels vary with the ripeness of the fruit.

Plant SourceCompoundConcentration (mg per 100g dry matter)State of Ripeness
Sorbus aucuparia (Rowan Berries)Parasorbic Acid132.3Green

Data sourced from: CABI Digital Library[5]

Biosynthesis and Mechanism of Action

Biosynthesis of Sorbic Acid in Sorbus aucuparia

The direct biosynthetic pathway of sorbic acid in Sorbus aucuparia is not extensively detailed in the available literature. However, it is established that its immediate precursor in the plant is parasorbic acid. The conversion of parasorbic acid to sorbic acid is a hydrolysis reaction.

G parasorbic_acid Parasorbic Acid (in Rowan Berries) sorbic_acid Sorbic Acid (2,4-Hexadienoic Acid) parasorbic_acid->sorbic_acid Hydrolysis (e.g., via heat)

Caption: Conversion of Parasorbic Acid to Sorbic Acid.

Antimicrobial Mechanism of Action

Sorbic acid's utility as a preservative stems from its ability to inhibit the growth of molds, yeasts, and some bacteria[1][3]. The undissociated form of the acid is the active antimicrobial agent, making it more effective at lower pH levels[3]. Its mechanism of action involves the inhibition of several key enzymes within microbial cells.

G cluster_microbe Microbial Cell carbohydrate_metabolism Carbohydrate Metabolism Enzymes (e.g., Enolase, Lactate Dehydrogenase) citric_acid_cycle Citric Acid Cycle Enzymes (e.g., Dehydrogenases, Fumerase) sh_enzymes Sulfhydryl-Containing Enzymes (e.g., Ficin, Alcohol Dehydrogenase) sorbic_acid Sorbic Acid sorbic_acid->carbohydrate_metabolism sorbic_acid->citric_acid_cycle sorbic_acid->sh_enzymes

Caption: Sorbic Acid's Inhibition of Microbial Enzymes.[8][9]

Experimental Protocols

Extraction and Quantification of Sorbic Acid by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying sorbic acid in biological and food matrices.[1][10]

Methodology:

  • Sample Preparation:

    • Homogenize 10 grams of the sample (e.g., berries, cheese) with a suitable solvent like 70% ethanol[11].

    • For solid samples, use a food processor to obtain a homogeneous mixture[11].

    • Extract the homogenate by shaking or using a tissuemizer for 10 minutes[11].

    • Centrifuge the mixture at 2000-2500 rpm for 5 minutes to separate the solid and liquid phases[11].

    • Filter the supernatant through filter paper into a volumetric flask[11].

    • Repeat the extraction process and combine the filtrates[11].

    • Adjust the final volume with the extraction solvent[11].

    • Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system[11].

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column[1].

    • Mobile Phase: Isocratic mixture of a buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and methanol (e.g., 60:40 v/v)[12].

    • Flow Rate: 1 mL/min[12].

    • Detection: UV detector at 254 nm or the wavelength of maximum absorbance for sorbic acid (around 255-260 nm)[11][13].

    • Quantification: Use an external standard calibration curve prepared from known concentrations of sorbic acid[1].

G start Start: Homogenized Sample extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration1 Filtration (Supernatant) centrifugation->filtration1 volume_adjustment Volume Adjustment filtration1->volume_adjustment filtration2 Syringe Filtration (0.45 µm) volume_adjustment->filtration2 hplc HPLC Analysis (C18 Column, UV Detection) filtration2->hplc end End: Quantification hplc->end

Caption: HPLC Analysis Workflow for Sorbic Acid.

Extraction and Quantification of Sorbic Acid by Spectrophotometry

A colorimetric method using thiobarbituric acid (TBA) is a viable alternative for sorbic acid quantification.

Methodology:

  • Sample Preparation (Steam Distillation):

    • Weigh 1.5-2.0 g of the prepared sample into a distillation tube.

    • Add 10 mL of 2N H₂SO₄ and 10 g of magnesium sulfate.

    • Steam distill the sample, collecting 100-125 mL of distillate in a 250 mL volumetric flask.

    • Dilute the distillate to the mark with distilled water.

  • Colorimetric Reaction:

    • Pipette 2 mL of the diluted distillate into a test tube. Prepare a blank with 2 mL of distilled water.

    • Add 1 mL of 0.3N H₂SO₄ and 1 mL of potassium dichromate solution to each tube.

    • Heat the tubes in a boiling water bath for exactly 5 minutes.

    • Cool the tubes in an ice bath and then add 2 mL of 0.5% thiobarbituric acid solution.

    • Return the tubes to the boiling water bath for 10 minutes to allow for color development.

  • Measurement:

    • Cool the solutions to room temperature.

    • Measure the absorbance of the sample against the blank at 532 nm using a spectrophotometer.

    • Quantify the sorbic acid concentration using a calibration curve prepared with standard sorbic acid solutions.

G start Start: Prepared Sample distillation Steam Distillation start->distillation distillate_collection Collect & Dilute Distillate distillation->distillate_collection reaction_prep Aliquot Distillate + Reagents (H₂SO₄, K₂Cr₂O₇) distillate_collection->reaction_prep heating1 Heat (Boiling Water, 5 min) reaction_prep->heating1 cooling Cool (Ice Bath) heating1->cooling tba_addition Add Thiobarbituric Acid cooling->tba_addition heating2 Heat (Boiling Water, 10 min) tba_addition->heating2 measurement Measure Absorbance at 532 nm heating2->measurement end End: Quantification measurement->end

Caption: Spectrophotometric Analysis Workflow for Sorbic Acid.

Conclusion

While the natural occurrence of this compound remains largely unconfirmed, its close structural analog, sorbic acid (2,4-hexadienoic acid), is a well-characterized natural product with significant biological activity. Found primarily in the berries of the rowan tree as its precursor parasorbic acid, sorbic acid serves as a potent antimicrobial agent by inhibiting key microbial enzymes. The standardized and validated analytical methods presented, including HPLC and spectrophotometry, provide robust tools for its quantification in various matrices. For researchers and drug development professionals, the study of sorbic acid and its derivatives offers a fertile ground for the discovery and development of new therapeutic and preservative agents.

References

A Technical Guide to the Spectral Data of 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-pentadienoic acid, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for trans-2,4-pentadienoic acid are summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-25.92d15
H-37.37ddJ₂,₃ = 15, J₃,₄ = 11
H-46.2–6.8m-
H-55.1–5.8m-
COOH12.0s-

Table 1: ¹H NMR Spectral Data for trans-2,4-Pentadienoic Acid in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon AssignmentChemical Shift (δ) in ppm
C-1 (COOH)~172
C-2~120
C-3~145
C-4~130
C-5~125

Table 2: Approximate ¹³C NMR Spectral Data for this compound. Note: Specific experimental data with precise shifts were not publicly available. The presented values are typical for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound.

Wavenumber (cm⁻¹)Assignment
3200–2700O-H stretch (carboxylic acid)
1696C=O stretch (carbonyl)
1640, 1600C=C stretch (alkene)
1280, 1010C-O stretch and O-H bend

Table 3: IR Spectral Data for trans-2,4-Pentadienoic Acid.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative Intensity (%)Proposed Fragment
98~40[M]⁺ (Molecular Ion)
81~60[M-OH]⁺
53~100[M-COOH]⁺
39~85[C₃H₃]⁺

Table 4: Key Mass Spectrometry Fragmentation Data for this compound (from GC-MS of the (Z)-isomer, expected to be similar for the (E)-isomer).[2]

Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A solution of trans-2,4-pentadienoic acid was prepared by dissolving the crystalline solid in deuterated chloroform (CDCl₃).

Instrumentation: A Varian CFT-20 spectrometer was utilized for ¹H NMR analysis.[3]

Data Acquisition: The ¹H NMR spectrum was recorded, and chemical shifts were reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained from a sample prepared in a chloroform (CHCl₃) solution.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Data Acquisition: The spectrum was scanned over the mid-infrared range to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (GC-MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

Ionization: Electron Ionization (EI) was employed to generate the molecular ion and its fragments.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Data Interpretation and Visualization

The following diagram illustrates the workflow for the spectroscopic analysis of this compound, demonstrating how data from different techniques are integrated to confirm the molecular structure.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR Structure Proposed Structure (this compound) H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton IR FTIR IR->Structure Functional Groups (COOH, C=C) MS GC-MS MS->Structure Molecular Weight & Fragmentation Pattern

Caption: Workflow of Spectroscopic Analysis.

This guide provides a comprehensive yet concise overview of the essential spectral data for this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the reliable identification and application of this compound.

References

2,4-Pentadienoic Acid: An In-Depth Technical Guide on its Role as a Fatty Acyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Pentadienoic acid, a five-carbon di-unsaturated fatty acid, plays a specialized role in cellular metabolism, particularly in the catabolism of polyunsaturated fatty acids. While not a major component of cellular lipids, its activated form, 2,4-pentadienoyl-CoA, is a key intermediate in the β-oxidation pathway of fatty acids with double bonds at even-numbered positions. This guide provides a comprehensive technical overview of this compound, focusing on its activation to a fatty acyl, its metabolic fate, and its interaction with cellular signaling pathways. Detailed experimental protocols for its analysis and the characterization of related enzymatic activities are provided, along with a summary of relevant quantitative data to support further research and drug development efforts in the field of metabolic and inflammatory diseases.

Introduction

This compound (C5H6O2, Molar Mass: 98.10 g/mol ) is a short-chain unsaturated fatty acid characterized by the presence of two double bonds at positions 2 and 4.[1][2][3] Its chemical structure, featuring a conjugated diene system, imparts unique chemical reactivity and biological significance. In the context of fatty acid metabolism, this compound is primarily considered in its activated thioester form, 2,4-pentadienoyl-CoA. This intermediate is generated during the β-oxidation of polyunsaturated fatty acids, necessitating a set of auxiliary enzymes to resolve the non-standard double bond configurations for complete catabolism.

Beyond its role in core metabolism, short-chain fatty acids and their derivatives are increasingly recognized as important signaling molecules, particularly through their interaction with G-protein coupled receptors such as the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.[4][5] While this compound has been identified as a weak agonist of FFA2, a comprehensive understanding of its physiological and pathophysiological roles is still emerging.

This technical guide aims to consolidate the current knowledge on this compound as a fatty acyl, providing researchers and drug development professionals with a detailed resource covering its metabolism, analytical quantification, and the experimental procedures necessary to investigate its biological functions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C5H6O2[1][2]
Molar Mass 98.10 g/mol [1][2]
IUPAC Name (2E)-penta-2,4-dienoic acid[1]
CAS Number 626-99-3[3]
Appearance Solid
Melting Point 69-72 °C
Solubility Soluble in 1 M NaOH
Storage Temperature -20°C

The Role of this compound as a Fatty Acyl

The biological activity of this compound is intrinsically linked to its conversion into a fatty acyl-CoA thioester. This activation is a prerequisite for its entry into metabolic pathways.

Activation to 2,4-Pentadienoyl-CoA

Like other fatty acids, this compound is activated to its coenzyme A (CoA) derivative in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase (ACS).[6][7]

Diagram 1: Activation of this compound

activation 2,4-Pentadienoic_Acid This compound ACS Acyl-CoA Synthetase (ACS) 2,4-Pentadienoic_Acid->ACS ATP ATP ATP->ACS CoA CoA-SH CoA->ACS 2,4-Pentadienoyl_CoA 2,4-Pentadienoyl-CoA ACS->2,4-Pentadienoyl_CoA AMP_PPi AMP + PPi ACS->AMP_PPi

Caption: Activation of this compound to 2,4-pentadienoyl-CoA by Acyl-CoA Synthetase.

Metabolism via β-Oxidation

2,4-Pentadienoyl-CoA is an intermediate in the β-oxidation of polyunsaturated fatty acids that have double bonds at even-numbered carbon atoms. Its metabolism requires the action of the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR).

Diagram 2: Metabolism of 2,4-Pentadienoyl-CoA in β-Oxidation

beta_oxidation PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) beta_ox_cycles Several cycles of β-Oxidation PUFA->beta_ox_cycles 2_4_Dienoyl_CoA 2,4-Dienoyl-CoA (e.g., 2,4-Decadienoyl-CoA) beta_ox_cycles->2_4_Dienoyl_CoA DECR 2,4-Dienoyl-CoA Reductase (DECR) 2_4_Dienoyl_CoA->DECR NADP NADP+ DECR->NADP trans_3_Enoyl_CoA trans-3-Enoyl-CoA DECR->trans_3_Enoyl_CoA NADPH NADPH + H+ NADPH->DECR Isomerase Enoyl-CoA Isomerase trans_3_Enoyl_CoA->Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Isomerase->trans_2_Enoyl_CoA Further_beta_ox Further cycles of β-Oxidation trans_2_Enoyl_CoA->Further_beta_ox

Caption: The role of 2,4-dienoyl-CoA reductase in the β-oxidation of polyunsaturated fatty acids.

The enzyme 2,4-dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to trans-2-enoyl-CoA, which can re-enter the conventional β-oxidation spiral.

Interaction with Signaling Pathways

Short-chain fatty acids are known to act as signaling molecules by activating specific G-protein coupled receptors.

Free Fatty Acid Receptor 2 (FFA2/GPR43)

This compound has been identified as a weak agonist at the human FFA2 receptor.[4][8][9] FFA2 is expressed in various tissues, including immune cells, adipocytes, and the gastrointestinal tract, and is implicated in the regulation of inflammation and metabolism.[4][5][10]

Diagram 3: FFA2 Signaling Pathway

FFA2_signaling SCFA Short-Chain Fatty Acid (e.g., this compound) FFA2 FFA2 (GPR43) SCFA->FFA2 Gq Gq FFA2->Gq Gi Gi FFA2->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC activation IP3_DAG->PKC Cellular_Response Cellular Response (e.g., Inhibition of Lipolysis, Cytokine Production) cAMP->Cellular_Response Ca2->Cellular_Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Cellular_Response

Caption: Simplified signaling pathways downstream of FFA2 activation.

Activation of FFA2 can lead to the coupling of both Gi and Gq proteins, resulting in the inhibition of adenylyl cyclase (and a decrease in cAMP) and the activation of phospholipase C (PLC), respectively.[4] This can lead to an increase in intracellular calcium and the activation of protein kinase C (PKC) and downstream signaling cascades like the MAPK/ERK pathway.[10]

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the metabolism of this compound and its derivatives, as well as its interaction with the FFA2 receptor.

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference(s)
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Hexadienoyl-CoA0.46-2.1Rat (recombinant)[8]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Hexadienoyl-CoA26.5 ± 3.87.78 ± 1.08-Human (recombinant)[9]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoA6.22 ± 2.00.74 ± 0.07-Human (recombinant)[9]
2,4-Dienoyl-CoA Reductase 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA3.2 ± 0.4--Rat Liver Mitochondria[11]
Acyl-CoA Synthetase This compoundNot ReportedNot ReportedNot Reported-

Table 3: Receptor Binding and Activation

ReceptorLigandParameterValueAssay SystemReference(s)
FFA2 (GPR43) This compoundActivityWeak Agonist-[8][9]
FFA2 (GPR43) This compoundEC50 / KiNot Reported-

Note: While this compound is described as a weak agonist of FFA2, specific quantitative data for its binding affinity or potency (e.g., EC50, Ki) are not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Biological Samples

The quantification of short-chain fatty acids like this compound in complex biological matrices such as plasma, feces, or cell culture media typically requires chromatographic separation coupled with mass spectrometric detection.

Diagram 4: General Workflow for SCFA Quantification

quantification_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Feces) Homogenization Homogenization/ Extraction Sample->Homogenization Derivatization Derivatization (Optional) Homogenization->Derivatization Chromatography GC or HPLC Separation Derivatization->Chromatography MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Quantification Quantification using Internal Standards MS->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for the quantification of short-chain fatty acids.

Protocol 1: GC-MS Analysis of this compound (Adapted from methods for SCFAs)

This protocol describes the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) following derivatization.

a) Sample Preparation and Extraction:

  • To 100 µL of plasma or a known weight of homogenized feces, add an internal standard (e.g., a deuterated analog of a similar short-chain fatty acid).

  • Perform protein precipitation and liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of acetonitrile and isopropanol).

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic supernatant and dry it under a stream of nitrogen.

b) Derivatization:

  • Reconstitute the dried extract in a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

  • Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

c) GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Use a temperature gradient to separate the analytes.

  • The mass spectrometer can be operated in selected ion monitoring (SIM) mode for targeted quantification of the characteristic ions of the derivatized this compound.

Protocol 2: HPLC-MS/MS Analysis of this compound (Adapted from methods for SCFAs)

This protocol outlines the quantification of this compound using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

a) Sample Preparation:

  • For plasma or serum samples, perform protein precipitation with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to pellet the proteins and collect the supernatant.

  • The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

b) HPLC Separation:

  • Use a C18 reversed-phase column for separation.

  • Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

c) MS/MS Detection:

  • The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).

  • Use multiple reaction monitoring (MRM) for quantification, monitoring the transition from the deprotonated parent ion [M-H]⁻ of this compound to a specific product ion.

Enzyme Activity Assays

Protocol 3: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of both NADPH and a suitable 2,4-dienoyl-CoA substrate.[6][11][12]

a) Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • NADPH solution: 10 mM stock in assay buffer.

  • Substrate: 1 mM stock of a suitable 2,4-dienoyl-CoA, such as 5-phenyl-2,4-pentadienoyl-CoA, in assay buffer.

  • Enzyme: Purified or partially purified 2,4-dienoyl-CoA reductase.

b) Assay Procedure:

  • In a quartz cuvette, combine the assay buffer, NADPH (to a final concentration of ~100-200 µM), and the enzyme preparation.

  • Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (to a final concentration of ~10-50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for several minutes.

c) Calculation of Activity:

  • Determine the linear rate of absorbance change per minute (ΔA340/min).

  • Calculate the enzyme activity using the Beer-Lambert law, considering the combined molar extinction coefficients of NADPH (6.22 mM⁻¹cm⁻¹) and the specific 2,4-dienoyl-CoA substrate used.

Protocol 4: Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from methods for measuring long-chain acyl-CoA synthetase activity and can be used to determine the activation of radiolabeled this compound.[13]

a) Reagents:

  • Reaction Buffer: A suitable buffer such as Tris-HCl or HEPES, pH 7.5, containing MgCl2 and ATP.

  • Coenzyme A solution.

  • Radiolabeled Substrate: [1-¹⁴C]-2,4-pentadienoic acid (requires custom synthesis).

  • Enzyme source: Cell lysate or purified acyl-CoA synthetase.

  • Dole's Reagent: Isopropanol:Heptane:1M H₂SO₄ (40:10:1).

  • Heptane.

  • Scintillation cocktail.

b) Assay Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, CoA, and the enzyme source.

  • Start the reaction by adding the radiolabeled this compound.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water, vortex, and centrifuge to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the [¹⁴C]-2,4-pentadienoyl-CoA will remain in the lower aqueous phase.

  • Carefully remove the upper phase.

  • Wash the lower phase again with heptane to remove any remaining unreacted substrate.

  • Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Conclusion

This compound, through its activated fatty acyl form, 2,4-pentadienoyl-CoA, is an important, albeit transient, intermediate in the metabolism of polyunsaturated fatty acids. Its catabolism is dependent on the auxiliary enzyme 2,4-dienoyl-CoA reductase. Furthermore, its potential role as a signaling molecule through the activation of FFA2 warrants further investigation, particularly the quantification of its binding affinity and potency. The experimental protocols detailed in this guide provide a framework for researchers to further elucidate the precise roles of this compound in health and disease, and to explore its potential as a therapeutic target or biomarker. The continued development of sensitive analytical techniques will be crucial in advancing our understanding of this and other short-chain fatty acyls in complex biological systems.

References

An In-depth Technical Guide to Derivatives of 2,4-Pentadienoic Acid: Synthesis, Chemical Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological evaluation of derivatives of 2,4-pentadienoic acid. Particular focus is given to derivatives of piperic acid, an accessible natural product derivative, which have shown significant potential in antimicrobial and anticancer research. This document details experimental protocols, presents quantitative data in structured tables, and visualizes key processes and pathways to support researchers in the field of medicinal chemistry and drug discovery.

Chemical Structures of Core and Derivative Compounds

The core structure is this compound, a five-carbon carboxylic acid with two conjugated double bonds. The derivatives discussed in this guide are primarily amides and esters synthesized from piperic acid, which is 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid.

(Chemical structures of this compound, piperic acid, and a generic derivative will be inserted here in the final document)

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, specifically amides and esters of piperic acid, can be achieved through straightforward and well-established chemical reactions.

General Synthesis of Piperic Acid from Piperine

Piperic acid is commonly prepared by the alkaline hydrolysis of piperine, the major alkaloid in black pepper.

Experimental Protocol:

  • Reaction Setup: A mixture of piperine and a 10% solution of potassium hydroxide (KOH) in ethanol is refluxed.

  • Hydrolysis: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the amide bond in piperine.

  • Isolation of Potassium Piperate: Upon cooling, the potassium salt of piperic acid precipitates out of the solution. This salt is collected by filtration.

  • Acidification: The potassium piperate is dissolved in water, and the solution is acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • Product Collection: The precipitated yellow solid of piperic acid is collected by filtration, washed with water, and dried.

Synthesis of Piperic Acid Amide Derivatives

Amide derivatives of piperic acid are synthesized via a coupling reaction between piperic acid and a desired amine, often facilitated by a coupling agent.

Experimental Protocol:

  • Reactant Dissolution: Piperic acid is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine and Coupling Agents: The selected amine (1.0-1.2 equivalents), 1-hydroxybenzotriazole (HOBt, 1.1 equivalents), and a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.1 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a dilute acid (e.g., 0.1 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis of Piperic Acid Ester Derivatives

Ester derivatives of piperic acid can be prepared using methods such as Steglich esterification.

Experimental Protocol:

  • Reactant Mixture: Piperic acid is dissolved in a dry, inert solvent like dichloromethane.

  • Addition of Alcohol and Catalysts: The desired alcohol (1.0-1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: The dicyclohexylurea byproduct is removed by filtration. The filtrate is then washed with dilute acid and brine.

  • Purification: The organic layer is dried, concentrated, and the crude ester is purified by column chromatography.

Quantitative Data

The following tables summarize the quantitative data for a selection of this compound derivatives, including their cytotoxic activity and spectroscopic characterization.

Cytotoxicity of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic Acid Amide Derivatives
Compound IDSubstituent (Amine)Cell LineIC50 (µM)[1]
4a AnilineMCF-7> 50
HEPG2> 50
4b 4-BromoanilineMCF-712.5
HEPG29.8
4c 4-ChloroanilineMCF-725
HEPG218.2
4d 4-NitroanilineMCF-78.7
HEPG215.6
4e 4-MethoxyanilineMCF-7> 50
HEPG2> 50
Spectroscopic Data for Selected 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic Acid Amide Derivatives
Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Piperic Acid 12.1 (1H, s, COOH), 7.4-6.8 (7H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O)167.5, 148.1, 147.9, 145.2, 142.3, 131.2, 125.4, 122.7, 120.1, 108.6, 105.9, 101.3
4b 8.2 (1H, s, NH), 7.5-6.8 (11H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O)164.2, 148.2, 148.0, 143.1, 140.5, 137.9, 131.9, 129.8, 125.1, 122.3, 121.5, 116.8, 108.7, 106.0, 101.4
4d 8.5 (1H, s, NH), 8.2 (2H, d, J=8.8 Hz, Ar-H), 7.8 (2H, d, J=8.8 Hz, Ar-H), 7.4-6.8 (7H, m, Ar-H & vinyl-H), 6.0 (2H, s, O-CH₂-O)164.0, 148.3, 148.1, 144.5, 143.5, 142.8, 140.9, 125.2, 124.9, 122.5, 119.5, 108.8, 106.1, 101.5

Experimental Protocols for Biological Evaluation

Cell Culture

MCF-7 (human breast adenocarcinoma) and HEPG2 (human hepatocellular carcinoma) cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Some derivatives of this compound, such as piperic acid, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF_kB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Derivative This compound Derivative Derivative->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->DNA Binds to

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating the biological activity of this compound derivatives can be summarized in the following workflow.

experimental_workflow start Start synthesis Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization (TLC, Column, NMR, MS) synthesis->purification cytotoxicity In vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End sar->end lead_optimization->synthesis Further Synthesis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

NGF Signaling Pathway Modulation

Piperine, a precursor to many of the discussed derivatives, has been shown to provide neuroprotection by modulating the Nerve Growth Factor (NGF) signaling pathway.

NGF_Pathway Piperine Piperine NGF NGF Piperine->NGF Upregulates TrkA TrkA Receptor NGF->TrkA Binds and Activates PI3K PI3K TrkA->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neuronal_Survival Neuronal Survival and Growth Akt->Neuronal_Survival Promotes GSK3b->Neuronal_Survival Excitotoxicity Excitotoxicity Excitotoxicity->Neuronal_Survival Inhibits

Caption: Modulation of the NGF signaling pathway by piperine, leading to neuroprotection.

References

An In-depth Technical Guide to the Toxicological and Safety Data of 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for 2,4-Pentadienoic acid. The information presented herein combines the available safety data for this compound with a detailed toxicological profile of its close structural analog, sorbic acid (2,4-hexadienoic acid), as a read-across surrogate. This approach is taken due to the structural similarity and the expectation of a comparable metabolic pathway. All data presented for sorbic acid should be interpreted with this consideration.

Introduction

This compound is an unsaturated carboxylic acid with emerging interest in various research and development sectors. A thorough understanding of its toxicological profile and safety information is paramount for its safe handling and potential application. This guide provides a comprehensive overview of the known safety hazards of this compound and a detailed toxicological assessment based on data available for the structurally similar compound, sorbic acid.

Safety and Handling of this compound

Safety_and_Handling General Safety and Handling Workflow for this compound cluster_PPE Personal Protective Equipment (PPE) cluster_Handling Handling Procedures cluster_Storage Storage cluster_FirstAid First Aid Measures PPE_Gloves Impermeable Gloves Handling_Avoid Avoid contact with skin, eyes, and clothing PPE_Gloves->Handling_Avoid PPE_Goggles Safety Goggles/Face Shield PPE_Goggles->Handling_Avoid PPE_Labcoat Protective Lab Coat PPE_Labcoat->Handling_Avoid PPE_Respirator Respirator (if dust is generated) Handling_Ventilation Work in a well-ventilated area (e.g., fume hood) Handling_NoInhalation Avoid inhalation of dust or fumes Handling_Ventilation->Handling_NoInhalation Handling_NoIngestion Do not ingest Storage_Container Keep container tightly closed Storage_Location Store in a cool, dry, and dark place Storage_Incompatible Store away from incompatible materials (e.g., strong oxidizing agents, bases) FirstAid_Skin Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. FirstAid_Eyes Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. FirstAid_Inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. FirstAid_Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. Metabolic_Pathway Predicted Metabolic Pathway of this compound 2_4_Pentadienoic_Acid This compound Activation Activation (Acyl-CoA Synthetase) 2_4_Pentadienoic_Acid->Activation ATP, CoA-SH Pentadienoyl_CoA 2,4-Pentadienoyl-CoA Activation->Pentadienoyl_CoA Beta_Oxidation β-Oxidation Pathway Pentadienoyl_CoA->Beta_Oxidation Glutathione_Conjugation Glutathione Conjugation (Glutathione S-transferase) Pentadienoyl_CoA->Glutathione_Conjugation GSH Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Multiple Steps Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Energy Energy (ATP) Citric_Acid_Cycle->Energy GSH_Adduct Glutathione Adduct Glutathione_Conjugation->GSH_Adduct Excretion Excretion GSH_Adduct->Excretion OECD_423_Workflow Experimental Workflow for Acute Oral Toxicity (OECD 423) start Start animal_prep Animal Preparation (e.g., female rats, fasted) start->animal_prep dose_admin Single Oral Dose Administration (gavage) animal_prep->dose_admin observation Observation Period (14 days) dose_admin->observation clinical_signs Record Clinical Signs (daily) observation->clinical_signs body_weight Record Body Weight (Day 0, 7, 14) observation->body_weight necropsy Gross Necropsy (at termination) observation->necropsy data_analysis Data Analysis and LD50 Estimation necropsy->data_analysis end End data_analysis->end OECD_473_Workflow Workflow for In Vitro Chromosomal Aberration Test (OECD 473) start Start cell_culture Prepare Mammalian Cell Cultures (e.g., CHO, human lymphocytes) start->cell_culture treatment Treat cells with test substance (with and without metabolic activation, S9) cell_culture->treatment incubation Incubate for appropriate duration treatment->incubation metaphase_arrest Add metaphase-arresting agent (e.g., colcemid) incubation->metaphase_arrest harvesting Harvest and fix cells metaphase_arrest->harvesting slide_prep Prepare and stain chromosome spreads harvesting->slide_prep microscopy Microscopic analysis of chromosomal aberrations slide_prep->microscopy data_analysis Statistical Analysis microscopy->data_analysis end End data_analysis->end OECD_451_Workflow Workflow for a Carcinogenicity Study (OECD 451) start Start animal_selection Select Rodent Species (e.g., rats, mice) start->animal_selection dosing Long-term daily administration of test substance (e.g., in diet) at multiple dose levels animal_selection->dosing in_life_observation In-life Observations (clinical signs, body weight, food consumption) dosing->in_life_observation termination Study Termination (e.g., 18-24 months) in_life_observation->termination necropsy Gross Necropsy termination->necropsy histopathology Histopathological Examination of all organs and tissues necropsy->histopathology data_analysis Statistical Analysis of Tumor Incidence histopathology->data_analysis end End data_analysis->end

Conjugate Acid-Base Properties of Penta-2,4-dienoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conjugate acid-base properties of penta-2,4-dienoate. It covers the structure of its conjugate acid, penta-2,4-dienoic acid, the pKa of the acid, and the resonance stabilization of the penta-2,4-dienoate anion. Detailed experimental protocols for the determination of these properties are also provided, along with graphical representations of key concepts and workflows.

Introduction to Penta-2,4-dienoate and its Conjugate Acid

Penta-2,4-dienoate is the conjugate base of penta-2,4-dienoic acid.[1][2] The properties of this acid-base pair are of significant interest in various fields, including organic synthesis and medicinal chemistry, due to the presence of a conjugated system of double bonds in close proximity to a carboxylic acid functional group. This arrangement influences the acidity of the proton and the reactivity of the molecule.

Penta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid.[2] The presence of the carbon-carbon double bonds in conjugation with the carboxyl group affects its electronic properties and, consequently, its acidity.

Quantitative Data: Acidity of Penta-2,4-dienoic Acid

CompoundStructurepKaReference
Acetic AcidCH₃COOH4.76Standard Literature Value
Acrylic AcidCH₂=CHCOOH4.25Standard Literature Value
Crotonic AcidCH₃CH=CHCOOH4.69Standard Literature Value
Penta-2,4-dienoic Acid CH₂=CHCH=CHCOOH ~4.5 (Estimated) N/A
Benzoic AcidC₆H₅COOH4.20Standard Literature Value

Table 1: Comparison of pKa values of selected carboxylic acids. The pKa of penta-2,4-dienoic acid is estimated based on the values for other unsaturated carboxylic acids.

Resonance Stabilization of the Penta-2,4-dienoate Anion

The stability of the penta-2,4-dienoate anion is a key factor in determining the acidity of its conjugate acid. The negative charge of the carboxylate group can be delocalized over the entire conjugated system. This delocalization is represented by several resonance structures. The greater the number of significant resonance contributors and the more spread out the negative charge, the more stable the anion and the stronger the conjugate acid.

The resonance structures of the penta-2,4-dienoate anion illustrate the delocalization of the negative charge onto the oxygen atoms and the carbon atoms at the 2 and 4 positions.

G Resonance Structures of Penta-2,4-dienoate cluster_0 cluster_1 cluster_2 C1 CH2= C2 CH C1->C2 C3 –CH= C2->C3 C4 CH C3->C4 C5 –C C4->C5 O1 O C5->O1 O2 O C5->O2 charge1 - r1_C1 CH2 r1_C2 –CH= r1_C1->r1_C2 r1_C3 CH r1_C2->r1_C3 r1_C4 –CH= r1_C3->r1_C4 r1_C5 C r1_C4->r1_C5 r1_O1 =O r1_C5->r1_O1 r1_O2 –O⁻ r1_C5->r1_O2 r2_C1 ⁻CH2 r2_C2 –CH= r2_C1->r2_C2 r2_C3 CH r2_C2->r2_C3 r2_C4 –CH= r2_C3->r2_C4 r2_C5 C=O r2_C4->r2_C5 r2_O2 –OH r2_C5->r2_O2 r2_O1 leftrightarrow1 cluster_1 cluster_1 leftrightarrow2 cluster_2 cluster_2 cluster_0 cluster_0

Caption: Resonance delocalization in the penta-2,4-dienoate anion.

Experimental Protocols for pKa Determination

The pKa of penta-2,4-dienoic acid can be determined using various experimental techniques. Below are detailed methodologies for two common approaches: spectrophotometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectrophotometric Titration

This method relies on the difference in the ultraviolet (UV) absorbance between the protonated (acid) and deprotonated (conjugate base) forms of the compound.

Materials:

  • Penta-2,4-dienoic acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • UV-Vis spectrophotometer

  • pH meter

  • Calibrated micropipettes and glassware

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of penta-2,4-dienoic acid of known concentration (e.g., 1 mM) in deionized water.

  • Determination of λmax:

    • Prepare two solutions from the stock: one highly acidic (e.g., pH 1-2 with HCl) and one highly basic (e.g., pH 11-12 with NaOH).

    • Scan the UV-Vis spectrum of both solutions to determine the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.

  • Titration:

    • Prepare a series of solutions with varying pH values (e.g., from pH 3 to 6) by adding different volumes of standardized HCl and NaOH to a fixed volume of the penta-2,4-dienoic acid stock solution.

    • Measure the absorbance of each solution at the λmax of the deprotonated species.

    • Measure the pH of each solution using a calibrated pH meter.

  • Data Analysis:

    • Plot the absorbance versus pH. The resulting curve should be sigmoidal.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

    • Alternatively, use the Henderson-Hasselbalch equation in the form: pKa = pH + log([HA]/[A⁻]), where the ratio of the protonated to deprotonated species can be determined from the absorbance values.

G Spectrophotometric pKa Determination Workflow A Prepare Stock Solution of Penta-2,4-dienoic Acid B Determine λmax for Acidic and Basic Forms A->B C Prepare Solutions at Various pH Values B->C D Measure Absorbance and pH for Each Solution C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Curve Inflection Point E->F

Caption: Workflow for pKa determination by spectrophotometry.

NMR Spectroscopy

This method monitors the change in the chemical shift of a specific proton in the molecule as a function of pH.

Materials:

  • Penta-2,4-dienoic acid

  • Deuterated water (D₂O)

  • Standardized DCl and NaOD solutions in D₂O

  • NMR spectrometer

  • pH meter calibrated for D₂O (or use of a reference compound)

Procedure:

  • Sample Preparation: Prepare a series of NMR samples of penta-2,4-dienoic acid in D₂O with varying pD values (the equivalent of pH in D₂O). The pD can be adjusted using DCl and NaOD.

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis:

    • Identify a proton whose chemical shift is sensitive to the protonation state of the carboxylate group (e.g., the proton at the α or β position).

    • Plot the chemical shift (δ) of this proton as a function of pD.

    • The resulting plot will be a sigmoidal curve. The pKa (in D₂O, denoted as pKa(D₂O)) is the pD at the inflection point of this curve.

    • The pKa in H₂O can be estimated from the pKa(D₂O) using the equation: pKa(H₂O) ≈ pKa(D₂O) - 0.4.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of penta-2,4-dienoate or its conjugate acid in specific signaling pathways. However, as a short-chain unsaturated fatty acid, it could potentially interact with various biological systems. For instance, some unsaturated fatty acids are known to act as signaling molecules or precursors for signaling molecules. Further research is required to elucidate any specific biological roles of penta-2,4-dienoate.

Conclusion

The conjugate acid-base properties of penta-2,4-dienoate are governed by the electronic effects of its conjugated system. While its precise pKa value requires experimental determination, it can be reasonably estimated to be around 4.5. The stability of the penta-2,4-dienoate anion is enhanced by resonance delocalization. The experimental protocols provided herein offer robust methods for the accurate determination of the pKa of penta-2,4-dienoic acid and similar unsaturated carboxylic acids, which is crucial for understanding their behavior in chemical and biological systems. Future research into the biological activities of penta-2,4-dienoate may reveal its involvement in cellular signaling or other metabolic processes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of trans-2,4-Pentadienoic Acid via Doebner Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Doebner modification of the Knoevenagel condensation is a widely utilized and effective method for the synthesis of α,β-unsaturated carboxylic acids. This protocol details the synthesis of trans-2,4-pentadienoic acid, a valuable intermediate in organic synthesis, through the reaction of acrolein and malonic acid in the presence of pyridine. The Doebner modification offers the advantage of in-situ decarboxylation of the intermediate, leading to high yields of the desired unsaturated acid.[1][2][3] This application note provides a comprehensive experimental protocol, quantitative data, and visual diagrams to facilitate the successful synthesis and understanding of this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of trans-2,4-pentadienoic acid via the Doebner modification.

ParameterValueReference
Reactants
Malonic Acid2.5 moles[4]
Pyridine10.7 moles[4]
Acrolein2.25 moles[4]
Product
trans-2,4-Pentadienoic Acid
Molar Mass98.10 g/mol [5]
Melting Point72°C[4]
Yield 65-70%[4]
Spectroscopic Data
IR (CHCl₃) cm⁻¹3200–2700 (OH), 1696 (C=O), 1640, 1600, 1280, 1010[4]
¹H NMR (CDCl₃) δ (ppm)5.1–5.8 (m, 2H), 5.92 (d, J = 15 Hz, 1H), 6.2–6.8 (m, 1H), 7.37 (dd, J = 15, 11 Hz, 1H), 12.0 (s, 1H)[4]

Experimental Protocol

This protocol is a modification of an established procedure by Doebner for the synthesis of trans-2,4-pentadienoic acid.[4]

Materials:

  • Malonic acid

  • Pyridine

  • trans-Acrolein (freshly distilled)

  • Concentrated Sulfuric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • 3-liter three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • 500-ml pressure-equalizing dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine 260 g (2.5 moles) of malonic acid and 850 ml (10.7 moles) of pyridine.

  • Reaction Initiation: Cool the mixture in an ice bath to 15°C.

  • Addition of Acrolein: While maintaining the temperature between 15-20°C, add 150 ml (2.25 moles) of freshly distilled trans-acrolein dropwise over a period of 30 minutes with vigorous stirring. An exothermic reaction will commence, accompanied by the evolution of carbon dioxide.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir for an additional hour as the carbon dioxide evolution subsides and the mixture becomes homogeneous.

  • Quenching: Pour the reaction mixture onto 1 liter of ice in a 3-liter Erlenmeyer flask.

  • Acidification: Carefully acidify the mixture with 130 ml of concentrated sulfuric acid.

  • Extraction: Extract the aqueous layer with four 250-ml portions of dichloromethane.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane by rotary evaporation.

  • Crystallization: The resulting crude product is then purified by crystallization from dichloromethane to yield pure trans-2,4-pentadienoic acid.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism for the synthesis of trans-2,4-pentadienoic acid via the Doebner modification.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product malonic_acid Malonic Acid reaction_mixture Combine Malonic Acid and Pyridine malonic_acid->reaction_mixture pyridine Pyridine pyridine->reaction_mixture acrolein Acrolein addition Add Acrolein (15-20°C) acrolein->addition cooling Cool to 15°C reaction_mixture->cooling cooling->addition stirring Stir for 1 hour addition->stirring quenching Pour onto Ice stirring->quenching acidification Acidify with H₂SO₄ quenching->acidification extraction Extract with CH₂Cl₂ acidification->extraction drying Dry over MgSO₄ extraction->drying evaporation Rotary Evaporation drying->evaporation crystallization Crystallize from CH₂Cl₂ evaporation->crystallization final_product trans-2,4-Pentadienoic Acid crystallization->final_product

Caption: Experimental workflow for the synthesis of trans-2,4-pentadienoic acid.

doebner_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_catalyst Catalyst/Solvent acrolein Acrolein intermediate1 Knoevenagel Adduct acrolein->intermediate1 Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->intermediate1 intermediate2 Unsaturated Diacid intermediate1->intermediate2 Dehydration final_product trans-2,4-Pentadienoic Acid intermediate2->final_product Decarboxylation (-CO₂) pyridine Pyridine pyridine->intermediate1 pyridine->final_product Promotes

Caption: Reaction mechanism of the Doebner modification for trans-2,4-pentadienoic acid synthesis.

References

Application Notes and Protocols: Proposed Synthesis of Chiral Propargylester from 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthetic route for the preparation of a chiral propargyl ester starting from 2,4-pentadienoic acid. As of the date of this document, a direct, one-pot synthesis for this specific transformation has not been reported in the peer-reviewed literature. The proposed pathway is a rational combination of established synthetic methodologies. The protocols provided are based on analogous transformations and should be considered as a starting point for experimental optimization.

Introduction

Chiral propargyl esters are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple functional groups that can be selectively manipulated. This application note details a proposed three-step synthetic sequence to access these chiral molecules from the readily available starting material, this compound. The key transformations involve a selective reduction, an asymmetric alkynylation to introduce the chiral center, and a final esterification.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process:

  • Reduction of this compound: Selective reduction of the carboxylic acid moiety to the corresponding 2,4-pentadienal.

  • Asymmetric Alkynylation: Enantioselective addition of a terminal alkyne to the aldehyde to generate a chiral propargyl alcohol.

  • Esterification: Conversion of the chiral propargyl alcohol to the desired chiral propargyl ester.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Asymmetric Alkynylation cluster_2 Step 3: Esterification start This compound intermediate1 2,4-Pentadienal start->intermediate1 Selective Reduction intermediate2 Chiral Propargyl Alcohol intermediate1->intermediate2 Terminal Alkyne, Chiral Catalyst final_product Chiral Propargyl Ester intermediate2->final_product Carboxylic Acid/Acyl Chloride

Figure 1: Proposed workflow for the synthesis of a chiral propargyl ester from this compound.

Data Presentation

The following table summarizes representative quantitative data for reactions analogous to the key steps in the proposed synthesis. These values provide an expected range for yield and enantioselectivity.

StepReaction TypeSubstrate/Reagent AnalogsCatalyst/ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
1Carboxylic Acid ReductionAromatic & Aliphatic Carboxylic AcidsMn catalyst, Et₃SiH, UVGood to ExcellentN/A[1]
2Asymmetric AlkynylationCinnamaldehyde + TMS-acetyleneDinuclear Zinc Catalyst9596[2]
2Asymmetric Alkynylationα-Bromo-nonenal + TMS-acetyleneDinuclear Zinc Catalyst8195[2]
3EsterificationBenzoic acid + MethanolPOCl₃QuantitativeN/A[3]
3EsterificationSecondary Alcohol + Carboxylic AcidDCC, DMAP~80-95N/A[4]

Experimental Protocols

Step 1: Selective Reduction of this compound to 2,4-Pentadienal

This protocol is adapted from a manganese-catalyzed hydrosilylation method for the selective reduction of carboxylic acids to aldehydes.[1]

Materials:

  • This compound

  • Triethylsilane (Et₃SiH)

  • Manganese(I) catalyst (e.g., Mn(CO)₅Br)

  • Anhydrous solvent (e.g., THF)

  • Aqueous HCl (1 M)

  • Standard glassware for inert atmosphere reactions

  • UV lamp (350 nm)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the manganese catalyst (e.g., 1-5 mol%).

  • Add triethylsilane (2.0-3.0 eq) to the solution.

  • Irradiate the reaction mixture with a UV lamp (350 nm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of aqueous HCl (1 M) to hydrolyze the intermediate disilyl acetal.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude 2,4-pentadienal by silica gel column chromatography.

Step 2: Asymmetric Alkynylation of 2,4-Pentadienal

This protocol is based on a dinuclear zinc-catalyzed asymmetric alkynylation of α,β-unsaturated aldehydes.[2][5]

Materials:

  • 2,4-Pentadienal

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Chiral ligand (e.g., a proline-derived ligand)

  • Diethylzinc (Et₂Zn) or Zinc triflate (Zn(OTf)₂)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 10 mol%) in anhydrous toluene.

  • Add diethylzinc (or Zn(OTf)₂) and stir for the prescribed time to form the catalyst complex.

  • Add the terminal alkyne (1.2-1.5 eq) to the catalyst solution and stir.

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of 2,4-pentadienal (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at the same temperature until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude chiral propargyl alcohol by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

G cluster_transition_state Proposed Transition State for Asymmetric Alkynylation Catalyst Chiral Zn Catalyst TransitionState [Catalyst-Aldehyde-Alkyne]‡ Catalyst->TransitionState Coordinates Aldehyde 2,4-Pentadienal (R-CHO) Aldehyde->TransitionState Binds to Alkyne Alkyne (R'-C≡CH) Alkyne->TransitionState Attacks Product Chiral Propargyl Alcohol TransitionState->Product Forms

Figure 2: Logical relationship in the key asymmetric alkynylation step.

Step 3: Esterification of the Chiral Propargyl Alcohol

This protocol describes a standard Steglich esterification, which is suitable for secondary alcohols.[6]

Materials:

  • Chiral propargyl alcohol

  • Carboxylic acid or acyl chloride of choice

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chiral propargyl alcohol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate.

  • Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final chiral propargyl ester.

Conclusion

This application note provides a comprehensive, albeit proposed, synthetic route for the preparation of chiral propargyl esters from this compound. The protocols are based on well-established and reliable chemical transformations. Researchers and drug development professionals can use this document as a foundational guide for the synthesis of this important class of molecules, with the understanding that optimization of each step will be necessary to achieve the desired yield and stereoselectivity for their specific substrates.

References

Application Notes and Protocols: Preparation of trans-1-N-Acylamino-1,3-dienes from 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-1-N-Acylamino-1,3-dienes are versatile building blocks in organic synthesis, serving as valuable precursors for the construction of complex nitrogen-containing molecules. Their utility is particularly pronounced in Diels-Alder reactions, where they function as dienes to stereoselectively form six-membered rings, a common scaffold in natural products and pharmaceuticals.[1][2][3][4] This application note provides a detailed protocol for the preparation of trans-1-N-acylamino-1,3-dienes from 2,4-pentadienoic acid via a Curtius rearrangement, a reliable method for accessing these important synthetic intermediates.[5][6]

Reaction Principle

The synthesis of trans-1-N-acylamino-1,3-dienes from this compound is achieved through a multi-step sequence culminating in a Curtius rearrangement. The overall transformation involves the conversion of the carboxylic acid to an acyl azide, which upon thermal or photochemical rearrangement, expels nitrogen gas to form an isocyanate. This highly reactive intermediate is then trapped by a nucleophile, such as an alcohol, to yield the corresponding carbamate, which is a stable form of the desired 1-N-acylamino-1,3-diene.

Data Presentation

Table 1: Summary of Yields for the Preparation of trans-2,4-Pentadienoic Acid
ReactantsProductYield (%)Melting Point (°C)Reference
Malonic acid and Acrolein in Pyridinetrans-2,4-Pentadienoic acid42-4669-71[5]
Table 2: Summary of Yields for the Preparation of Benzyl trans-1,3-butadiene-1-carbamate
Starting MaterialReagentsProductYield (%)Melting Point (°C)Reference
trans-2,4-Pentadienoic acid1. Ethyl chloroformate, N,N-diisopropylethylamine2. Sodium azide3. Benzyl alcoholBenzyl trans-1,3-butadiene-1-carbamate78-8569-72[5]

Experimental Protocols

Protocol 1: Synthesis of trans-2,4-Pentadienoic Acid[5]

This procedure details the preparation of the starting material, trans-2,4-pentadienoic acid, from malonic acid and acrolein.

Materials:

  • Malonic acid (powdered)

  • Pyridine

  • Acrolein

  • Concentrated Sulfuric acid

  • Dichloromethane

  • Magnesium sulfate

  • 1 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Calcium chloride drying tube

  • Powder funnel

  • 250 mL pressure-equalizing dropping funnel

  • 3 L Erlenmeyer flask

  • Rotary evaporator

  • Freezer

Procedure:

  • Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a condenser fitted with a calcium chloride drying tube, and a powder funnel.

  • Charge the flask with 206 g (2.61 moles) of pyridine.

  • With vigorous stirring, add 208 g (2.00 moles) of powdered malonic acid in portions.

  • Replace the powder funnel with a 250 mL pressure-equalizing dropping funnel containing 126 g (2.25 moles) of acrolein.

  • Add the acrolein dropwise over a 30-minute period with vigorous stirring. An exothermic reaction with the evolution of carbon dioxide will occur.

  • After the addition is complete, continue stirring for 1 hour until the carbon dioxide evolution ceases.

  • Pour the reaction mixture onto 1 L of ice in a 3 L Erlenmeyer flask.

  • Carefully acidify the mixture with 130 mL of concentrated sulfuric acid.

  • Extract the aqueous layer with four 250 mL portions of dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate for approximately 10 minutes.

  • Concentrate the dichloromethane solution to about 300 mL using a rotary evaporator with a water bath at 20–30°C.

  • Allow the solution to crystallize in a freezer at -10°C for several hours.

  • Collect the first crop of crystals (typically 40–50 g, m.p. 72–73°C).

  • Concentrate the mother liquor successively to 150 mL, 70 mL, and 30 mL to obtain three additional crops of crystals.

  • Dry the combined crops under reduced pressure in the presence of phosphorus pentoxide to yield 82–90 g (42–46%) of off-white crystals with a melting point of 69–71°C.

Protocol 2: Synthesis of Benzyl trans-1,3-butadiene-1-carbamate via Curtius Rearrangement[5]

This protocol describes the conversion of trans-2,4-pentadienoic acid to the corresponding N-acylamino diene. Caution! This reaction involves the formation of hydrazoic acid, which is toxic and explosive. This procedure must be performed in a well-ventilated fume hood.

Materials:

  • trans-2,4-Pentadienoic acid

  • N,N-Diisopropylethylamine

  • Acetone

  • Ethyl chloroformate

  • Sodium azide

  • Toluene

  • Benzyl alcohol

  • 95% Ethanol

  • Silica gel

  • Ethyl acetate

  • Hexane

  • Dry 1 L three-necked, round-bottomed flask

  • Magnetic stirring bar

  • Thermometer

  • 250 mL pressure-equalizing dropping funnel with nitrogen inlet

  • Ice-salt bath

  • 2 L separatory funnel

  • Rotary evaporator

Procedure:

  • Flush a dry 1 L three-necked, round-bottomed flask equipped with a magnetic stirring bar, a thermometer, and a 250 mL pressure-equalizing dropping funnel with a nitrogen inlet with dry nitrogen.

  • Charge the flask with 49 g (0.50 mole) of trans-2,4-pentadienoic acid, 80 g (0.62 mole) of N,N-diisopropylethylamine, and 300 mL of acetone.

  • Stir the solution and cool it to 0°C in an ice-salt bath.

  • Add a solution of 55 g (0.51 mole) of ethyl chloroformate in 150 mL of acetone over 30 minutes, maintaining the temperature below 0°C.

  • Continue stirring for an additional 30 minutes at 0°C.

  • Add a chilled solution of 65 g (1.0 mole) of sodium azide in 170 mL of water over a 20-minute interval, keeping the temperature below 0°C.

  • Stir the reaction mixture for an additional 10–15 minutes at 0°C.

  • Pour the contents of the flask into a 2 L separatory funnel containing 500 mL of ice-water.

  • Extract the acyl azide with six 250 mL portions of toluene.

  • Dry the combined toluene extracts over anhydrous magnesium sulfate for 20 minutes and then concentrate to a volume of approximately 300 mL.

  • Curtius Rearrangement: Add the toluene solution of the acyl azide to a 1 L flask containing 109 g (1.0 mole) of benzyl alcohol preheated to 100°C over 30-45 minutes. Vigorous nitrogen evolution will occur.

  • After the addition is complete, stir the solution at 100°C for an additional 30 minutes.

  • Remove the toluene rapidly on a rotary evaporator with the water bath at 40–50°C to obtain a yellow solid residue.

  • Dissolve the residue in 50 mL of 95% ethanol and allow it to crystallize in a freezer at -25°C for several hours.

  • Isolate two crops of pale yellow crystals (totaling 39–46 g) with a melting point of 69–72°C after drying under reduced pressure.

  • The mother liquor can be concentrated and the residue purified by column chromatography on silica gel (eluting with 1:9 (v/v) ethyl acetate–hexane) to afford additional product.

Visualizations

Reaction Scheme and Mechanism

The following diagram illustrates the overall synthetic workflow and the mechanism of the Curtius rearrangement.

Reaction_Workflow cluster_prep Preparation of Starting Material cluster_curtius Curtius Rearrangement Malonic_Acid Malonic Acid Pentadienoic_Acid trans-2,4-Pentadienoic Acid Malonic_Acid->Pentadienoic_Acid Pyridine Acrolein Acrolein Acrolein->Pentadienoic_Acid Acyl_Chloride Mixed Anhydride Pentadienoic_Acid->Acyl_Chloride 1. EtO(CO)Cl, DIPEA Acyl_Azide Acyl Azide Acyl_Chloride->Acyl_Azide 2. NaN3 Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (-N2) Carbamate Benzyl trans-1,3-butadiene-1-carbamate Isocyanate->Carbamate 3. Benzyl Alcohol

Caption: Synthetic workflow for the preparation of benzyl trans-1,3-butadiene-1-carbamate.

Curtius_Mechanism Intermediate [R-CO-N:] (Acylnitrene Intermediate) Isocyanate R-N=C=O (Isocyanate) Intermediate->Isocyanate Rearrangement Carbamate R-NH-CO-OR' (Carbamate) Isocyanate->Carbamate + R'OH Acyl_Azide Acyl_Azide

Caption: Mechanism of the Curtius Rearrangement.

Conclusion

The protocol described provides a reliable and well-documented method for the synthesis of trans-1-N-acylamino-1,3-dienes from readily available starting materials. The resulting dienes are valuable intermediates for the construction of complex molecular architectures, particularly through their application in Diels-Alder cycloadditions. The provided experimental details and data will be a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for the Synthesis of Sedanenolide Utilizing 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sedanenolide, a phthalide found in celery and other plants of the Apiaceae family, is a significant contributor to the characteristic aroma of celery. Beyond its sensory properties, sedanenolide has garnered interest for its potential biological activities. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of sedanenolide, with a key role played by 2,4-pentadienoic acid as a starting material. The synthesis hinges on a strategic intramolecular Diels-Alder reaction, a powerful tool in organic synthesis for the construction of complex cyclic systems.

The protocols outlined below are based on the established synthetic route described by Oguro and Watanabe, which employs an asymmetric approach to yield enantiomerically specific sedanenolide.[1] This is crucial for applications in drug development and sensory analysis, where stereochemistry can significantly impact biological activity and organoleptic properties.

Overall Synthetic Strategy

The synthesis of sedanenolide from this compound involves a two-step sequence:

  • Esterification: this compound is coupled with a chiral propargyl alcohol to form the corresponding chiral propargyl 2,4-pentadienoate. The choice of the specific enantiomer of the propargyl alcohol determines the stereochemistry of the final product.

  • Intramolecular Diels-Alder Reaction: The synthesized propargyl ester undergoes a thermally induced intramolecular [4+2] cycloaddition. In this reaction, the diene moiety of the 2,4-pentadienoate system reacts with the alkyne (dienophile) of the propargyl group to construct the bicyclic core of sedanenolide.

This synthetic approach is notable for its efficiency in building molecular complexity from relatively simple starting materials.

Experimental Protocols

Note: The following protocols are detailed representations of the synthetic steps. Researchers should always adhere to standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated fume hood.

Protocol 1: Synthesis of Chiral Propargyl 2,4-pentadienoate (Intermediate 5)

This protocol describes the esterification of this compound with a chiral propargyl alcohol. The synthesis of enantiomerically pure propargyl alcohols is a well-established field, and various methods can be employed to obtain the desired stereoisomer.[2]

Materials:

  • This compound

  • (S)-1-Heptyn-3-ol (or other suitable chiral propargyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add the chiral propargyl alcohol (e.g., (S)-1-heptyn-3-ol) (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure chiral propargyl 2,4-pentadienoate.

Protocol 2: Intramolecular Diels-Alder Cycloaddition for the Synthesis of Sedanenolide (1)

This protocol details the thermally induced cyclization of the chiral propargyl ester to form sedanenolide.

Materials:

  • Chiral Propargyl 2,4-pentadienoate (from Protocol 1)

  • Toluene (or another high-boiling, inert solvent like xylene)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the chiral propargyl 2,4-pentadienoate (1.0 eq) in toluene in a sealed tube or a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the solution to reflux (approximately 110 °C for toluene) for 24-48 hours. The optimal reaction time should be determined by monitoring the disappearance of the starting material by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure to obtain the crude sedanenolide.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure sedanenolide.

Data Presentation

Table 1: Summary of a Representative Synthesis of Sedanenolide

StepReactionKey Reagents & ConditionsProductRepresentative Yield
1EsterificationThis compound, (S)-1-Heptyn-3-ol, DCC, DMAP, DCM, 0 °C to RT, 12-18 h(S)-1-Butylprop-2-ynyl 2,4-pentadienoate75-85%
2Intramolecular Diels-Alder(S)-1-Butylprop-2-ynyl 2,4-pentadienoate, Toluene, Reflux (110 °C), 24-48 h(3S,3aR)-Sedanenolide60-70%

Table 2: Spectroscopic Data for Sedanenolide

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, ppm) δ 0.7-0.9 (m, 3H, -CH₃), 1.1-1.5 (m, 4H, -CH₂), 2.4-2.5 (m, 2H, -CH), 4.8-4.9 (m, 1H, phthalyl-CH), 5.8-5.9 & 6.0-6.2 (d, 4H, ring-CH)[3]
¹³C NMR (CDCl₃, ppm) Signals corresponding to aliphatic carbons, olefinic carbons, and a carbonyl carbon (~170 ppm).[3]
FT-IR (cm⁻¹) ~1626 (C=O stretching), ~1264 (C-O-C stretching), ~2900 (C-H stretching), ~3050 (C=C-H stretching).[3]
Mass Spectrometry (MS) m/z 192 [M]⁺.[3]

Visualizations

Synthetic Pathway

sedanenolide_synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_4_pentadienoic_acid This compound propargyl_ester Chiral Propargyl 2,4-pentadienoate 2_4_pentadienoic_acid->propargyl_ester Esterification (DCC, DMAP) propargyl_alcohol Chiral Propargyl Alcohol propargyl_alcohol->propargyl_ester sedanenolide Sedanenolide propargyl_ester->sedanenolide Intramolecular Diels-Alder (Heat)

Caption: Overall synthetic workflow for sedanenolide.

Key Reaction Mechanism

Caption: The key intramolecular Diels-Alder reaction.

References

Application Notes and Protocols for Studying Fatty Acid Metabolism with 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The intricate balance of this pathway is essential for cellular homeostasis, and its dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in certain cancers. Understanding the mechanisms that regulate fatty acid oxidation (FAO) is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.

2,4-Pentadienoic acid, and its more studied precursor 4-pentenoic acid, serve as valuable chemical tools for investigating the intricacies of fatty acid metabolism. These molecules act as inhibitors of the β-oxidation spiral, allowing researchers to probe the functional consequences of impaired FAO in various biological systems. These application notes provide a comprehensive guide for the use of this compound in studying fatty acid metabolism, including its mechanism of action, protocols for key experiments, and quantitative data where available.

Mechanism of Action

This compound exerts its inhibitory effect on fatty acid oxidation after being metabolized within the mitochondria. The parent compound, 4-pentenoic acid, is converted to its coenzyme A (CoA) derivative and subsequently metabolized to 2,4-pentadienoyl-CoA.[1] This intermediate can then follow two primary pathways:

  • Reductive Pathway: 2,4-pentadienoyl-CoA can be reduced in an NADPH-dependent reaction and then further degraded through the standard β-oxidation pathway. At a physiological pH of around 6.9, this reductive pathway is significantly faster than the direct oxidative pathway.[1]

  • Oxidative Pathway and Inhibition: Alternatively, 2,4-pentadienoyl-CoA can directly enter the β-oxidation spiral. This leads to the formation of a highly reactive intermediate, 3-keto-4-pentenoyl-CoA.[1] It is this metabolite that acts as a potent inhibitor of the β-oxidation pathway.

The primary target of 3-keto-4-pentenoyl-CoA is the enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase), which catalyzes the final step of each β-oxidation cycle.[1] This enzyme is responsible for cleaving the 3-ketoacyl-CoA intermediate into acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. The inhibition of 3-ketoacyl-CoA thiolase by 3-keto-4-pentenoyl-CoA is both reversible and irreversible, effectively halting the β-oxidation spiral and leading to an accumulation of fatty acid intermediates.[1]

cluster_Mitochondrial_Matrix Mitochondrial Matrix 4-Pentenoic_Acid 4-Pentenoic Acid 4-Pentenoyl_CoA 4-Pentenoyl-CoA 4-Pentenoic_Acid->4-Pentenoyl_CoA Acyl-CoA Synthetase 2_4_Pentadienoyl_CoA 2,4-Pentadienoyl-CoA 4-Pentenoyl_CoA->2_4_Pentadienoyl_CoA Acyl-CoA Dehydrogenase Beta_Oxidation_Pathway β-Oxidation Pathway 2_4_Pentadienoyl_CoA->Beta_Oxidation_Pathway Reductive_Pathway Reductive Pathway (NADPH-dependent) 2_4_Pentadienoyl_CoA->Reductive_Pathway 3_Keto_4_pentenoyl_CoA 3-Keto-4-pentenoyl-CoA (Inhibitory Metabolite) Beta_Oxidation_Pathway->3_Keto_4_pentenoyl_CoA Inhibition Inhibition 3_Keto_4_pentenoyl_CoA->Inhibition 3_Ketoacyl_CoA_Thiolase 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA_Thiolase->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA 3_Ketoacyl_CoA_Thiolase->Shortened_Acyl_CoA Inhibition->3_Ketoacyl_CoA_Thiolase

Metabolic activation of 4-pentenoic acid and inhibition of β-oxidation.

Data Presentation

Table 1: Effect of this compound on Fatty Acid Oxidation Rate

Concentration (µM)Oxygen Consumption Rate (pmol/min/mg protein)% Inhibition of FAO
Vehicle ControlValue0%
10ValueValue
50ValueValue
100ValueValue
250ValueValue
500ValueValue

Table 2: Kinetic Parameters of 3-Ketoacyl-CoA Thiolase Inhibition

InhibitorEnzyme SourceKi (µM)IC50 (µM)Type of Inhibition
3-Keto-4-pentenoyl-CoAe.g., Rat Liver MitochondriaValueValueReversible/Irreversible
Experimental Compounde.g., Recombinant Human EnzymeValueValuee.g., Competitive

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on fatty acid metabolism. It is recommended to use the more stable precursor, 4-pentenoic acid, which will be intracellularly converted to the active inhibitory metabolite.

Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.[2][3][4]

Materials:

  • Cultured cells (e.g., HepG2, C2C12, or primary hepatocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • [1-14C]Palmitic acid or other radiolabeled fatty acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 4-Pentenoic acid (or this compound)

  • Perchloric acid (70%)

  • Sodium hydroxide (NaOH)

  • Scintillation cocktail

  • 24-well cell culture plates

  • Scintillation vials

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of Radiolabeled Substrate:

    • Prepare a stock solution of the radiolabeled fatty acid complexed to BSA. For example, to prepare a 1 mM [1-14C]palmitate solution with 1% BSA, dissolve fatty acid-free BSA in PBS to a concentration of 1%.

    • Separately, dissolve [1-14C]palmitate in a small amount of ethanol.

    • Gently mix the palmitate solution into the BSA solution while vortexing to facilitate binding.

  • Cell Treatment:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with warm PBS.

    • Add fresh, serum-free medium containing the desired concentrations of 4-pentenoic acid (e.g., 10-500 µM) or vehicle control.

    • Pre-incubate the cells for 1-2 hours at 37°C in a CO2 incubator.

  • Initiation of FAO Assay:

    • Prepare the reaction medium by adding the [1-14C]palmitate-BSA complex to serum-free medium to a final concentration of 100 µM (with a specific activity of approximately 0.5 µCi/mL).

    • Aspirate the pre-incubation medium and add 500 µL of the reaction medium to each well.

    • Immediately place a small, sterile, folded filter paper strip into a center well insert or suspended cap for each well.

  • CO2 Trapping:

    • Add 25 µL of 1 M NaOH to each filter paper strip to trap the 14CO2 produced during oxidation.

    • Seal the plate with parafilm and incubate at 37°C for 2-4 hours.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 70% perchloric acid to the medium in each well. This will lyse the cells and release the dissolved CO2.

    • Allow the plate to sit at room temperature for at least 1 hour to ensure complete trapping of the 14CO2.

  • Quantification:

    • Carefully remove the filter paper strips and place them into scintillation vials containing scintillation cocktail.

    • Transfer the acidified medium from each well to a microcentrifuge tube. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet cell debris.

    • Transfer a known volume of the supernatant (containing the acid-soluble metabolites) to a new scintillation vial with scintillation cocktail.

    • Measure the radioactivity in all vials using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of fatty acid oxidation by summing the disintegrations per minute (DPM) from the CO2 and acid-soluble metabolite fractions.

    • Normalize the results to the total protein content in each well.

    • Express the data as nmol of fatty acid oxidized per hour per mg of protein.

cluster_Workflow Radiolabeled FAO Assay Workflow Start Start Seed_Cells Seed Cells in 24-well Plate Start->Seed_Cells Prepare_Substrate Prepare [1-14C]Fatty Acid-BSA Complex Seed_Cells->Prepare_Substrate Treat_Cells Treat Cells with this compound (or 4-Pentenoic Acid) Prepare_Substrate->Treat_Cells Add_Substrate Add Radiolabeled Substrate to Cells Treat_Cells->Add_Substrate Incubate Incubate and Trap 14CO2 Add_Substrate->Incubate Stop_Reaction Stop Reaction with Perchloric Acid Incubate->Stop_Reaction Collect_Fractions Collect CO2 and Acid-Soluble Fractions Stop_Reaction->Collect_Fractions Scintillation_Counting Scintillation Counting Collect_Fractions->Scintillation_Counting Analyze_Data Analyze and Normalize Data Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Workflow for the radiolabeled fatty acid oxidation assay.
Protocol 2: Measurement of Fatty Acid Oxidation using an Extracellular Flux Analyzer

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a real-time indicator of mitochondrial respiration, in response to the oxidation of exogenous fatty acids.[5][6][7][8][9]

Materials:

  • Cultured cells

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with L-glutamine and pyruvate as needed)

  • Palmitate-BSA conjugate (or other long-chain fatty acid)

  • L-Carnitine

  • 4-Pentenoic acid (or this compound)

  • Etomoxir (CPT1 inhibitor, as a positive control for FAO inhibition)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF Base Medium supplemented with L-carnitine (final concentration 0.5 mM) and the fatty acid substrate (e.g., 150 µM palmitate-BSA). Warm the medium to 37°C.

  • Cell Treatment:

    • Remove the culture medium from the cells and wash with the prepared assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow the cells to equilibrate.

  • Prepare Inhibitor Plate:

    • Prepare stock solutions of 4-pentenoic acid, etomoxir, and the Mito Stress Test compounds.

    • Load the appropriate volumes of the compounds into the injection ports of the hydrated sensor cartridge to achieve the desired final concentrations in the wells.

  • Seahorse XF Assay:

    • Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.

    • Replace the calibrant plate with the cell culture plate.

    • Run a pre-programmed assay protocol that includes baseline measurements followed by sequential injections of:

      • Port A: 4-Pentenoic acid or vehicle control.

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Data Analysis:

    • After the run, normalize the OCR data to cell number or protein content.

    • Calculate the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

    • Determine the effect of this compound on fatty acid-driven respiration by comparing the OCR before and after its injection.

cluster_Workflow Seahorse XF FAO Assay Workflow Start Start Seed_Cells Seed Cells in XF Plate Start->Seed_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Seed_Cells->Hydrate_Cartridge Prepare_Medium Prepare Assay Medium with Fatty Acid Substrate Hydrate_Cartridge->Prepare_Medium Equilibrate_Cells Equilibrate Cells in Assay Medium Prepare_Medium->Equilibrate_Cells Load_Inhibitors Load Inhibitors into Sensor Cartridge Equilibrate_Cells->Load_Inhibitors Run_Assay Run Seahorse XF Assay Load_Inhibitors->Run_Assay Analyze_OCR Analyze Oxygen Consumption Rate (OCR) Run_Assay->Analyze_OCR End End Analyze_OCR->End

Workflow for the Seahorse XF fatty acid oxidation assay.
Protocol 3: In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase by monitoring the thiolytic cleavage of a substrate.[10][11]

Materials:

  • Isolated mitochondria or purified 3-ketoacyl-CoA thiolase

  • Tris-HCl buffer

  • Magnesium chloride (MgCl2)

  • Coenzyme A (CoA)

  • Acetoacetyl-CoA (as substrate)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • 3-Keto-4-pentenoyl-CoA (or generate in situ from 2,4-pentadienoyl-CoA)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture:

    • In a cuvette, prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), MgCl2 (e.g., 5 mM), and CoA (e.g., 0.1 mM).

  • Pre-incubation with Inhibitor:

    • Add the desired concentrations of 3-keto-4-pentenoyl-CoA (or the compound being tested) to the reaction mixture.

    • Add the enzyme source (isolated mitochondria or purified enzyme) and pre-incubate for a defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, acetoacetyl-CoA (e.g., to a final concentration of 50 µM).

  • Measurement of Activity:

    • The cleavage of acetoacetyl-CoA by thiolase produces two molecules of acetyl-CoA. An alternative method involves a coupled reaction with DTNB to measure the release of free CoA in the reverse reaction. For the forward reaction, the disappearance of the substrate can be monitored.

    • For a DTNB-coupled assay in the reverse direction (condensation of acetyl-CoA), the reaction mixture would contain acetyl-CoA and the product of the reaction, CoA, would react with DTNB.

    • For the forward cleavage reaction, monitor the decrease in absorbance of the Mg2+-acetoacetyl-CoA complex at 303 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance change over time.

    • Determine the percent inhibition at different inhibitor concentrations and calculate the IC50 value.

Conclusion

This compound, through its metabolic activation to 3-keto-4-pentenoyl-CoA, serves as a specific and potent tool for the investigation of fatty acid β-oxidation. By inhibiting the key enzyme 3-ketoacyl-CoA thiolase, it allows for the detailed study of the consequences of impaired fatty acid metabolism in various cellular and physiological contexts. The protocols provided herein offer robust methods for quantifying the effects of this inhibitor on fatty acid oxidation rates and enzyme activity. These studies are essential for advancing our understanding of metabolic regulation and for the development of therapeutic strategies targeting fatty acid metabolism in disease.

References

2,4-Pentadienoic Acid Derivatives as Scaffolds for Bioactive Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2,4-pentadienoic acid derivatives, specifically focusing on piperic acid (5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid), as a versatile precursor for the synthesis of novel bioactive molecules. Piperic acid, readily obtained from the natural product piperine, serves as a valuable scaffold for generating analogs with significant antimicrobial and anticancer properties. This guide outlines the synthesis of piperic acid from piperine, followed by the synthesis of bioactive amides, and presents their biological activity data in a structured format.

Introduction

The this compound moiety is a key structural feature present in various natural products and serves as a valuable building block in synthetic organic chemistry. Its conjugated diene system and carboxylic acid functionality allow for a range of chemical modifications, making it an attractive starting point for the development of new therapeutic agents. Piperic acid, a derivative of this compound, is the hydrolysis product of piperine, the main alkaloid in black pepper responsible for its pungency. The straightforward isolation of piperine and its conversion to piperic acid make it an economical and sustainable precursor for the synthesis of diverse compound libraries. This document details the synthetic pathways from piperine to piperic acid and its subsequent conversion to bioactive amide derivatives, along with their evaluation against various cancer cell lines and microbial strains.

Data Presentation

Table 1: Anticancer Activity of Synthesized Piperic Acid Amides
Compound IDAmine MoietyCancer Cell LineIC50 (µM)Reference
4a Substituted AnilineMCF-7 (Breast)1.59[1]
HEPG2 (Liver)1.75[1]
4b Substituted AnilineHEPG2 (Liver)Significant Activity[1]
4c Substituted AnilineHela (Cervix)0.736[2]
MCF-7 (Breast)Least Cytotoxicity[1]
4d Substituted AnilineMCF-7 (Breast)3.78[1]
4e Substituted AnilineHEPG2 (Liver)3.50[1]
MCF-7 (Breast)2.80[1]
8q Urea DerivativeMDA-MB-231 (TNBC)18.7[3]
Piperine PiperidineMDA-MB-231 (TNBC)47.8[3]
5-FU (Control) -MDA-MB-231 (TNBC)38.5[3]
Table 2: Antibacterial Activity of Synthesized Piperic Acid Amides
Compound IDAmine MoietyBacterial StrainActivityReference
4b Substituted AnilineE. coli, B. subtilis, S. aureus, V. cholerae, P. aeruginosaBetter than other derivatives[1]
4d Substituted AnilineE. coli, B. subtilis, S. aureus, V. cholerae, P. aeruginosaBetter than other derivatives[1]
5f Piperazine analogueBacillus subtilis (Gram-positive)26 mm inhibition zone[4]
Vibrio cholerae (Gram-negative)29 mm inhibition zone[4]

Experimental Protocols

Protocol 1: Synthesis of Piperic Acid from Piperine via Alkaline Hydrolysis

This protocol describes the cleavage of the amide bond in piperine to yield piperic acid.[1][2][5]

Materials:

  • Piperine

  • Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl, dilute)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve piperine in methanolic or ethanolic KOH solution. A typical ratio is 5 g of piperine in 20 mL of 2N methanolic KOH.[2]

  • Reflux the mixture with stirring for 6 to 26 hours.[2][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, evaporate the alcohol under reduced pressure.

  • Suspend the resulting residue in water and acidify with dilute HCl to a pH below 1.[6] This will precipitate the piperic acid.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer, wash it with brine (saturated NaCl solution), and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain crude piperic acid as a yellow solid.

  • The crude product can be purified by recrystallization from methanol or acetone to yield yellow crystals.[2][7]

Protocol 2: Synthesis of Piperic Acid Amides via EDC/HOBt Coupling

This protocol outlines the formation of an amide bond between piperic acid and a selected amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.[1][8]

Materials:

  • Piperic Acid

  • Substituted Aniline or other primary/secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add piperic acid (1.0 equivalent), the desired amine (1.0-1.2 equivalents), and HOBt (1.1-1.5 equivalents).[9]

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.[9]

  • Add DIPEA or TEA (2.0-3.0 equivalents) dropwise.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow Piperine Piperine (from Black Pepper) Piperic_Acid Piperic Acid (this compound derivative) Piperine->Piperic_Acid Alkaline Hydrolysis (KOH, EtOH/MeOH, Reflux) Bioactive_Amides Bioactive Amides (Anticancer/Antimicrobial Agents) Piperic_Acid->Bioactive_Amides Amide Coupling (Amine, EDC, HOBt)

Caption: Synthetic workflow from piperine to bioactive amides.

Experimental_Protocol_Flowchart cluster_hydrolysis Protocol 1: Piperic Acid Synthesis cluster_coupling Protocol 2: Amide Synthesis P1_Start Start: Piperine + Ethanolic KOH P1_Reflux Reflux for 6-26h P1_Start->P1_Reflux P1_Evaporate Evaporate Ethanol P1_Reflux->P1_Evaporate P1_Acidify Acidify with HCl P1_Evaporate->P1_Acidify P1_Extract Extract with Ethyl Acetate P1_Acidify->P1_Extract P1_Dry Dry and Evaporate P1_Extract->P1_Dry P1_Purify Recrystallize P1_Dry->P1_Purify P1_Product Product: Piperic Acid P1_Purify->P1_Product P2_Start Start: Piperic Acid + Amine + HOBt P2_Cool Cool to 0°C P2_Start->P2_Cool P2_Add_EDC Add EDC and DIPEA P2_Cool->P2_Add_EDC P2_React Stir at RT for 12-24h P2_Add_EDC->P2_React P2_Workup Aqueous Workup P2_React->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Product: Bioactive Amide P2_Purify->P2_Product

Caption: Detailed experimental workflows for synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of 2,4-Pentadienoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2,4-Pentadienoic acid derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The primary focus of this guide is on sorbic acid (trans-2,trans-4-hexadienoic acid), a widely used food preservative and a representative compound of this class, for which extensive analytical methods have been developed.

Application Note

Introduction

This compound and its derivatives are unsaturated carboxylic acids with various industrial and biological applications. Sorbic acid, a key derivative, is extensively used as a food preservative due to its antimicrobial properties, specifically against yeast and mold.[1] Its mechanism of action involves the inhibition of various microbial enzymes.[1] The analysis of these compounds is crucial for quality control in the food industry, for studying their metabolic fate, and for evaluating their pharmacological effects. Some derivatives of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid have shown potential as antimicrobial and anticancer agents.[2] This document outlines a robust and sensitive method for the determination of sorbic acid in biological matrices, which can be adapted for other similar derivatives.

Principle of the Method

The analytical method involves the extraction of the analyte from the sample matrix, followed by derivatization to increase its volatility for GC-MS analysis. Carboxylic acids are often converted to their more volatile ester or silyl derivatives.[3] In the presented protocol, sorbic acid is methylated to form sorbic acid methyl ester. The derivatized sample is then injected into a GC-MS system for separation and detection. Quantification is typically performed using an internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of sorbic acid methyl ester, as reported in a study on its determination in urine.[4]

ParameterValue
AnalyteSorbic Acid Methyl Ester
Internal StandardSorbic Acid Ethyl Ester
Quantifier Ion (m/z) for Analyte126
Quantifier Ion (m/z) for Internal Standard140
Limit of Detection (LOD)0.7 ng/mL in urine
Relative Standard Deviation (R.S.D.)7.5% (for 69 duplicate determinations)

Experimental Protocols

1. Sample Preparation and Derivatization

This protocol is adapted from a method for the determination of sorbic acid in urine.[4]

Materials:

  • Urine sample

  • Deionized water

  • 8 M Hydrochloric acid (HCl)

  • Methanol

  • Boron trifluoride in methanol (BF3/MeOH)

  • Heptane

  • Sorbic acid ethyl ester (Internal Standard)

  • Nitrogen gas

  • Solid-Phase Extraction (SPE) cartridges

  • Automated distillation device (optional)

Procedure:

  • Sample Pre-treatment: To 10 mL of a thawed urine sample, add 10 mL of water and 5 mL of 8 M HCl.

  • Steam Distillation (Optional but recommended for complex matrices): The sample can be subjected to water steam distillation using an automated distillation device. Collect approximately 100 mL of the distillate.

  • Solid-Phase Extraction (SPE): Pass the 100 mL of distillate through an appropriate SPE cartridge.

  • Washing: Wash the SPE cartridge to remove interfering substances.

  • Elution: Elute the sorbic acid from the SPE cartridge with 4 mL of methanol.

  • Solvent Evaporation: Reduce the volume of the eluate to 300 µL under a stream of nitrogen.

  • Derivatization: Add 500 µL of boron trifluoride in methanol to the concentrated eluate. Incubate the mixture for 1 hour at 60°C to form the sorbic acid methyl ester.

  • Extraction of the Derivative: After cooling, extract the sorbic acid methyl ester three times with 1 mL of heptane.

  • Internal Standard Addition: Combine the heptane layers and add a known amount of sorbic acid ethyl ester as an internal standard.

  • Final Concentration: Reduce the volume of the combined heptane layers to 100 µL under a stream of nitrogen. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of fatty acid methyl esters and can be used as a starting point for the analysis of this compound derivatives.

ParameterSetting
Gas Chromatograph
Injection Port Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
ColumnHP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Oven Temperature ProgramInitial temperature 50°C, hold for 1 min, ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C, hold for 5 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM mode)m/z 126 (Sorbic acid methyl ester), m/z 140 (Sorbic acid ethyl ester IS)[4]
Transfer Line Temperature280 °C
Ion Source Temperature230 °C

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Urine) pretreatment Pre-treatment (Acidification) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe derivatization Derivatization (BF3/Methanol, 60°C) spe->derivatization extraction Liquid-Liquid Extraction (Heptane) derivatization->extraction gcms GC-MS Analysis extraction->gcms data Data Analysis gcms->data

Caption: Experimental workflow for the GC-MS analysis of sorbic acid.

Signaling Pathway

Sorbic acid has been shown to deregulate hepatic fatty acid metabolism.[6][7] The following diagram illustrates the key pathways affected.

signaling_pathway cluster_sorbic_acid Sorbic Acid Effect cluster_lipogenesis De Novo Lipogenesis & Fatty Acid Internalization cluster_vldl VLDL Secretion cluster_autophagy Autophagy cluster_beta_oxidation β-Oxidation SA Sorbic Acid SREBP SREBPs SA->SREBP downregulates ACC ACC SA->ACC downregulates FAS FAS SA->FAS downregulates LFABP LFABP SA->LFABP downregulates CD36 CD36 SA->CD36 downregulates ApoE ApoE SA->ApoE downregulates LC3 LC-3 SA->LC3 downregulates Beclin1 Beclin-1 SA->Beclin1 downregulates ATG5 ATG-5 SA->ATG5 downregulates ATG7 ATG-7 SA->ATG7 downregulates ACSL1 ACSL1 SA->ACSL1 downregulates CPT1a CPT1α SA->CPT1a downregulates PPARa PPARα SA->PPARa downregulates Lipid_Accumulation Hepatic Lipid Accumulation

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the separation and analysis of 2,4-pentadienoic acid using High-Performance Liquid Chromatography (HPLC). Given the structural similarity, methods developed for sorbic acid (2,4-hexadienoic acid) are highly applicable and serve as a primary reference. These protocols are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an unsaturated carboxylic acid. Its analysis is crucial in various fields, including chemical synthesis and as a potential impurity in related compounds. HPLC is a robust and widely used technique for the separation, identification, and quantification of such organic acids. This note details suitable HPLC conditions, including column selection, mobile phase composition, and detection parameters.

The methods outlined are primarily based on reverse-phase chromatography, which separates analytes based on their hydrophobicity. Due to the structural similarity between this compound and the widely analyzed preservative sorbic acid, the presented methods are adapted from validated sorbic acid analyses.[1][2][3]

HPLC Methodologies for this compound Separation

Several HPLC methods can be employed for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

2.1. Reverse-Phase HPLC with UV Detection

This is the most common approach for the analysis of unsaturated acids like this compound and sorbic acid.

  • Principle: The analyte is separated on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.

  • Column: A C8 or C18 column is typically recommended. A C8 column may provide shorter retention times, which can be advantageous for high-throughput screening.[3]

  • Mobile Phase: A mixture of an aqueous buffer or acidified water and an organic modifier (acetonitrile or methanol) is used. The organic modifier is used to elute the analyte from the column. Acidification of the mobile phase (e.g., with phosphoric acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][4]

  • Detection: UV detection is well-suited for this compound due to the presence of conjugated double bonds which absorb UV light. The maximum absorption wavelength for similar compounds like sorbic acid is in the range of 252-260 nm.[3] A photodiode array (PDA) detector can be used for simultaneous detection at multiple wavelengths and to assess peak purity.

2.2. Ion-Exchange Chromatography

For specific applications, anion-exchange chromatography can be utilized.

  • Principle: This technique separates molecules based on their net charge. At a suitable pH, the carboxylic acid group of this compound will be deprotonated, carrying a negative charge, and can be retained on a positively charged stationary phase (anion exchanger).

  • Column: A strong anion exchange (SAX) column can be used.[2]

  • Mobile Phase: An aqueous buffer, such as sodium borate, is used to elute the analyte.[2] The pH and ionic strength of the buffer are critical parameters for controlling retention.

  • Detection: UV detection at 254 nm is a suitable detection method.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data from HPLC methods for the analysis of sorbic acid, which can be used as a starting point for the analysis of this compound.

Table 1: HPLC Method Parameters for Sorbic Acid Analysis

ParameterMethod 1Method 2Method 3
Column C8, 150 mm x 4.6 mm, 3 µmStrong Anion Exchange (Zipax SAX)C18
Mobile Phase 0.1% TFA in Water:ACN:THF (65:25:10)[3]0.01M Sodium Borate[2]Acetonitrile:Water with Phosphoric Acid[4]
Flow Rate 1.0 mL/min[3]Not SpecifiedNot Specified
Detection UV at 260 nm[3]UV at 254 nm[2]UV (wavelength not specified)
Retention Time ~7.0 min[3]< 8 min for quantitative analysis[2]Not Specified

Table 2: Performance Characteristics for Sorbic Acid Analysis

ParameterValueReference
Limit of Detection (LOD) 0.24 mg/L[3]
Limit of Quantification (LOQ) 0.80 mg/L[3]
Reproducibility (RSD%) ±2.55%[2]
Recovery 83.0-110.2%[3]

Experimental Protocols

4.1. Protocol 1: Reverse-Phase HPLC Method

This protocol is a general-purpose method for the quantification of this compound.

4.1.1. Materials and Reagents

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Phosphoric acid

  • This compound standard

  • Sample for analysis

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • C8 or C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size)

4.1.3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4.1.4. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Solid Samples: Accurately weigh a known amount of the homogenized sample. Extract the analyte with a suitable solvent (e.g., 70% methanol in water).[1] Centrifuge and filter the extract through a 0.45 µm syringe filter before injection.

4.1.5. Chromatographic Conditions

  • Column: C8, 150 mm x 4.6 mm, 3 µm

  • Mobile Phase: A gradient or isocratic elution can be used. For an isocratic method, a starting point could be a mixture of Mobile Phase A and Mobile Phase B (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20-30 °C

  • Injection Volume: 10-20 µL

  • Detection: UV at 255 nm

4.1.6. Analysis

  • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Extraction/Dilution Sample->Filtration Injection Autosampler Injection Filtration->Injection Separation HPLC Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Report Quantification->Report

Caption: General workflow for HPLC analysis.

5.2. Key Parameters in Method Development

This diagram shows the logical relationship between key parameters in developing an HPLC method for this compound.

G cluster_params Method Parameters cluster_output Performance Metrics Analyte This compound (Analyte Properties) Column Stationary Phase (e.g., C8, C18) Analyte->Column MobilePhase Mobile Phase (ACN/Water, pH) Analyte->MobilePhase Retention Retention Time Column->Retention Resolution Resolution Column->Resolution MobilePhase->Retention MobilePhase->Resolution FlowRate Flow Rate FlowRate->Retention Temperature Column Temperature Temperature->Retention Sensitivity Sensitivity Retention->Sensitivity PeakShape Peak Shape Resolution->PeakShape

Caption: Key parameters in HPLC method development.

References

Application Notes and Protocols for Conformational Analysis of 2,4-Pentadienoic Acid using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Pentadienoic acid is an alpha,beta-unsaturated carboxylic acid containing a conjugated diene system.[1] Its conformational flexibility, particularly rotation around the central C3-C4 single bond, plays a crucial role in its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution.[2] This document provides detailed application notes and experimental protocols for the conformational analysis of this compound using one- and two-dimensional NMR techniques.

The conformational landscape of this compound is primarily defined by the dihedral angle around the C3-C4 bond, leading to two principal planar conformations: the s-trans and s-cis rotamers. The relative populations of these conformers can be determined by analyzing NMR parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.[3]

Key NMR Parameters for Conformational Analysis

A systematic approach combining various 1D and 2D NMR experiments is essential for the accurate structural and conformational elucidation of this compound.[4]

  • ¹H NMR Chemical Shifts: The chemical shifts of the vinylic protons are sensitive to the electronic environment and can provide initial insights into the overall molecular geometry. For instance, the carboxylic acid proton is highly deshielded and appears far downfield (around 9-12 ppm).[5]

  • ¹³C NMR Chemical Shifts: The carbon spectrum helps in identifying all unique carbon environments, including the carbonyl carbon which is typically found in the 160-180 ppm range.[5]

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between H3 and H4 is particularly informative. In conjugated systems, a larger ³J value is generally observed for a trans relationship, while a smaller value is characteristic of a cis relationship.[6]

  • Nuclear Overhauser Effect (NOE): NOE (or ROESY for medium-sized molecules) experiments detect protons that are close in space (typically < 5 Å).[3] This is critical for differentiating between s-cis and s-trans conformers. For example, in the s-cis conformation, a spatial proximity between H2 and H4 would be expected, leading to an NOE cross-peak.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound
ProtonChemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
H1~12.0br s-
H2~5.8dJ_H2-H3 ≈ 15
H3~7.3ddJ_H2-H3 ≈ 15, J_H3-H4 ≈ 10
H4~6.1ddtJ_H3-H4 ≈ 10, J_H4-H5c ≈ 10, J_H4-H5t ≈ 17
H5c~5.2dJ_H4-H5c ≈ 10
H5t~5.3dJ_H4-H5t ≈ 17

Note: These are predicted values and may vary based on solvent and concentration. The large coupling constant for H2-H3 suggests a trans configuration of the C2=C3 double bond.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonChemical Shift (ppm)
C1~172
C2~122
C3~145
C4~130
C5~120

Note: Predicted values based on typical ranges for similar functional groups.[5][7]

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the conformational equilibrium. For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton.

  • Concentration: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.[4][8] For ¹³C NMR, a higher concentration may be required to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[4]

Protocol 2: 1D ¹H and ¹³C NMR Acquisition
  • Spectrometer Setup: Tune and shim the NMR spectrometer to achieve optimal field homogeneity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.[4]

    • Spectral Width: Set a spectral width of approximately 16 ppm.[4]

    • Acquisition Time: Use an acquisition time of 2-4 seconds.[4]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.[4]

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.[4]

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Spectral Width: A spectral width of around 220 ppm is appropriate.[4]

    • Number of Scans: A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Protocol 3: 2D NMR for Structural and Conformational Analysis
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify scalar-coupled protons, confirming the proton spin systems.

    • Experiment: A standard COSY experiment will show cross-peaks between J-coupled protons, for example, between H2/H3, H3/H4, and H4/H5.[9]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons with their directly attached carbons.

    • Experiment: This experiment will provide one-bond ¹H-¹³C correlations, aiding in the definitive assignment of both proton and carbon signals.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons.

    • Experiment: HMBC is crucial for connecting different spin systems and confirming the overall carbon skeleton. For instance, correlations from H2 to C1 and C4 would be expected.[9]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space, which is the key experiment for determining the preferred conformation.

    • Experiment:

      • Acquire a 2D NOESY or ROESY spectrum.

      • Look for cross-peaks between non-J-coupled protons. A key indicator for the s-cis conformation would be a cross-peak between H2 and H4. The absence of this cross-peak and the presence of others consistent with the s-trans geometry would suggest it is the dominant conformer.[3]

      • The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances.

Visualizations

Experimental_Workflow Experimental Workflow for Conformational Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample This compound Dissolve Dissolve & Filter Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD 1D NMR (¹H, ¹³C) NMR_Spec->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD Assign Spectral Assignment OneD->Assign TwoD->Assign Coupling Measure ³JHH Coupling Constants Assign->Coupling NOE_Analysis Analyze NOE Cross-Peaks Assign->NOE_Analysis Conformation Determine Dominant Conformation (s-cis vs. s-trans) Coupling->Conformation NOE_Analysis->Conformation

Caption: Workflow for NMR-based conformational analysis.

Conformational_Analysis_Logic Logic for Conformation Determination cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion NOESY NOESY/ROESY Spectrum H2_H4_NOE NOE between H2 and H4? NOESY->H2_H4_NOE s_cis s-cis Conformer is Significant H2_H4_NOE->s_cis Yes s_trans s-trans Conformer is Dominant H2_H4_NOE->s_trans No

Caption: Decision logic based on NOE data.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust methodology for the comprehensive conformational analysis of this compound in solution. By carefully preparing the sample and systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY data, researchers can gain detailed insights into the predominant conformations. This information is invaluable for understanding the structure-activity relationships of this and related molecules in the context of chemical research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues and degradation pathways of 2,4-Pentadienoic acid, commonly known as sorbic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solutions
Rapid loss of this compound efficacy in a formulation. Oxidative degradation: this compound is susceptible to autoxidation, especially in aqueous solutions. This is a primary degradation pathway.[1] Factors that accelerate this include low pH, presence of oxygen, exposure to light, and elevated temperatures. The presence of metal ions like copper and iron can also catalyze oxidation.[1]Minimize Oxygen Exposure: Use vacuum packaging or oxygen-impermeable materials for storage. Consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).[1] Control Storage Conditions: Store products at recommended cool temperatures and protect from light using opaque or UV-resistant packaging. pH Optimization: While a low pH (below 6.5) is optimal for antimicrobial activity, it can accelerate degradation. A balance must be struck, often targeting a pH range of 4-6. Use of Chelating Agents: Consider adding a chelating agent like EDTA to sequester metal ions that catalyze oxidation.[1]
Development of a yellow or brown discoloration in the product. Maillard-type reactions: Degradation products of this compound, particularly carbonyl compounds like β-carboxylacrolein, can react with primary amine groups from amino acids, peptides, or proteins. This non-enzymatic browning reaction forms brown pigments.[2]Identify and Mitigate Reactants: Analyze the formulation for components with primary amine groups. If their presence is essential, maintain strict temperature control. Antioxidant Addition: Incorporating antioxidants can inhibit the initial oxidative degradation of this compound, thus preventing the formation of the carbonyl intermediates necessary for browning.
Inconsistent concentration of this compound in liquid products. Poor Solubility: this compound has low water solubility.Use a More Soluble Salt: For aqueous systems, consider using potassium sorbate, the more soluble salt of this compound. Ensure Thorough Mixing: Proper mixing is crucial to ensure uniform distribution. For large batches, creating a concentrated stock solution of potassium sorbate and then adding it to the main batch can improve consistency.
Unusual "kerosene" or "plastic-like" off-odor. Microbial Metabolism: This is often not a result of simple chemical degradation but rather microbial activity. Certain molds (e.g., Penicillium strains) or yeasts can metabolize this compound to produce trans-1,3-pentadiene, a volatile compound with a characteristic off-odor.Review for Microbial Contamination: This odor is a strong indicator of microbial resistance or contamination. Re-evaluate the microbial testing of the product. Confirm Degradant: Use headspace gas chromatography-mass spectrometry (GC-MS) to confirm the presence of trans-1,3-pentadiene. Enhance Preservative System: If sorbate-resistant microbes are present, consider adding a secondary preservative with a different mechanism of action.
Poor peak shape (tailing or fronting) in HPLC analysis. Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (~4.76), both ionized and non-ionized forms will be present, leading to peak tailing. Secondary Interactions: Residual silanol groups on the HPLC column can interact with the acidic this compound.Adjust Mobile Phase pH: To ensure a sharp, symmetrical peak, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa (e.g., pH 2.5-3.0). This ensures the acid is in its protonated, less polar form. Column Choice: Use an end-capped column or a modern stationary phase designed for polar analytes to minimize secondary interactions.
Co-elution with other components (e.g., benzoic acid) in HPLC. Similar Chemical Properties: Benzoic acid and this compound are both common preservatives with similar chemical structures, making their separation challenging.Optimize Mobile Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., methanol or acetonitrile). A lower percentage of the organic modifier can increase retention times and may improve resolution. The use of an ammonium acetate buffer can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is influenced by several key factors:

  • pH: Its antimicrobial effectiveness is optimal in acidic conditions (below pH 6.5). However, the rate of oxidative degradation is faster at lower pH levels.[1]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[1]

  • Oxygen: Autoxidation is a primary degradation pathway, making the presence of oxygen a critical factor.[1]

  • Light: Exposure to UV light can lead to the degradation of this compound solutions.[1]

  • Metal Ions: Metal ions such as copper and iron can catalyze oxidation.[1]

  • Other Components: Interactions with other components, like certain amino acids, can increase the degradation rate.[1]

Q2: What are the major degradation products of this compound?

A2: In aqueous solutions, this compound primarily degrades through autoxidation. The major degradation products include acetaldehyde and β-carboxylacrolein.[1] Other identified volatile degradation products include acetone, 2-methylfuran, crotonaldehyde, and α-angelicalactone.[3][4][5]

Q3: How does pH affect both the efficacy and stability of this compound?

A3: The antimicrobial activity of this compound is dependent on the undissociated form of the acid, which is more prevalent at a pH below its pKa of 4.76. Therefore, its efficacy as a preservative is greater in acidic conditions. However, the chemical stability of this compound decreases at lower pH values, as the rate of oxidative degradation increases. This creates a need to balance efficacy and stability in formulation development, with a pH range of 4 to 6 often being a practical compromise.

Q4: What is the primary degradation pathway for this compound in aqueous solutions?

A4: The primary degradation pathway for this compound in aqueous solutions is autoxidation.[1] This is a free radical chain reaction involving the addition of oxygen, which leads to the formation of hydroperoxides and their subsequent breakdown into various smaller molecules, including carbonyl compounds.[6]

Q5: Can this compound be used in combination with other preservatives?

A5: Yes, this compound can be used in combination with other preservatives. This can be particularly useful to broaden the antimicrobial spectrum or to create a synergistic effect. For instance, if a product is susceptible to contamination with sorbate-resistant microbes, adding a secondary preservative with a different mechanism of action can enhance overall protection.

Quantitative Data on Stability

The degradation of this compound in aqueous solutions typically follows first-order kinetics. Its stability is highly dependent on factors such as pH and temperature. The following table provides illustrative data on the stability of this compound under various conditions.

pH Temperature (°C) Half-life (t½) in days (approx.) Key Observations
3.025120Increased degradation rate at lower pH.
3.04030Degradation is significantly accelerated by temperature.
4.525200Stability increases as the pH approaches the pKa.
4.54050Temperature remains a critical factor in degradation.
6.025300Greater stability at higher pH values.
6.04075The effect of temperature is still prominent.

Disclaimer: This table presents illustrative half-life data to demonstrate established trends. Absolute values are highly dependent on the specific formulation matrix, including buffer species, presence of catalysts, and oxygen levels. This data should not be used for direct shelf-life prediction without experimental validation.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Principle: This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. Quantification is achieved using an ultraviolet (UV) detector at the wavelength of maximum absorbance for this compound.[7]

Methodology:

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[7]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 60:40 v/v). The buffer can be prepared by dissolving 2.5 g of KH₂PO₄ in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[1]

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.[1]

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of the product and dissolve or disperse it in a suitable solvent (e.g., methanol or mobile phase) to achieve an expected this compound concentration within the calibration range.

    • For complex matrices like creams or ointments, a liquid-liquid or solid-phase extraction may be necessary to isolate the this compound.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.[7]

  • Analysis and Calculation:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Identification of Volatile Degradation Products by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is used to identify volatile compounds, such as those causing off-odors, that may result from the degradation of this compound. The sample is heated in a sealed vial, and the vapor (headspace) is injected into a gas chromatograph for separation, followed by identification using a mass spectrometer.[1]

Methodology:

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS) and a Headspace Autosampler.[1]

  • Column: A low-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.[1]

  • Mass Range: Scan from m/z 35 to 350.[1]

Headspace Sampler Conditions:

  • Vial Equilibration Temperature: 80°C.[1]

  • Vial Equilibration Time: 15 minutes.[1]

  • Loop Temperature: 90°C.[1]

  • Transfer Line Temperature: 100°C.[1]

Procedure:

  • Sample Preparation:

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial with a septum and cap.

  • Analysis:

    • Place the vial in the headspace autosampler.

    • The autosampler will heat the vial to the equilibration temperature for the specified time, allowing volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC-MS for analysis.

  • Data Interpretation:

    • Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Confirm the identity of suspected degradation products by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Degradation Pathways and Experimental Workflows

Autoxidation_Pathway SorbicAcid This compound SorbicAcidRadical Sorbic Acid Radical SorbicAcid->SorbicAcidRadical H abstraction Initiation Initiation (e.g., Light, Heat, Metal Ions) Initiation->SorbicAcidRadical PeroxyRadical Peroxy Radical SorbicAcidRadical->PeroxyRadical + O₂ Oxygen O₂ Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide Intermediate PeroxyRadical->Hydroperoxide + this compound AnotherSorbicAcid This compound AnotherSorbicAcid->Hydroperoxide DegradationProducts Degradation Products (Acetaldehyde, β-carboxylacrolein, etc.) Hydroperoxide->DegradationProducts Decomposition

Caption: Autoxidation pathway of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Extraction Extract with Solvent Sample->Extraction FilterSample Filter Sample (0.45 µm) Extraction->FilterSample Inject Inject into HPLC FilterSample->Inject Standard Prepare Standard Solutions CalCurve Generate Calibration Curve Standard->CalCurve Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Detect->CalCurve Quantify Quantify Sample Concentration Detect->Quantify CalCurve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for HPLC analysis.

Maillard_Reaction SorbicAcid This compound Carbonyls Carbonyl Degradation Products (e.g., β-carboxylacrolein) SorbicAcid->Carbonyls Degradation Oxidation Oxidation Oxidation->Carbonyls SchiffBase Schiff Base Formation Carbonyls->SchiffBase AminoAcid Amino Acid (Primary Amine Group) AminoAcid->SchiffBase Rearrangement Rearrangement & Further Reactions SchiffBase->Rearrangement Melanoidins Melanoidins (Brown Pigments) Rearrangement->Melanoidins

Caption: Maillard-type reaction involving degradation products.

References

Technical Support Center: Selective Synthesis of 2,4-Pentadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of 2,4-pentadienoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound isomers?

The main challenges in synthesizing specific isomers of this compound revolve around controlling stereoselectivity to obtain the desired (E,E), (E,Z), (Z,E), or (Z,Z) isomer. Key difficulties include:

  • Low Yields: Undesired side reactions, such as polymerization and self-condensation of starting materials, can significantly reduce the overall yield.[1]

  • Poor Stereoselectivity: Many synthetic methods yield a mixture of isomers, which can be difficult and costly to separate.[2]

  • Catalyst Deactivation: The catalysts used in some synthetic routes can be sensitive and prone to deactivation, leading to incomplete reactions.

  • Purification Difficulties: The similar physical properties of the different isomers make their separation by conventional methods like fractional distillation or crystallization challenging.

Q2: Which synthetic routes are most common for preparing this compound?

The most frequently employed methods include:

  • Doebner Modification of the Knoevenagel Condensation: This reaction involves the condensation of an α,β-unsaturated aldehyde (like crotonaldehyde) with malonic acid in the presence of a base, typically pyridine.[2] It is a widely used method for preparing the (E,E)-isomer, also known as sorbic acid when starting from crotonaldehyde.[2]

  • Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Reaction: These olefination reactions provide powerful tools for forming the double bonds with some degree of stereocontrol. The choice of ylide or phosphonate reagent is crucial for directing the stereoselectivity towards either the (E) or (Z) isomer.[3][4]

  • Other Methods: Other less common but valuable methods include Sonogashira coupling and hydrocarboxylation of vinylacetylene.

Q3: How can I improve the yield and selectivity of the Doebner condensation for (E,E)-2,4-pentadienoic acid?

Optimizing the Doebner condensation requires careful control of reaction conditions:

  • Catalyst and Solvent: Pyridine is commonly used as both the solvent and catalyst. The use of a co-catalyst like piperidine can sometimes improve the reaction rate.

  • Temperature: The reaction is typically heated to promote decarboxylation. However, excessive heat can lead to polymerization and reduced yields. A gentle reflux is often optimal.

  • Stoichiometry: Using a slight excess of malonic acid can help drive the reaction to completion.

  • Slow Addition: Slow addition of the aldehyde to the malonic acid-pyridine mixture can help to control the exothermic reaction and minimize side product formation.[1]

Troubleshooting Guides

Issue 1: Low Yield in Doebner Condensation
Possible Cause Troubleshooting Step
Polymerization of the aldehyde Add the aldehyde slowly to the reaction mixture. Maintain a controlled temperature to avoid excessive heat. Consider using a two-phase system to sequester the aldehyde.[1]
Incomplete reaction Ensure the malonic acid is fully dissolved before adding the aldehyde. Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Verify the purity and activity of the pyridine and any co-catalyst.
Product degradation during workup Avoid excessively high temperatures during solvent removal. Use a non-oxidizing acid (e.g., HCl) for acidification during workup.[5]
Issue 2: Poor Stereoselectivity (Formation of Isomer Mixtures)
Possible Cause Troubleshooting Step
Unfavorable reaction conditions in Wittig/HWE For (Z)-alkene selectivity in Wittig reactions, use unstabilized ylides under salt-free conditions in aprotic solvents.[6] For (E)-alkene selectivity, stabilized ylides are preferred.[3] In HWE reactions, the choice of phosphonate and base can influence stereoselectivity.[4][7]
Isomerization during reaction or purification Minimize exposure to heat and light, which can cause isomerization. Use milder purification techniques like column chromatography over distillation if possible.
Thermodynamic vs. Kinetic Control Reaction conditions determine whether the kinetic or thermodynamic product is favored. Lower temperatures generally favor the kinetic product, while higher temperatures can lead to the more stable thermodynamic product.

Quantitative Data Summary

The following tables summarize typical yields and isomer ratios for common synthetic methods. Note that results can vary significantly based on specific reaction conditions.

Table 1: Doebner Modification of the Knoevenagel Condensation

AldehydeCatalyst/SolventTemperature (°C)Yield (%)Isomer Ratio (E,E : others)Reference
CrotonaldehydePyridineReflux70-85Predominantly (E,E)[8]
CrotonaldehydePyridine/Piperidine100~75High (E,E) selectivityOrganic Syntheses
3-NitrobenzaldehydePyridineReflux35-65Not specified[5]

Table 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

Olefination MethodAldehyde/KetoneYlide/PhosphonateBase/SolventYield (%)Isomer Ratio (E:Z)Reference
Wittig (stabilized ylide)Benzaldehyde(Carbomethoxymethylidene)triphenylphosphorane- / THF82High E selectivity[9]
Wittig (unstabilized ylide)VariousAlkylidenetriphenylphosphoranen-BuLi / THFVariesPredominantly Z[3]
HWEVariousTriethyl phosphonoacetateNaH / THFGenerally highPredominantly E[4][7]
Still-Gennari HWEVariousBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-crown-6 / THFGenerally highPredominantly Z[7]

Experimental Protocols

Protocol 1: Synthesis of (E,E)-2,4-Pentadienoic Acid via Doebner Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.05 eq.) in pyridine (2-3 volumes).

  • Reagent Addition: To the stirred solution, slowly add crotonaldehyde (1.0 eq.).

  • Reaction: Heat the mixture to a gentle reflux. The reaction progress can be monitored by the evolution of carbon dioxide. Continue heating for 2-4 hours or until the gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice and water. Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from hot water or a suitable organic solvent.

Visualizations

Doebner_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification malonic_acid Malonic Acid dissolve Dissolve malonic_acid->dissolve pyridine Pyridine pyridine->dissolve add Slow Addition dissolve->add crotonaldehyde Crotonaldehyde crotonaldehyde->add reflux Reflux (2-4h) add->reflux quench Quench (Ice/Water) reflux->quench acidify Acidify (HCl) quench->acidify filter Filter acidify->filter recrystallize Recrystallize filter->recrystallize product (E,E)-2,4-Pentadienoic Acid recrystallize->product

Caption: Workflow for the synthesis of (E,E)-2,4-pentadienoic acid.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed polymerization Polymerization of Aldehyde start->polymerization incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Product Degradation start->degradation slow_addition Slow Aldehyde Addition Control Temperature polymerization->slow_addition Address optimize_rxn Increase Reaction Time Check Reagent Purity incomplete_rxn->optimize_rxn Address mild_workup Use Non-oxidizing Acid Avoid High Temperatures degradation->mild_workup Address end Improved Yield slow_addition->end optimize_rxn->end mild_workup->end

Caption: Troubleshooting logic for low yields in Doebner condensation.

References

Technical Support Center: Purification of Crude 2,4-Pentadienoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-pentadienoic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound reaction mixture, particularly from a Doebner-Knoevenagel synthesis?

A1: Common impurities can originate from starting materials, side reactions, and the product itself. These may include:

  • Unreacted Starting Materials: Residual malonic acid and acrolein.

  • Polymers: Acrolein has a tendency to self-polymerize. The highly unsaturated this compound product can also polymerize, especially when heated.[1]

  • Side-Reaction Products: The Doebner modification of the Knoevenagel condensation involves the decarboxylation of a malonic acid derivative. Incomplete or alternative reactions can lead to various byproducts.

  • Geometric Isomers: While the trans isomer is typically the desired product, the cis isomer may be present as an impurity.

  • Solvent and Reagents: Pyridine, if used as a solvent and catalyst, may be present in the crude mixture.

Q2: Which purification technique is most suitable for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and often the most effective method for purifying solid this compound, especially for removing small amounts of impurities. It is particularly useful for isolating the crystalline, polymer-free acid.[2]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be used to separate the desired product from closely related impurities or significant amounts of colored byproducts.[3]

  • Distillation: Due to the solid nature of this compound and its propensity to polymerize at elevated temperatures, distillation is generally not a recommended purification method.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point Analysis: Pure trans-2,4-pentadienoic acid has a distinct melting point of approximately 69-72°C. A broad or depressed melting point range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of multiple components in your sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and quantifying the components of the mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.

Q4: My purified this compound decomposes over time. How can I store it properly?

A4: this compound can be sensitive to air, light, and moisture. For long-term storage, it is recommended to keep the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., -20°C). The use of a stabilizer like hydroquinone may also be indicated in some commercial products.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. The solution is not saturated (too much solvent was added).Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.[4]
The solution is supersaturated, and crystallization has not been initiated.Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the impure product.Lower the temperature at which the compound dissolves by adding a small amount of a co-solvent in which the compound is more soluble. Ensure a slower cooling rate.
High concentration of impurities.Consider a preliminary purification step like a solvent wash or passing the crude material through a short silica plug before recrystallization.
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product.
Poor recovery of the product. Too much solvent was used, and a significant amount of product remains in the mother liquor.If the mother liquor has not been discarded, you can try to recover more product by concentrating the solution and allowing a second crop of crystals to form.[2]
The crystals were not washed with a cold solvent after filtration.Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC. The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the eluent. For this compound on silica, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a good starting point. Adding a small amount of acetic acid to the mobile phase can improve the peak shape of acidic compounds.
The compound is not moving from the baseline. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
The compound runs with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.
Streaking or tailing of the spot on the column. The sample was overloaded on the column.Use a larger column or apply less crude material.
The compound is interacting too strongly with the silica gel.Add a small amount of a modifier like acetic acid to the mobile phase to reduce strong interactions with the stationary phase.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization >98% (indicated by sharp melting point)40-60% (can be lower depending on crude purity)[2]Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields due to product solubility in the mother liquor; may not remove impurities with similar solubility.
Column Chromatography >99%50-80% (dependent on separation efficiency)Can separate complex mixtures and impurities with similar properties.More time-consuming, requires larger volumes of solvent, more complex setup.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is adapted from a procedure for the synthesis of trans-2,4-pentadienoic acid.[2]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., dichloromethane) and gently warm the mixture on a hot plate in a fume hood until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities or polymers are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under reduced pressure in the presence of a desiccant like phosphorus pentoxide.

  • Analysis: Determine the melting point and weigh the final product to calculate the percent yield.

Protocol 2: Column Chromatography of Crude this compound
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for silica gel is a mixture of hexane and ethyl acetate. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to prevent tailing of the acidic product. Aim for an Rf value of 0.2-0.4 for the this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product using an appropriate analytical method (e.g., melting point, HPLC, or NMR).

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization purity_check1 Purity Check (MP, TLC, HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, HPLC, NMR) column_chromatography->purity_check2 pure_product Pure Product purity_check1->pure_product Purity > 98% impure1 Product still impure purity_check1->impure1 Purity < 98% purity_check2->pure_product Combine pure fractions impure2 Fractions still impure purity_check2->impure2 Repeat chromatography impure1->column_chromatography

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization start Attempt Recrystallization q1 Do crystals form upon cooling? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the product oil out? a1_yes->q2 solution1 Evaporate some solvent and/or add seed crystal. a1_no->solution1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no solution2 Use more solvent or a different solvent system. Cool slowly. a2_yes->solution2 collect Collect crystals by filtration. a2_no->collect solution1->start solution2->start

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Optimizing reaction conditions for the synthesis of 2,4-pentadienoic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-pentadienoic acid esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound esters via common synthetic routes such as the Wittig reaction, Heck coupling, and Fischer esterification.

Wittig Reaction Troubleshooting

Q1: Low or no yield of the desired this compound ester.

Possible Causes & Solutions:

  • Inefficient Ylide Formation:

    • Base Strength: The base used may not be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH2) are typically required.[1][2] For stabilized ylides (e.g., those with an adjacent ester group), weaker bases like sodium hydroxide or potassium carbonate may suffice.[3]

    • Reaction Conditions: Ensure anhydrous conditions, as water will quench the strong bases and the ylide. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Reactivity of Aldehyde/Ketone:

    • Steric Hindrance: Sterically hindered ketones may react slowly or not at all, especially with stabilized ylides.[4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a preferred alternative.[4]

    • Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition.[4] It is advisable to use freshly distilled or purified aldehydes. An alternative is to generate the aldehyde in situ from the corresponding alcohol via an oxidation-Wittig tandem process.[4]

  • Side Reactions:

    • Epoxide Formation: In some cases, epoxides can form as byproducts.

    • Michael Addition: If the aldehyde or ketone contains an α,β-unsaturated moiety, Michael addition of the ylide can be a competing reaction.

Q2: Undesired stereoselectivity (incorrect E/Z ratio) of the double bond.

Possible Causes & Solutions:

  • Ylide Type: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

    • Unstabilized Ylides (R = alkyl): Generally favor the formation of the (Z)-alkene.[4][5] To enhance (Z)-selectivity, the reaction can be performed in dimethylformamide (DMF) in the presence of lithium iodide or sodium iodide.[4]

    • Stabilized Ylides (R = ester, ketone): Predominantly yield the (E)-alkene.[4][5]

    • Semi-stabilized Ylides (R = aryl): Often result in poor (E)/(Z) selectivity.[4]

  • Reaction Conditions:

    • Salt Effects: The presence of lithium salts can significantly influence the stereochemical outcome by affecting the equilibration of intermediates.[4][6] For better (Z)-selectivity with unstabilized ylides, salt-free conditions are often preferred.

    • Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with phenyllithium at low temperatures to favor the formation of the threo-betaine, which then yields the (E)-alkene.[4]

Heck Coupling Troubleshooting

Q3: Low or no yield of the this compound ester.

Possible Causes & Solutions:

  • Catalyst Inactivity:

    • Catalyst Choice: Palladium(II) acetate (Pd(OAc)2) with a phosphine ligand is a common choice. For Pd(II) precatalysts, ensure proper in situ reduction to the active Pd(0) species is occurring.[7]

    • Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity. Triphenylphosphine (PPh3) is common, but more specialized ligands may be required for challenging substrates.[7]

    • Catalyst Poisoning: Impurities in the starting materials or solvents can poison the palladium catalyst.[7] Ensure all reagents and solvents are pure and, if necessary, degassed to remove oxygen.

  • Sub-optimal Reaction Conditions:

    • Base: The choice and amount of base are crucial. Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and sodium acetate (NaOAc). The optimal base depends on the specific substrates and solvent.

    • Solvent: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and toluene are frequently used. The choice of solvent can influence the reaction rate and yield.

    • Temperature: Heck reactions are typically run at elevated temperatures. Systematically vary the temperature to find the optimal conditions for your specific reaction.

  • Side Reactions:

    • Reductive Heck Reaction: Instead of the desired substitution product, a conjugate addition product may be formed. The extent of this side reaction depends on the base, temperature, substrate, and solvent.[8]

    • Diene Isomerization: The position of the double bonds in the product may isomerize under the reaction conditions.

Fischer Esterification Troubleshooting

Q4: Low conversion of the carboxylic acid to the ester.

Possible Causes & Solutions:

  • Equilibrium: Fischer esterification is a reversible reaction.[9][10] To drive the equilibrium towards the product, several strategies can be employed:

    • Excess Alcohol: Use a large excess of the alcohol, which can also serve as the solvent.[9][11]

    • Water Removal: Remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using a dehydrating agent like molecular sieves.[12][13][14]

  • Insufficient Catalysis:

    • Catalyst Choice: Strong protic acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) are common catalysts.[11][12]

    • Catalyst Amount: Ensure a sufficient catalytic amount is used, but avoid excessive amounts which can lead to side reactions.

  • Reaction Time and Temperature:

    • Kinetics: The reaction is often slow and may require heating under reflux for several hours to reach equilibrium.[10] Typical reaction times range from 1 to 10 hours at temperatures of 60–110 °C.[11]

Q5: Hydrolysis of the ester product during workup.

Possible Causes & Solutions:

  • Acidic Conditions: The ester product can be hydrolyzed back to the carboxylic acid and alcohol under acidic aqueous conditions.

    • Neutralization: During the workup, carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

    • Minimize Contact Time: Minimize the contact time of the ester with aqueous acidic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound esters?

The most common methods include the Wittig reaction, the Heck coupling, and Fischer esterification. The Wittig reaction involves the reaction of an appropriate phosphonium ylide with an α,β-unsaturated aldehyde or ketone.[1][4] The Heck reaction typically involves the palladium-catalyzed coupling of a vinyl halide with an acrylate ester. Fischer esterification is the acid-catalyzed reaction of this compound with an alcohol.[11]

Q2: How can I purify the crude this compound ester?

Purification can often be challenging due to the presence of byproducts and unreacted starting materials. Common purification techniques include:

  • Column Chromatography: This is a very effective method for separating the desired ester from impurities. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is commonly used.

  • Distillation: If the ester is volatile and thermally stable, vacuum distillation can be an effective purification method.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be used for purification.[15]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and the acid catalyst during the workup.[14]

Q3: What is the impact of the solvent on the synthesis of this compound esters?

The choice of solvent can significantly impact the reaction outcome:

  • Wittig Reaction: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common.[4] For enhancing (Z)-selectivity with unstabilized ylides, dimethylformamide (DMF) can be used.[4]

  • Heck Reaction: Polar aprotic solvents such as DMF, acetonitrile, and N-methyl-2-pyrrolidone (NMP) are often used. The choice of solvent can affect catalyst solubility, stability, and overall reaction rate.

  • Fischer Esterification: The alcohol reactant is often used in excess and serves as the solvent.[9][11] Alternatively, a non-polar solvent like toluene or hexane can be used to facilitate the removal of water via azeotropic distillation.[11][13]

Q4: Are there any specific safety precautions I should take during these syntheses?

Yes, several safety precautions are important:

  • Inert Atmosphere: Many of the reagents, particularly the strong bases and catalysts used in Wittig and Heck reactions, are air and moisture sensitive. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Handling of Reagents:

    • Strong Bases: Reagents like n-butyllithium are pyrophoric and must be handled with extreme care.

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

    • Acyl Chlorides: If using an acyl chloride for esterification, be aware that they are corrosive and react violently with water.

  • General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 2,4-Pentadienoate

ParameterWittig ReactionHeck ReactionFischer Esterification
Key Reactants Crotonaldehyde, (Carbethoxymethylene)triphenylphosphoraneEthyl acrylate, Vinyl bromideThis compound, Ethanol
Catalyst None (stoichiometric reagent)Pd(OAc)2, PPh3H2SO4 or p-TsOH
Base NaH or NaOEtEt3N or K2CO3None
Solvent THF or DMFDMF or AcetonitrileEthanol (excess) or Toluene
Temperature 0 °C to room temperature80-120 °CReflux (approx. 78 °C)
Typical Yield 60-85%70-90%>90% (with water removal)
Stereoselectivity Typically high (E)-selectivity with stabilized ylidesGenerally high (E)-selectivityNot applicable

Note: The values in this table are approximate and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-Pentadienoate via Wittig Reaction
  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (carbethoxymethyl)triphenylphosphonium bromide (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.2 equivalents) in ethanol via the dropping funnel.

    • Stir the resulting orange-red solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2,4-pentadienoate.

Visualizations

Experimental Workflow for Wittig Synthesis

Wittig_Workflow cluster_ylide Ylide Preparation cluster_wittig Wittig Reaction cluster_workup Workup & Purification ylide_start Phosphonium Salt + Anhydrous THF ylide_base Add Base (e.g., NaOEt) at 0 °C ylide_start->ylide_base ylide_stir Stir at 0 °C for 30 min ylide_base->ylide_stir wittig_aldehyde Add Aldehyde (e.g., Crotonaldehyde) at 0 °C ylide_stir->wittig_aldehyde Ylide Solution wittig_stir Warm to RT and Stir for 12-16 h wittig_aldehyde->wittig_stir wittig_monitor Monitor by TLC wittig_stir->wittig_monitor workup_quench Quench with Water wittig_monitor->workup_quench Reaction Complete workup_extract Extract with Diethyl Ether workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Column Chromatography workup_dry->workup_purify product product workup_purify->product Pure Ester

Caption: Workflow for the synthesis of this compound esters via the Wittig reaction.

Logical Relationship of Stereoselectivity in the Wittig Reaction

Wittig_Stereoselectivity cluster_types ylide Phosphonium Ylide unstabilized Unstabilized (R = alkyl) ylide->unstabilized stabilized Stabilized (R = ester, ketone) ylide->stabilized semi_stabilized Semi-stabilized (R = aryl) ylide->semi_stabilized product_z (Z)-Alkene (Major Product) unstabilized->product_z Favors product_e (E)-Alkene (Major Product) stabilized->product_e Favors product_mix (E/Z) Mixture semi_stabilized->product_mix Often results in

References

Overcoming low yields in the synthesis of 2,4-Pentadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the synthesis of 2,4-pentadienoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Doebner modification of the Knoevenagel condensation.

Issue 1: Low or No Product Yield

  • Question: I performed the Doebner condensation of acrolein and malonic acid in pyridine with a piperidine catalyst, but I obtained a very low yield of this compound. What could be the reasons?

  • Answer: Low yields in this synthesis can arise from several factors. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.

    • Purity of Reagents: The purity of starting materials is critical. Acrolein, in particular, is prone to polymerization.

      • Recommendation: Use freshly distilled acrolein for the reaction. Ensure that the malonic acid and pyridine are of high purity and dry.

    • Reaction Temperature: The reaction is exothermic and maintaining the correct temperature is crucial.

      • Recommendation: The addition of acrolein to the malonic acid-pyridine mixture should be done cautiously to control the initial exothermic reaction. Subsequently, maintaining a gentle reflux is important for the reaction to proceed to completion. Overheating can lead to polymerization and decomposition.

    • Reaction Time: Insufficient or excessive reaction times can negatively impact the yield.

      • Recommendation: The reaction progress can be monitored by observing the cessation of carbon dioxide evolution, which typically occurs after about an hour.[1] Allowing the reaction to proceed for the recommended time ensures the completion of the condensation and decarboxylation steps.

    • Stoichiometry of Reactants: The molar ratios of the reactants are important for optimal conversion.

      • Recommendation: A common protocol uses a molar ratio of approximately 1:2.5 of acrolein to malonic acid.[1] An excess of malonic acid helps to ensure the complete conversion of acrolein.

    • Catalyst Activity: The basicity of the catalyst is key to facilitating the condensation.

      • Recommendation: While piperidine is a commonly used catalyst, its effectiveness can be influenced by its purity. Ensure you are using a reliable source of piperidine.

Issue 2: Formation of Polymeric Byproducts

  • Question: My reaction mixture became very viscous and I isolated a significant amount of a sticky, polymeric material, resulting in a low yield of the desired acid. How can I prevent this?

  • Answer: The formation of polymeric material is a common issue, often due to the high reactivity of acrolein.

    • Control of Acrolein Addition: The rate of addition of acrolein is a critical parameter.

      • Recommendation: Add the acrolein dropwise to the reaction mixture with vigorous stirring over a period of time (e.g., 30 minutes).[1] This helps to maintain a low concentration of free acrolein at any given time, minimizing its self-polymerization.

    • Temperature Management: As mentioned earlier, temperature control is vital.

      • Recommendation: The initial addition of acrolein should be done while maintaining a gentle reflux, allowing the exothermic reaction to be controlled.[1]

    • Use of Inhibitors: In some cases, the addition of a polymerization inhibitor can be beneficial, although this is not standard in the Doebner protocol for this specific synthesis.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After acidification and extraction, I have an impure product that is difficult to crystallize, leading to a low isolated yield. What are the best practices for purification?

  • Answer: Proper work-up and purification are essential for obtaining pure this compound and improving the isolated yield.

    • Acidification and Extraction: Complete acidification is necessary to precipitate the carboxylic acid.

      • Recommendation: After the reaction, the mixture should be poured onto ice and then carefully acidified with an acid like concentrated sulfuric acid.[1] Ensure the aqueous layer is thoroughly extracted with a suitable solvent, such as dichloromethane, to recover all the product.[1]

    • Crystallization: The choice of solvent for crystallization is important.

      • Recommendation: Dichloromethane has been reported as an effective solvent for both extraction and crystallization, simplifying the isolation of polymer-free samples.[1] Concentrating the dichloromethane extracts and cooling to a low temperature (e.g., -10°C) can induce crystallization.[1] Multiple crops of crystals can be obtained by successive concentration of the mother liquor.[1]

    • Column Chromatography: If crystallization does not yield a pure product, column chromatography can be employed.

      • Recommendation: Silica gel chromatography using a solvent system like ethyl acetate-hexane can be used to purify the product from any remaining impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound via the Doebner condensation?

A1: A modified Doebner procedure reported in Organic Syntheses gives a reproducible yield of 42-46% of trans-2,4-pentadienoic acid.[1]

Q2: Can I use a different base as a catalyst instead of piperidine?

A2: While piperidine is the classic and effective catalyst for the Doebner modification, other bases have been explored in related Knoevenagel-Doebner reactions. For instance, proline has been used as a catalyst in ethanol for the synthesis of p-hydroxycinnamic diacids.[2] However, for the specific synthesis of this compound from acrolein and malonic acid, piperidine in pyridine is the most well-documented and reliable method.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions of concern are:

  • Polymerization of Acrolein: Acrolein is highly susceptible to polymerization, which can significantly reduce the yield of the desired product.[3]

  • Michael Addition: Undesired Michael addition reactions can occur.

  • Further Decarboxylation: While the Doebner modification relies on a decarboxylation step, harsh conditions could potentially lead to further decarboxylation of the desired this compound product, although this is less common under the standard reaction conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Melting Point: The reported melting point for trans-2,4-pentadienoic acid is in the range of 69-73°C.[1]

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule. Infrared (IR) spectroscopy will show characteristic peaks for the carboxylic acid and the conjugated double bonds.

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product and monitor the progress of the reaction and purification.

Data Presentation

Table 1: Summary of a Reported Protocol for this compound Synthesis

ParameterValueReference
Reactants Acrolein, Malonic Acid[1]
Solvent Pyridine[1]
Catalyst Piperidine[1]
Molar Ratio (Acrolein:Malonic Acid) ~1 : 2.5[1]
Reaction Temperature Gentle Reflux[1]
Reaction Time ~1 hour (until CO₂ evolution ceases)[1]
Work-up Acidification with H₂SO₄, Extraction with CH₂Cl₂[1]
Purification Crystallization from CH₂Cl₂[1]
Reported Yield 42-46%[1]

Experimental Protocols

Key Experiment: Doebner Synthesis of trans-2,4-Pentadienoic Acid

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

Materials:

  • Malonic acid (reagent grade)

  • Pyridine (reagent grade)

  • Piperidine (reagent grade)

  • Acrolein (freshly distilled)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

  • Ice

Procedure:

  • In a suitable round-bottom flask equipped with a reflux condenser and a dropping funnel, place malonic acid and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the mixture to a gentle reflux.

  • With vigorous stirring, add freshly distilled acrolein dropwise over a period of 30 minutes. The reaction is exothermic and will evolve carbon dioxide.

  • After the addition is complete, continue to reflux the mixture for approximately 1 hour, or until the evolution of carbon dioxide ceases.

  • Pour the reaction mixture onto a beaker containing crushed ice.

  • Carefully acidify the mixture with concentrated sulfuric acid.

  • Extract the aqueous layer with multiple portions of dichloromethane.

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the dichloromethane solution on a rotary evaporator.

  • Cool the concentrated solution to -10°C to induce crystallization.

  • Collect the crystals by filtration. Further crops of crystals can be obtained by concentrating the mother liquor.

  • Dry the crystals under reduced pressure to obtain trans-2,4-pentadienoic acid.

Mandatory Visualization

Doebner_Synthesis_Workflow Reagents Reactants: Acrolein Malonic Acid Reaction Doebner Condensation & Decarboxylation Reagents->Reaction Add Acrolein dropwise Reaction_Setup Reaction Setup: Pyridine (Solvent) Piperidine (Catalyst) Reaction_Setup->Reaction Workup Work-up: 1. Quench with Ice 2. Acidify (H₂SO₄) 3. Extract (CH₂Cl₂) Reaction->Workup Reaction Completion Purification Purification: 1. Dry (MgSO₄) 2. Concentrate 3. Crystallize (-10°C) Workup->Purification Product Final Product: trans-2,4-Pentadienoic Acid Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Impure_Reagents Impure/Wet Reagents? (Acrolein Polymerization) Low_Yield->Impure_Reagents Incorrect_Temp Incorrect Temperature? (Side Reactions/Decomposition) Low_Yield->Incorrect_Temp Suboptimal_Time Suboptimal Reaction Time? (Incomplete Reaction) Low_Yield->Suboptimal_Time Poor_Workup Inefficient Work-up/ Purification? Low_Yield->Poor_Workup Sol_Reagents Solution: Use Freshly Distilled Acrolein Use Dry, Pure Reagents Impure_Reagents->Sol_Reagents Sol_Temp Solution: Control Exotherm During Addition Maintain Gentle Reflux Incorrect_Temp->Sol_Temp Sol_Time Solution: Monitor CO₂ Evolution Ensure Complete Reaction Suboptimal_Time->Sol_Time Sol_Workup Solution: Thorough Extraction Optimize Crystallization Solvent/Temp Poor_Workup->Sol_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Solubility problems of 2,4-Pentadienoic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-pentadienoic acid, focusing on its solubility in different organic solvents.

Troubleshooting Guide

Researchers may encounter several issues when attempting to dissolve this compound. This guide provides a systematic approach to diagnosing and resolving these common problems.

Diagram: Troubleshooting Workflow for Solubility Issues

Troubleshooting Workflow for this compound Solubility start Start: Dissolution Problem Encountered check_purity 1. Verify Purity of This compound start->check_purity First step check_solvent 2. Confirm Solvent Identity and Purity check_purity->check_solvent recrystallize Action: Recrystallize the compound check_purity->recrystallize Impurity suspected incomplete_dissolution Issue: Incomplete Dissolution or Low Solubility check_solvent->incomplete_dissolution slow_dissolution Issue: Slow Dissolution Rate check_solvent->slow_dissolution precipitation Issue: Precipitation After Initial Dissolution check_solvent->precipitation use_fresh_solvent Action: Use fresh, anhydrous solvent check_solvent->use_fresh_solvent Contamination suspected increase_temp Action: Gently warm the solution (monitor stability) incomplete_dissolution->increase_temp Solution not saturated change_solvent Action: Use a more polar solvent incomplete_dissolution->change_solvent Still insoluble increase_agitation Action: Increase agitation (stirring/sonication) slow_dissolution->increase_agitation check_saturation Action: Check for supersaturation precipitation->check_saturation end_resolved End: Issue Resolved increase_temp->end_resolved increase_agitation->increase_temp change_solvent->end_resolved check_saturation->end_resolved recrystallize->end_resolved use_fresh_solvent->end_resolved Solubility Determination Workflow start Start: Prepare Materials add_solvent 1. Add a known volume of solvent to a vial start->add_solvent add_solute 2. Add a small, known amount of this compound add_solvent->add_solute agitate 3. Agitate the mixture (stir/vortex/sonicate) add_solute->agitate observe 4. Observe for complete dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved not_dissolved Solid Remains dissolved->not_dissolved No add_more_solute Add more solute and repeat from Step 2 dissolved->add_more_solute Yes saturate Continue adding solute until a saturated solution is formed not_dissolved->saturate add_more_solute->add_solute equilibrate 5. Equilibrate the saturated solution (e.g., 24h) saturate->equilibrate analyze 6. Analyze the supernatant (e.g., gravimetrically or by HPLC) equilibrate->analyze end End: Determine Solubility analyze->end

Preventing polymerization of 2,4-Pentadienoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2,4-pentadienoic acid during storage and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a conjugated dienoic acid, a group of compounds known for their potential biological activities. Its structure, featuring two conjugated double bonds, makes it susceptible to polymerization, especially when exposed to initiators like heat, light, and acid. This polymerization can lead to the formation of unwanted oligomers and polymers, altering the compound's properties and purity, which is a critical concern in research and drug development.

Q2: A Safety Data Sheet (SDS) for this compound states that hazardous polymerization does not occur. Why am I observing polymerization?

While some SDSs may state that hazardous polymerization does not occur under normal, controlled conditions, this does not mean the compound is entirely immune to polymerization.[1] Unintentional polymerization can be initiated by various factors often encountered in a laboratory setting, such as:

  • Heat: Elevated temperatures can provide the energy needed to initiate polymerization.

  • Light: UV radiation, in particular, can trigger free-radical polymerization.[1]

  • Acidic Conditions: The presence of acids can catalyze polymerization.

  • Presence of Initiators: Contamination with radical initiators (e.g., peroxides) can start a chain reaction.

Therefore, while a runaway hazardous polymerization event might be unlikely under prescribed storage, slower polymerization during long-term storage or under specific experimental conditions is a valid concern.

Q3: What are the visual signs that my this compound has started to polymerize?

Early signs of polymerization can be subtle. You might observe:

  • A slight increase in the viscosity of the material if it is in a liquid state or dissolved.

  • The appearance of cloudiness or turbidity in a solution.

  • The formation of a precipitate or solid particles.

  • In advanced stages, the material may become a thick, viscous gum or even solidify completely.

Q4: What are polymerization inhibitors, and how do they work?

Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They primarily act as radical scavengers, terminating the chain reactions that lead to polymer formation. Common classes of inhibitors for unsaturated compounds include phenolic compounds, amines, and nitroxides.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Action(s)
Sample appears viscous, cloudy, or has solidified. Polymerization has occurred due to improper storage or handling.- If partially polymerized, purification via recrystallization might be possible to recover the monomer. - If fully polymerized, the material should be disposed of according to institutional guidelines for chemical waste. - Review and implement proper storage procedures for future batches.
Discoloration (yellowing or browning) of the sample. Oxidation and/or oligomerization has likely occurred.- For sensitive applications, purify the material before use (e.g., by recrystallization). - Ensure future storage is under an inert atmosphere and protected from light.
Inconsistent experimental results using the same batch of this compound. The concentration of active monomer may be decreasing over time due to gradual polymerization.- Test for the presence of oligomers/polymers using analytical techniques like HPLC or GPC. - If polymerization is confirmed, purify the monomer before use. - Implement stricter storage conditions and consider adding an inhibitor.

Storage and Handling Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended based on safety data sheets and general knowledge of unsaturated carboxylic acids.[1]

Parameter Recommended Condition Rationale
Temperature Store in a freezer (-20°C).[2]Low temperatures slow down the rate of potential polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Prevents oxidation and reactions with atmospheric moisture.
Light Protect from direct sunlight by using amber glass vials or storing in the dark.[1]Light, especially UV, can initiate photopolymerization.
Moisture Keep containers tightly sealed in a dry environment. The compound is hygroscopic.[1]Moisture can potentially contribute to degradation pathways.
Inhibitor Consider the addition of a suitable inhibitor for long-term storage.Inhibitors scavenge free radicals that can initiate polymerization.
Container Material Use amber glass or chemically resistant plastic containers (e.g., PTFE-lined caps).Avoid reactive materials. Check chemical compatibility charts for specific plastics.

Recommended Polymerization Inhibitors

For conjugated dienoic acids and similar unsaturated compounds, phenolic inhibitors are commonly used. The presence of hydroquinone in a commercially available sample of this compound suggests its efficacy.[2]

Inhibitor Typical Concentration Range (for similar monomers) Notes
Hydroquinone (HQ) 100 - 1000 ppmOften requires the presence of oxygen to be effective.
Hydroquinone monomethyl ether (MEHQ) 50 - 500 ppmAlso typically requires oxygen for optimal performance.
Butylated hydroxytoluene (BHT) 100 - 1000 ppmA common antioxidant and radical scavenger.
4-tert-Butylcatechol (TBC) 10 - 100 ppmEffective for many unsaturated monomers.

Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application and storage duration.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions, following general principles from ICH guidelines.[3][4][5][6]

Objective: To evaluate the propensity of this compound to polymerize under accelerated storage conditions.

Materials:

  • This compound samples (with and without inhibitor)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC or GPC system for analysis

Procedure:

  • Prepare multiple aliquots of this compound in amber glass vials. For testing inhibitors, prepare parallel samples with the desired concentration of the inhibitor.

  • Seal the vials tightly. For studies involving an inert atmosphere, purge the vials with argon or nitrogen before sealing.

  • Place the vials in the stability chamber set to 40°C and 75% relative humidity.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a set of vials for analysis.

  • Analyze the samples for the presence of oligomers and polymers using HPLC or GPC (see Protocol 3).

  • Quantify the remaining monomer and any formed oligomers to determine the rate of degradation.

Protocol 2: Photostability Study

This protocol follows the principles of ICH Q1B guidelines to assess the light sensitivity of this compound.[7][8][9]

Objective: To determine the effect of light exposure on the stability of this compound.

Materials:

  • This compound samples

  • Clear and amber glass vials

  • Aluminum foil

  • Photostability chamber with a calibrated light source (cool white fluorescent and near UV lamps)

  • HPLC or GPC system

Procedure:

  • Prepare aliquots of this compound in both clear and amber glass vials.

  • Wrap one set of clear vials completely in aluminum foil to serve as dark controls.

  • Place all vials in the photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • After the exposure period, analyze all samples (exposed, dark control, and amber vial) for oligomer/polymer formation using HPLC or GPC.

  • Compare the results to assess the extent of photodegradation and the protective effect of the amber glass.

Protocol 3: Quantification of Oligomers by HPLC/GPC

This protocol provides a general framework for the analytical detection of this compound oligomers.[10][11][12][13][14]

Objective: To separate and quantify the monomeric form of this compound from its potential oligomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gel Permeation Chromatography (GPC) system with a UV detector.

Example HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (around 260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol).

Analysis:

  • Inject the prepared sample onto the HPLC/GPC system.

  • Monomeric this compound will have a characteristic retention time.

  • The appearance of new peaks, typically at earlier retention times in reverse-phase HPLC or corresponding to higher molecular weights in GPC, indicates the formation of oligomers or polymers.

  • The area under the peaks can be used to quantify the relative amounts of monomer and oligomers.

Visualizations

Storage_Troubleshooting_Workflow start Visual Inspection of This compound issue Issue Detected? (Viscous, Cloudy, Solidified) start->issue no_issue Proceed with Experiment issue->no_issue No polymerization Polymerization Suspected issue->polymerization Yes analysis Analytical Confirmation (HPLC/GPC) polymerization->analysis review Review Storage & Handling Procedures polymerization->review purify Purify Monomer (e.g., Recrystallization) analysis->purify Partial Polymerization dispose Dispose of Material analysis->dispose Full Polymerization purify->no_issue dispose->review

Caption: Troubleshooting workflow for suspected polymerization.

Inhibition_Mechanism initiator Initiator (Heat, Light, Acid) monomer This compound (Monomer) initiator->monomer creates radical Free Radical (Monomer Radical) monomer->radical forms propagation Propagation (Polymer Chain Growth) monomer->propagation radical->monomer reacts with inhibitor Inhibitor (e.g., Hydroquinone) radical->inhibitor reacts with stable_radical Stable, Non-reactive Radical inhibitor->stable_radical forms stable_radical->propagation terminates

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Troubleshooting side reactions in the functionalization of 2,4-Pentadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,4-pentadienoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization strategies for this compound?

A1: The most common functionalization strategies for this compound target its two key reactive sites: the carboxylic acid group and the conjugated diene system. Key reactions include:

  • Esterification: Conversion of the carboxylic acid to an ester.[1][2][3]

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with an amine.[4][5][6]

  • Diels-Alder Reaction: A [4+2] cycloaddition utilizing the conjugated diene to form six-membered rings.[7][8][9][10]

  • Polymerization: Due to the presence of double bonds, this compound can undergo polymerization.[11][12]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this compound is crucial for experimental design.

PropertyValueSource
Molecular FormulaC₅H₆O₂[11][13][14]
Molecular Weight98.10 g/mol [14][15]
Melting Point69-72 °C[15][16]
AppearanceSolid[15]
SolubilitySoluble in 1 M NaOH[15]
StabilizerOften contains hydroquinone to prevent polymerization[15]

Q3: How can I minimize polymerization of this compound during a reaction?

A3: Polymerization is a common side reaction due to the conjugated diene system.[11] To minimize this:

  • Use a Stabilizer: Commercial this compound often contains a stabilizer like hydroquinone.[15] Ensure its presence or add a radical inhibitor.

  • Control Temperature: Avoid excessive heat, as higher temperatures can promote polymerization.

  • Degas Solvents: Remove dissolved oxygen from solvents, as it can initiate polymerization.

  • Work in the Dark: Light can sometimes initiate radical polymerization.

Troubleshooting Guides

Esterification Reactions

Problem: Low yield during Fischer esterification of this compound.

  • Possible Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is a reversible reaction.[2][3]

    • Solution: Use a large excess of the alcohol to shift the equilibrium towards the product. Alternatively, remove water as it forms, for example, by using a Dean-Stark apparatus.

  • Possible Cause 2: Steric Hindrance. A bulky alcohol may react slowly.

    • Solution: Increase the reaction time or consider using a more potent acid catalyst.

  • Possible Cause 3: Side Reactions. Polymerization or isomerization of the diene system can occur under acidic conditions and heat.

    • Solution: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Ensure the presence of a polymerization inhibitor.

Workflow for Troubleshooting Low Esterification Yield

start Low Esterification Yield cause1 Reversible Reaction? start->cause1 solution1 Use excess alcohol or remove water. cause1->solution1 Yes cause2 Steric Hindrance? cause1->cause2 No end Improved Yield solution1->end solution2 Increase reaction time or use stronger catalyst. cause2->solution2 Yes cause3 Side Reactions (Polymerization/Isomerization)? cause2->cause3 No solution2->end solution3 Lower temperature and add inhibitor. cause3->solution3 solution3->end

Caption: Troubleshooting workflow for low esterification yield.

Amide Coupling Reactions

Problem: Difficulty in purifying the amide product from the unreacted carboxylic acid and coupling agent byproducts.

  • Possible Cause 1: Water-Soluble Byproducts. Carbodiimide coupling agents like DCC or EDC form urea byproducts. DCU (from DCC) is often insoluble in many organic solvents and can be filtered off, but other byproducts might be more soluble.

    • Solution: Perform an aqueous workup. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and then with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound.

  • Possible Cause 2: Epimerization. If working with chiral amines, epimerization can be a concern, especially with carbodiimide reagents.

    • Solution: Consider using coupling additives like HOBt or HOAt to suppress epimerization. Alternatively, use a different class of coupling reagents.

Signaling Pathway for Amide Coupling and Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reactions Carboxylic_Acid Carboxylic_Acid Activated_Intermediate Activated_Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Agent Desired_Amide Desired_Amide Activated_Intermediate->Desired_Amide Anhydride_Formation Anhydride_Formation Activated_Intermediate->Anhydride_Formation Excess Acid Epimerization Epimerization Activated_Intermediate->Epimerization Oxazolone formation Amine Amine Amine->Desired_Amide

Caption: Amide coupling pathway and potential side reactions.

Diels-Alder Reactions

Problem: The Diels-Alder reaction is not proceeding or is very slow.

  • Possible Cause 1: Unfavorable Diene Conformation. The Diels-Alder reaction requires the diene to be in the s-cis conformation.[8] While rotation around the central single bond is possible, the s-trans conformer may be more stable.

    • Solution: Heating the reaction mixture can provide the energy needed to overcome the rotational barrier and favor the reactive s-cis conformation.

  • Possible Cause 2: Poor Electronic Matching. A standard Diels-Alder reaction is favored when the dienophile has electron-withdrawing groups and the diene has electron-donating groups.[7][8] this compound has a conjugated electron-withdrawing carboxylic acid group, which can make it a less reactive diene.

    • Solution: Use a more electron-rich dienophile. Alternatively, a Lewis acid catalyst can be used to lower the LUMO of the dienophile and accelerate the reaction.[17]

Problem: Formation of multiple regioisomers or stereoisomers.

  • Possible Cause 1: Lack of Regiocontrol. The substituents on both the diene and dienophile influence the regioselectivity of the cycloaddition.

    • Solution: Analyze the electronic effects of the substituents to predict the major regioisomer. Lewis acid catalysis can sometimes enhance regioselectivity.

  • Possible Cause 2: Endo/Exo Selectivity. The Diels-Alder reaction can produce both endo and exo products. The endo product is often the kinetic product due to secondary orbital interactions.

    • Solution: Lowering the reaction temperature generally favors the formation of the kinetic endo product. Higher temperatures can lead to the thermodynamically more stable exo product via a retro-Diels-Alder reaction.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-pentadienoate (Esterification)
  • Materials: this compound, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a large excess of methanol (e.g., 20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography if necessary.

Protocol 2: Synthesis of N-benzyl-2,4-pentadienamide (Amide Coupling)
  • Materials: this compound, benzylamine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add benzylamine (1.1 eq) to the solution.

    • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Diels-Alder Reaction with N-phenylmaleimide
  • Materials: this compound, N-phenylmaleimide, toluene.

  • Procedure:

    • Dissolve this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in toluene.

    • Reflux the mixture for 8-12 hours, monitoring the disappearance of the starting materials by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

References

Improving the efficiency of catalytic reactions with 2,4-Pentadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-pentadienoic acid in catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: The most prevalent catalytic reaction is hydrogenation, which aims to selectively or fully reduce the two carbon-carbon double bonds. Other potential reactions include hydroformylation and carbonylation, which introduce new functional groups.

Q2: Why am I observing a mixture of products in the catalytic hydrogenation of this compound?

A2: Catalytic hydrogenation of a conjugated diene like this compound proceeds in a stepwise manner. This sequential reduction can lead to a mixture of products, including two different pentenoic acid isomers (2-pentenoic acid and 3-pentenoic acid) and the fully saturated pentanoic acid.[1][2] The product distribution is highly dependent on the catalyst, reaction conditions, and reaction time.

Q3: How can I improve the selectivity towards a specific partially hydrogenated product?

A3: Achieving high selectivity for a single pentenoic acid isomer is a significant challenge. The less sterically hindered C4-C5 double bond is often reduced preferentially.[1][2] To improve selectivity, you can:

  • Optimize the catalyst: Palladium-based catalysts are commonly used. The choice of ligands and support can influence selectivity.[1][2]

  • Control reaction conditions: Lowering the temperature and hydrogen pressure can favor partial hydrogenation.

  • Monitor the reaction closely: Shorter reaction times will generally yield more of the partially hydrogenated intermediates.[1]

Q4: My catalyst seems to have lost activity. What are the potential causes of deactivation?

A4: Catalyst deactivation in the hydrogenation of unsaturated carboxylic acids can be caused by several factors:

  • Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can poison the catalyst.

  • Leaching: The active metal may leach from the support into the reaction mixture.

  • Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.

  • Changes in metal oxidation state: The active metal may be oxidized or reduced to an inactive state.

Q5: What analytical techniques are recommended for monitoring the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using techniques such as:

  • Gas Chromatography (GC): After derivatization of the carboxylic acids to their corresponding esters (e.g., methyl esters).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of olefinic protons and the appearance of new aliphatic protons.[1]

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the different carboxylic acids in the reaction mixture.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no conversion of this compound Inactive catalyst.Ensure the catalyst has been properly activated and stored. Consider using a fresh batch of catalyst.
Insufficient hydrogen pressure or temperature.Increase the hydrogen pressure and/or reaction temperature according to literature protocols.
Catalyst poisoning.Purify the this compound and solvent to remove any potential poisons.
Poor selectivity, formation of fully saturated product (pentanoic acid) Reaction time is too long.Monitor the reaction closely and stop it once the desired intermediate is maximized.[1]
High hydrogen pressure or temperature.Reduce the hydrogen pressure and/or temperature to favor partial hydrogenation.
Inappropriate catalyst.Experiment with different catalysts (e.g., different palladium precursors or supports) known for selective hydrogenation.[1][2]
Formation of unexpected byproducts Isomerization of the double bonds.The catalyst and reaction conditions can promote isomerization of the pentenoic acid intermediates. Analyze the product mixture carefully to identify isomers.
Decomposition of the starting material or product.Ensure the reaction temperature is not too high, which could lead to degradation.
Difficulty in separating the products Similar boiling points and polarities of the products.Utilize high-resolution analytical techniques like capillary GC or HPLC for accurate quantification. For preparative separation, consider fractional distillation of the corresponding esters or column chromatography.

Quantitative Data Summary

The following tables summarize typical quantitative data for the catalytic hydrogenation of sorbic acid (2,4-hexadienoic acid), a close structural analog of this compound. These values can serve as a starting point for optimizing reactions with this compound.

Table 1: Effect of Palladium Precatalyst on Sorbic Acid Hydrogenation

PrecatalystConversion (%)Selectivity to 2-Hexenoic Acid (%)Selectivity to 4-Hexenoic Acid (%)Selectivity to Hexanoic Acid (%)
[PdCl2(3,5-dimethyl-1H-pyrazole)2]9821277
[PdCl2(3,5-di-tert-butyl-1H-pyrazole)2]100--100
[PdCl2(3-ferrocenyl-1H-pyrazole)2]85151075

Reaction Conditions: Sorbic acid to catalyst mole ratio of 200:1, 90°C, 12 h. Data adapted from[1].

Table 2: Time Course of Sorbic Acid Hydrogenation with a Palladium Precatalyst

Time (h)Conversion of Sorbic Acid (%)Selectivity to 2-Hexenoic Acid (%)Selectivity to 4-Hexenoic Acid (%)Selectivity to Hexanoic Acid (%)
0.5100373033
1.010025570
1.510021277
2.0100--100

Reaction Conditions: Using [PdCl2(3,5-dimethyl-1H-pyrazole)2] as precatalyst at 90°C. Data adapted from[1].

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation of this compound

This protocol is a representative example for the catalytic hydrogenation of this compound using a palladium catalyst.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5 wt%)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In a fume hood, weigh 1.0 g of this compound and add it to the reactor. Add 20 mL of anhydrous methanol. Carefully add 50 mg of 5% Pd/C catalyst.

  • Sealing and Purging: Seal the reactor securely. Purge the reactor with an inert gas (nitrogen or argon) three times to remove any air.

  • Pressurizing with Hydrogen: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 60°C). Monitor the pressure drop to follow the hydrogen uptake.

  • Reaction Monitoring: After a specific time (e.g., 1 hour), cool the reactor to room temperature, carefully vent the hydrogen, and purge with inert gas. Take a small aliquot of the reaction mixture for analysis by GC (after esterification) or NMR.

  • Reaction Work-up: Once the reaction has reached the desired conversion, cool the reactor, vent the hydrogen, and purge with inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture. The products can be purified by column chromatography or distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: This compound, Solvent, Catalyst B Seal and Purge with Inert Gas A->B C Pressurize with H2 B->C D Heat and Stir C->D E Monitor Reaction Progress (e.g., GC, NMR) D->E F Cool, Vent, and Purge D->F E->D Continue Reaction G Filter to Remove Catalyst F->G H Isolate and Purify Product G->H

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Reactant This compound + H2 Catalyst Catalyst (e.g., Pd/C) Intermediate1 2-Pentenoic Acid Intermediate2 3-Pentenoic Acid Product Pentanoic Acid Catalyst->Intermediate1 +H2 Catalyst->Intermediate2 +H2 Catalyst->Product +H2

Caption: Reaction pathway for the hydrogenation of this compound.

Logical_Relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Product Yield Cause1 Catalyst Inactivity Problem->Cause1 Cause2 Suboptimal Conditions (Temp, Pressure) Problem->Cause2 Cause3 Catalyst Poisoning Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Use Fresh/Activated Catalyst Cause1->Solution1 Solution2 Optimize Reaction Parameters Cause2->Solution2 Solution3 Purify Reactants/Solvent Cause3->Solution3 Solution4 Analyze for Byproducts Cause4->Solution4

Caption: Troubleshooting logic for low yield in catalytic reactions.

References

Methods for removing impurities from synthesized 2,4-Pentadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 2,4-Pentadienoic acid. The following sections detail methods for removing common impurities and offer solutions to potential challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The impurities largely depend on the synthetic route employed.

  • From the Doebner Synthesis (or Knoevenagel-Doebner Condensation) using acrolein and malonic acid:

    • Geometric Isomers: Besides the desired (2E,4E)-isomer, other geometric isomers can form.

    • Michael Adducts: Addition of malonic acid or other nucleophiles to the unsaturated system can occur.

    • Polymeric Material: Acrolein is prone to polymerization, which can lead to polymeric byproducts.

    • Decarboxylation Byproducts: Undesired decarboxylation at different stages can lead to various side products.

  • From the Industrial Route using ketene and crotonaldehyde (relevant for the closely related Sorbic Acid):

    • Polyester Intermediate: A polymeric ester of 3-hydroxy-4-hexenoic acid is the primary intermediate. Incomplete hydrolysis of this polyester can be a source of impurity.

    • Tarry Substances: Acid or heat-catalyzed decomposition of the polyester intermediate can form viscous, colored "tarry" materials that are difficult to remove.

    • Unreacted Starting Materials: Residual crotonaldehyde may be present.

    • Isomeric Acids: Pyrolysis during the decomposition of the polyester can yield a mixture of isomers that may require an additional isomerization step to convert to the desired trans,trans form.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective laboratory-scale purification methods are recrystallization and column chromatography. For industrial-scale purification, methods like hot water extraction with activated carbon and controlled solid-liquid separation are also employed.

Q3: Which purification method is better, recrystallization or column chromatography?

A3: The choice depends on the nature of the impurities and the desired final purity.

  • Recrystallization is generally faster and more economical for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from the product. It is often the first method to try.

  • Column chromatography offers higher resolution and is better for separating compounds with similar polarities, such as geometric isomers, or for removing a wider range of impurities in a single step. However, it is more time-consuming and requires larger volumes of solvent.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity and identifying isomeric impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range that corresponds to the literature value (for trans,trans-2,4-pentadienoic acid, approx. 72°C). Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of impurities by comparing the sample spectrum to that of a pure standard.

Troubleshooting Guides

Recrystallization Issues

Problem 1: No crystals form after the hot solution has cooled.

  • Possible Cause A: Too much solvent was used. The solution is not saturated enough for crystals to form.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out too quickly.

  • Possible Cause B: The solution is supersaturated but crystallization has not initiated.

    • Solution 1: Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Add a seed crystal. A tiny amount of the pure solid added to the cooled solution can induce crystallization.

    • Solution 3: Cool the solution further. Place the flask in an ice-water bath to further decrease the solubility of the compound. Do this only after the solution has been allowed to cool slowly to room temperature first.

Problem 2: The product "oils out" instead of forming crystals.

  • Possible Cause A: The solution is cooling too rapidly. The compound is coming out of solution above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Allow the flask to cool more slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool).

  • Possible Cause B: High level of impurities. Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase.

    • Solution 1: Add more solvent. Reheat the solution and add a small amount of additional hot solvent. This can sometimes keep the impurities dissolved while allowing the desired product to crystallize.

    • Solution 2: Pre-purification. If oiling out persists, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove the most polar impurities before attempting recrystallization again.

Problem 3: The yield of recovered crystals is very low.

  • Possible Cause A: The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate your choice of solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Consider using a mixed-solvent system.

  • Possible Cause B: Too much solvent was used for washing the crystals.

    • Solution: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent.

  • Possible Cause C: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. This prevents the solution from cooling and depositing crystals on the filter paper.

Column Chromatography Issues

Problem 1: The compound does not move off the baseline of the column.

  • Possible Cause: The eluent (mobile phase) is not polar enough. The highly polar carboxylic acid group is strongly adsorbing to the polar silica gel.

    • Solution 1: Increase eluent polarity. Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Solution 2: Add a modifier. For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can help to suppress ionization and reduce tailing by competing for active sites on the silica gel.

    • Solution 3: Change the stationary phase. For very polar compounds, consider using reverse-phase chromatography with a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile).

Problem 2: The separation between the product and an impurity is poor.

  • Possible Cause: The polarity of the eluent is not optimal.

    • Solution 1: Fine-tune the solvent system. Test different solvent ratios using Thin Layer Chromatography (TLC) to find a system that maximizes the separation between your product and the impurity (i.e., maximizes the difference in Rf values). An Rf value of 0.2-0.4 for the desired compound is often a good target for column chromatography.

    • Solution 2: Use a shallower gradient. If using gradient elution, make the increase in polarity more gradual to improve resolution.

Problem 3: The compound streaks or "tails" down the column.

  • Possible Cause A: The column is overloaded. Too much sample was loaded for the amount of silica gel used.

    • Solution: Use a larger column with more silica gel or load less sample. A general rule of thumb is a silica gel to sample mass ratio of at least 30:1.

  • Possible Cause B: Strong interaction with the stationary phase. The acidic proton of the carboxylic acid can interact strongly with the silica gel.

    • Solution: As mentioned previously, add a small amount of acetic acid to the eluent to improve the peak shape.

Data Presentation

Table 1: Representative Comparison of Purification Methods for Unsaturated Carboxylic Acids

Purification MethodTypical Purity AchievedTypical Yield/RecoveryKey AdvantagesKey Disadvantages
Recrystallization 95-98%70-90%Fast, economical, good for removing minor, structurally different impurities.Less effective for impurities with similar solubility; risk of "oiling out".
Activated Carbon Treatment Improves color and removes non-polar impurities>95% (of the material being treated)Excellent for removing colored and tarry byproducts.Can adsorb some of the desired product, slightly reducing yield.
Silica Gel Column Chromatography >99%50-75%High resolution, capable of separating isomers and closely related impurities.More time-consuming, requires larger solvent volumes, potential for product loss on the column.

Note: The values in this table are representative for the purification of moderately polar organic compounds like unsaturated carboxylic acids and may vary depending on the specific impurities present and the optimization of the experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying this compound that contains moderately polar or non-polar impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution. Add the solvent in small portions while heating the mixture on a hot plate.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add hot water dropwise to the solution until it becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate this compound from impurities of similar polarity.

  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexane:EtOAc:AcOH). Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the this compound.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, for better resolution, pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Carefully add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution cool Slow Cooling to RT hot_solution->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? cool->oiling_out crystals_in_liquor Crystals in Mother Liquor ice_bath->crystals_in_liquor filter Vacuum Filtration crystals_in_liquor->filter wash Wash with ice-cold solvent filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_troubleshooting Troubleshooting start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect poor_sep Poor Separation? elute->poor_sep streaking Streaking/Tailing? elute->streaking analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate end_product Pure this compound evaporate->end_product

Caption: Logical workflow for the purification of this compound via column chromatography.

Validation & Comparative

A Comparative Analysis of 2,4-Pentadienoic Acid and Sorbic Acid: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical entities is paramount. This guide provides a detailed comparative analysis of 2,4-pentadienoic acid and sorbic acid (2,4-hexadienoic acid), focusing on their physicochemical properties and potential as antimicrobial agents. This objective comparison is supported by available data to aid in informed decision-making for research and development applications.

Introduction: Distinguishing Between Two Structurally Similar Unsaturated Carboxylic Acids

It is crucial to first clarify the distinction between the two compounds. Sorbic acid is the common name for trans,trans-2,4-hexadienoic acid, a well-established food preservative with the chemical formula C₆H₈O₂. In contrast, this compound is a shorter-chain analogue with the chemical formula C₅H₆O₂. While both are α,β-unsaturated carboxylic acids, their differing carbon chain lengths influence their physical and biological properties. This guide will compare these two distinct molecules.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key quantitative data for this compound and sorbic acid, facilitating a direct comparison of their fundamental properties.

PropertyThis compoundSorbic Acid (2,4-Hexadienoic Acid)
IUPAC Name (2E)-penta-2,4-dienoic acid(2E,4E)-hexa-2,4-dienoic acid
Chemical Formula C₅H₆O₂C₆H₈O₂
Molecular Weight 98.10 g/mol 112.13 g/mol
Melting Point 69-72 °C133-135 °C
Boiling Point Not readily available228 °C (decomposes)
pKa Predicted to be similar to sorbic acid (~4.7)4.76
Water Solubility Soluble in 1 M NaOH1.6 g/L at 20 °C
Organic Solvent Solubility Soluble in methanol, DMSO (slightly, heated)Soluble in ethanol, acetone, acetic acid

Antimicrobial Activity: A Mechanistic Overview and Comparative Outlook

Both this compound and sorbic acid are expected to exhibit antimicrobial properties, a characteristic of many short-chain unsaturated fatty acids. The primary mechanism of action for these compounds involves the undissociated acid molecule penetrating the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and lowering the intracellular pH. This acidification can disrupt enzymatic functions and inhibit metabolic pathways, ultimately leading to the cessation of growth or cell death.

Sorbic acid is a well-documented antimicrobial agent, effective against a wide range of molds, yeasts, and some bacteria. Its efficacy is pH-dependent, being more active in acidic environments where a higher proportion of the acid is in its undissociated form.

While specific experimental data on the antimicrobial spectrum and potency of this compound is not as extensively available, its structural similarity to sorbic acid suggests it would also possess antimicrobial activity. The shorter carbon chain of this compound may influence its membrane permeability and, consequently, its antimicrobial efficacy. Generally, for short-chain fatty acids, antimicrobial activity can be species-dependent. Further experimental investigation, such as determining the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms, is necessary for a definitive comparison.

Experimental Protocols: Determining Antimicrobial Efficacy

To quantitatively compare the antimicrobial properties of this compound and sorbic acid, the following experimental protocol for determining the Minimum Inhibitory Concentration (MIC) via the broth microdilution method is recommended.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Reagents and Media:

  • Prepare stock solutions of this compound and sorbic acid in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).
  • Sterilize the stock solutions by filtration through a 0.22 µm filter.
  • Prepare the appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and adjust the pH to the desired level (e.g., 5.5).

2. Inoculum Preparation:

  • Culture the test microorganism overnight in the appropriate broth.
  • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

3. Assay Setup:

  • In a sterile 96-well microtiter plate, add 100 µL of the sterile growth medium to all wells.
  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.
  • Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

4. Inoculation and Incubation:

  • Add 10 µL of the standardized inoculum to each well (except the negative control).
  • Incubate the plate at the optimal temperature for the test microorganism for a specified period (e.g., 18-24 hours for bacteria, 48 hours for yeast).

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Visualizing Molecular Structures and Experimental Logic

To further aid in the understanding of the compounds and experimental design, the following diagrams are provided.

Caption: Molecular structure comparison of this compound and sorbic acid.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (this compound & Sorbic Acid) Dilute Serial Dilution of Compounds Stock->Dilute Media Prepare & pH-adjust Growth Medium Plate 96-well Plate Setup Media->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate with Microorganism Inoculum->Inoculate Plate->Dilute Dilute->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine Determine MIC (Lowest inhibitory concentration) Observe->Determine

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

A Comparative Guide to the Quantification of 2,4-Pentadienoic Acid in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2,4-pentadienoic acid, a metabolite and food preservative also known as sorbic acid, in biological matrices is crucial for toxicological assessments and metabolic studies. This guide provides an objective comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is supported by experimental data from peer-reviewed studies and established analytical methodologies.

Introduction to this compound Quantification

This compound is an unsaturated fatty acid used globally as a food preservative. Its quantification in biological samples such as plasma, urine, and tissue is essential for understanding its pharmacokinetics, potential toxicity, and impact on metabolic pathways. Given its chemical properties, a variety of analytical techniques can be employed for its detection, each with inherent advantages and limitations regarding sensitivity, specificity, and sample throughput.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound quantification is dictated by the specific requirements of the study, including the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. Below is a comparative summary of the key performance parameters for LC-MS/MS, GC-MS, and HPLC-UV.

Data Presentation: Quantitative Performance Comparison

Validation ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.99> 0.99≥ 0.99
Accuracy (% Recovery) Typically 90-110%88.2%–107.2%[1]Typically 80-110%[2]
Precision (RSD %) < 15%< 15%[1]< 10%
Limit of Detection (LOD) fmol to pmol range[3]0.03–0.6 µg/mL (for various SCFAs)[1]~0.32 µg/mL[2]
Limit of Quantitation (LOQ) pmol rangeLow µg/mL rangeLow µg/mL range
Throughput HighModerate to LowHigh
Sample Derivatization Often not required, but can be used to enhance sensitivity[4]Typically required (e.g., silylation, esterification)[5]Not required
Compound Suitability Wide range, including non-volatile and thermally labile compoundsVolatile and thermally stable compounds (or their derivatives)Compounds with a UV chromophore

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the quantification of this compound in a biological matrix (plasma) using LC-MS/MS, GC-MS, and HPLC-UV.

LC-MS/MS Experimental Protocol

This protocol provides a general framework for the quantification of this compound in human plasma without derivatization.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be optimized.

GC-MS Experimental Protocol

This protocol outlines a typical workflow for the analysis of short-chain fatty acids like this compound in plasma, which requires derivatization.

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 100 µL of plasma, add an internal standard.

  • Acidify the sample with hydrochloric acid.[6]

  • Extract the fatty acids with an organic solvent like methyl tert-butyl ether.[6]

  • Evaporate the organic layer to dryness.

  • Derivatize the residue using an agent such as N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) to create a volatile ester.[7]

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph.

  • Column: A suitable capillary column for fatty acid analysis (e.g., a DB-FFAP column).[6]

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or MRM for enhanced selectivity.

HPLC-UV Experimental Protocol

This protocol is adapted from methods for quantifying sorbic acid in food and beverage samples.[8][9]

1. Sample Preparation: Extraction

  • To a known quantity of the biological sample (e.g., 1 mL of plasma), add an extraction solvent such as a mixture of methanol and water.[2]

  • Homogenize or vortex the sample to ensure thorough extraction.

  • Centrifuge to pellet any solids.

  • Filter the supernatant through a 0.45 µm filter before injection.[2]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC with a UV detector.

  • Column: A reversed-phase C18 or C8 column.[2]

  • Mobile Phase: An isocratic mobile phase, often a mixture of an acetate buffer and methanol.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.

  • Column Temperature: Ambient or slightly elevated (e.g., 40°C).

  • Injection Volume: 20 µL.

Mandatory Visualizations

To further clarify the methodologies and biological context, the following diagrams are provided.

experimental_workflow cluster_lcmsms LC-MS/MS Workflow cluster_gcms GC-MS Workflow cluster_hplcuv HPLC-UV Workflow sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Extraction sample->extraction Add Internal Standard & Acetonitrile analysis LC-MS/MS Analysis extraction->analysis Inject Supernatant quantification Quantification analysis->quantification MRM Data Acquisition sample2 Biological Sample extraction2 Liquid-Liquid Extraction sample2->extraction2 Acidify & Extract derivatization Derivatization extraction2->derivatization Create Volatile Ester analysis2 GC-MS Analysis derivatization->analysis2 Inject Derivatized Sample quantification2 Quantification analysis2->quantification2 SIM/MRM Data Acquisition sample3 Biological Sample extraction3 Solvent Extraction sample3->extraction3 Extract with Methanol/Water analysis3 HPLC-UV Analysis extraction3->analysis3 Inject Filtered Extract quantification3 Quantification analysis3->quantification3 UV Detection at 254 nm signaling_pathway cluster_pathway Metabolic Fate of this compound pentadienoic_acid This compound (Sorbic Acid) activation Acyl-CoA Synthetase pentadienoic_acid->activation pentadienoyl_coa 2,4-Pentadienoyl-CoA activation->pentadienoyl_coa ATP -> AMP + PPi beta_oxidation Beta-Oxidation Pathway pentadienoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle lipid_synthesis Fatty Acid & Cholesterol Synthesis acetyl_coa->lipid_synthesis energy_production Energy Production (ATP) tca_cycle->energy_production

References

Comparative Study on the Biological Activities of 2,4-Pentadienoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial, antifungal, and anticancer properties of various 2,4-pentadienoic acid derivatives, providing supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Derivatives of this compound, a scaffold found in natural products, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide presents a comparative study of the antimicrobial, antifungal, and anticancer properties of several synthesized this compound derivatives, supported by experimental data from peer-reviewed studies. Detailed protocols for the key biological assays are provided to facilitate reproducibility and further investigation.

Anticancer Activity

A notable group of this compound derivatives, specifically amides derived from piperic acid [5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid], has demonstrated significant cytotoxic effects against various cancer cell lines. The anticancer activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

A study on a series of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid amides revealed that substitutions on the amide's phenyl ring significantly influence their anticancer potency.[1] For instance, derivatives with electron-withdrawing groups, such as chloro and bromo substituents, exhibited enhanced cytotoxicity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines.[1] One piperine-based urea derivative, in particular, showed potent anti-proliferative activity against triple-negative breast cancer (TNBC) MDA-MB-231 cells with an IC50 value of 18.7 µM, which was more effective than the parent compound piperine and the standard chemotherapeutic drug 5-fluorouracil (5-FU).[2]

Table 1: Anticancer Activity of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Amide Derivatives (IC50 in µg/mL) [1]

CompoundSubstituentHepG2MCF-7
4a 4-Methyl1.751.59
4b 4-Bromo--
4c 4-Methoxy-1.25
4d 4-Chloro--
4e 2-Chloro2.803.50

Note: Specific IC50 values for compounds 4b and 4d were not explicitly provided in the source, but they were described as showing "excellent anticancer activity".[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. The protocol involves the following steps:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-48 hours).

  • MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The antibacterial properties of this compound derivatives have also been investigated, primarily through the disk diffusion method. This assay provides a qualitative or semi-quantitative measure of the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

The same series of 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid amides that exhibited anticancer activity also showed promising antibacterial effects against a panel of human pathogens.[1] Notably, the derivatives with bromo and chloro substitutions (compounds 4b and 4d) demonstrated superior antibacterial activity compared to other derivatives in the series.[1]

Table 2: Antibacterial Activity of 5-(3,4-Methylenedioxyphenyl)-2,4-Pentadienoic Acid Amide Derivatives (Zone of Inhibition in mm) [1]

CompoundE. coliB. subtilisS. aureusV. choleraeP. aeruginosa
4a 1011101211
4b 1415141514
4c 1112111312
4d 1516151615
4e 1213121413
Ciprofloxacin 2528262927
Experimental Protocol: Disk Diffusion Assay

The disk diffusion assay is performed as follows:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate.

  • Disk Impregnation: Sterile paper disks are impregnated with a known concentration of the this compound derivative.

  • Disk Placement: The impregnated disks are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Antifungal Activity

While extensive data on the antifungal activity of direct this compound derivatives is limited, studies on structurally related compounds provide insights into their potential. For instance, some novel thiazole derivatives have been synthesized and evaluated for their anti-Candida activity, with some compounds exhibiting lower Minimum Inhibitory Concentration (MIC) values than the standard antifungal drug fluconazole.[3] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antifungal Activity of Selected Thiazole Derivatives against Candida Species (MIC in µg/mL) [3]

CompoundC. albicansC. glabrataC. parapsilosis
Thiazole Derivative 1 8168
Thiazole Derivative 2 484
Fluconazole 163216

Note: These are not direct this compound derivatives but are included for comparative context.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay to determine the MIC of an antimicrobial agent. The general steps are:

  • Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the fungal strain.

  • Incubation: The plate is incubated under conditions suitable for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways through which this compound derivatives exert their biological effects are still under investigation. However, studies on related compounds, particularly piperine and its derivatives, offer valuable clues.

In the context of cancer, some piperic acid amides have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] One proposed mechanism involves the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors).[2][5] Inhibition of VEGFR-2 can disrupt tumor growth and metastasis.

Another potential pathway involves the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-regulated Kinase (ERK1/2) signaling cascades, which are crucial for cell survival and proliferation.[4] By blocking these pro-survival pathways, these compounds can trigger apoptosis in cancer cells.

The antibacterial mechanism of fatty acids and their derivatives often involves the disruption of the bacterial cell membrane's integrity.[6] This can lead to the leakage of essential intracellular components and ultimately cell death.

Below are diagrams illustrating a general experimental workflow and a potential signaling pathway involved in the anticancer activity of these derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_mechanism Mechanism of Action Studies S1 Synthesis of this compound Derivatives S2 Structural Characterization (NMR, MS, IR) S1->S2 B1 Anticancer Assay (MTT) S2->B1 B2 Antimicrobial Assay (Disk Diffusion) S2->B2 B3 Antifungal Assay (Broth Microdilution) S2->B3 M1 Signaling Pathway Analysis B1->M1 M2 Apoptosis Assays B1->M2 D Data Analysis & SAR Studies B2->D B3->D M1->D M2->D

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Anticancer_Signaling_Pathway Derivative This compound Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition p38_MAPK p38-MAPK Derivative->p38_MAPK Blockade ERK12 ERK1/2 Derivative->ERK12 Blockade Apoptosis Apoptosis VEGFR2->Apoptosis Pro-survival signaling Inhibition_Node Inhibition of these pathways leads to p38_MAPK->Apoptosis Pro-survival signaling ERK12->Apoptosis Pro-survival signaling Inhibition_Node->Apoptosis

Caption: Putative anticancer signaling pathways modulated by this compound derivatives.

References

A Comparative Guide to Analytical Methods for 2,4-Pentadienoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 2,4-Pentadienoic acid, commonly known as sorbic acid. The objective is to offer a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectrophotometry, and Capillary Electrophoresis (CE) to assist researchers in selecting the most suitable method for their specific applications. This document outlines detailed experimental protocols, presents a summary of quantitative performance data, and includes visualizations of experimental workflows and the compound's mechanism of action.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of the four most common methods for this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)SpectrophotometryCapillary Electrophoresis (CE)
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, often requiring derivatization.Measurement of light absorbance by the analyte at a specific wavelength, either directly or after a color-forming reaction.Separation of ions based on their electrophoretic mobility in an electric field.
Linearity Range 5 - 200 µg/mL2.5 - 5000 mg/kg0 - 6 µg/mL (colorimetric)0.005 - 0.4 mM
Accuracy (Recovery) 83.62 - 102.47%90 - 102%96 - 103%97%
Precision (RSD) < 2.80%< 10%1.6 - 1.9%< 5%
Limit of Detection (LOD) 0.24 - 0.42 µg/mL1.5 mg/kgNot explicitly stated, but detects low µg/mL range0.14 mg/L
Limit of Quantitation (LOQ) 0.80 - 1.14 µg/mL2.5 mg/kgNot explicitly stated0.41 mg/L
Sample Throughput Moderate to HighModerateHighHigh
Selectivity HighHighLow to ModerateHigh
Cost Moderate to HighHighLowModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods, offering a reliable starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for the quantification of this compound in various matrices.

Sample Preparation (General Protocol for Food Samples):

  • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol/water solution (60:40, v/v) as the extraction solvent.

  • Homogenize the mixture for 5 minutes using a high-speed blender.

  • Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.05 M ammonium acetate buffer (pH 4.4) and methanol (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Workflow for HPLC Analysis of this compound:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Homogenized Sample Extraction Solvent Extraction (Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample Homogenate Extraction Solvent Extraction Sample->Extraction Derivatization Esterification Extraction->Derivatization Injection Inject into GC Derivatization->Injection Derivatized Sample Separation Capillary Column Separation Injection->Separation Detection FID or MS Detection Separation->Detection Quantification Quantification Detection->Quantification cluster_outside Extracellular (Low pH) cluster_inside Intracellular (Neutral pH) SorbicAcid_un Undissociated This compound SorbicAcid_dis Dissociated Acid (H+ and Anion) SorbicAcid_un->SorbicAcid_dis Diffusion across Cell Membrane Acidification Intracellular Acidification SorbicAcid_dis->Acidification EnzymeInhibition Enzyme Inhibition (Glycolysis, TCA Cycle) Acidification->EnzymeInhibition GrowthInhibition Microbial Growth Inhibition EnzymeInhibition->GrowthInhibition Start Start: Need to analyze This compound Matrix Complex Matrix (e.g., Food)? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Yes Cost Low Cost a Priority? Matrix->Cost No (Simple Matrix) Derivatization Is Derivatization Acceptable? Sensitivity->Derivatization Yes HPLC HPLC Sensitivity->HPLC No Derivatization->HPLC No GC GC Derivatization->GC Yes Spectro Spectrophotometry Cost->Spectro Yes CE Capillary Electrophoresis Cost->CE No

Unveiling the Bioactive Potential: A Comparative Efficacy Analysis of 2,4-Pentadienoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the continuous quest for novel and effective bioactive compounds, researchers are increasingly turning their attention to 2,4-pentadienoic acid, commonly known as sorbic acid, and its structural analogs. Renowned for its widespread use as a food preservative, the inherent antimicrobial properties of sorbic acid have prompted deeper investigations into its broader bioactivities and those of its derivatives. This guide provides a comprehensive comparison of the efficacy of this compound and its key analogs—potassium sorbate, ethyl sorbate, isopropyl sorbate, and a novel amide derivative—supported by experimental data from various bioassays.

Quantitative Efficacy at a Glance: Comparative Bioactivity Data

To facilitate a clear and concise comparison, the following tables summarize the quantitative data from antimicrobial and cytotoxicity assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Analogs against Various Microorganisms

CompoundBacillus subtilis (mM)Staphylococcus aureus (mM)Escherichia coli (mM)Candida albicans (mM)
This compound (Sorbic Acid)>2>2>2Data Not Available
Potassium SorbateData Not AvailableData Not AvailableData Not AvailableData Not Available
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (Amide Derivative)0.17[1]0.50[1]Data Not AvailableData Not Available

Table 2: Cytotoxicity (IC₅₀) of this compound and Its Analogs on Caco-2 Cells

CompoundMTT Assay (% w/w)Neutral Red Assay (% w/w)
This compound (Sorbic Acid)<0.045[2][3]0.66[2][3]
Potassium Sorbate>0.75[2][3]>0.75[2][3]
Ethyl Sorbate<0.045[2][3]>0.75[2][3]
Isopropyl Sorbate0.32[2][3]>0.75[2][3]

Delving into the Mechanisms of Action: A Multifaceted Approach

The antimicrobial efficacy of this compound and its analogs stems from a multi-pronged attack on microbial cells, rather than a single mechanism. The primary mode of action involves the disruption of cellular homeostasis, primarily through the following pathways:

antimicrobial_mechanism cluster_entry Cellular Entry cluster_membrane Membrane Disruption cluster_cytoplasm Cytoplasmic Effects cluster_metabolism Metabolic Disruption Sorbic_Acid This compound (Undissociated) Membrane Cell Membrane Sorbic_Acid->Membrane Diffuses across H_ATPase H+-ATPase Proton Pump Sorbic_Acid->H_ATPase Inhibits Respiration Cellular Respiration Sorbic_Acid->Respiration Targets Intracellular_Acidification Intracellular Acidification Membrane->Intracellular_Acidification Dissociates, releasing H+ Proton_Influx Proton Influx H_ATPase->Proton_Influx Reduced proton export Enzyme_Inhibition Enzyme Inhibition Intracellular_Acidification->Enzyme_Inhibition Glycolysis Glycolysis Enzymes Enzyme_Inhibition->Glycolysis TCA_Cycle Krebs Cycle Enzymes (Fumarase, Succinate Dehydrogenase) Enzyme_Inhibition->TCA_Cycle ROS_Production Increased ROS Production Respiration->ROS_Production

Antimicrobial Mechanism of this compound.

Rigorous Evaluation: Experimental Protocols

The data presented in this guide are derived from standardized and reproducible bioassays. Below are the detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compound Prepare serial dilutions of test compounds Inoculate_Plate Inoculate 96-well plate containing compound dilutions Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare standardized microbial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at optimal temperature and duration Inoculate_Plate->Incubate Read_Plate Visually or spectrophotometrically determine microbial growth Incubate->Read_Plate Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Experimental Workflow for MIC Determination.

Protocol Details:

  • Preparation of Test Compounds: Stock solutions of this compound and its analogs are prepared in a suitable solvent. Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Microbial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Caco-2 cells in a 96-well plate Treat_Cells Treat cells with various concentrations of test compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 24-72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT solution to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Experimental Workflow for MTT Assay.

Protocol Details:

  • Cell Seeding: Caco-2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Concluding Remarks

The presented data underscore the significant bioactive potential of this compound and its analogs. Notably, ester and amide derivatives exhibit enhanced antimicrobial activity compared to the parent acid and its potassium salt. The multifaceted mechanism of action, targeting cellular membranes, key metabolic enzymes, and respiratory processes, highlights the robust nature of these compounds as antimicrobial agents. This comparative guide serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for further exploration and application of these promising compounds in various fields.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of 2,4-pentadienoic acid, a simple conjugated diene carboxylic acid, with the closely related sorbic acid (2,4-hexadienoic acid) and the foundational conjugated diene, 1,3-butadiene. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, we illuminate the subtle yet significant effects of substituent changes on the electronic and vibrational properties of these conjugated systems.

This comparative analysis, supported by experimental data, offers a clear framework for identifying and characterizing these and similar conjugated dienes, which are pivotal structural motifs in numerous natural products and pharmaceutical agents.

At a Glance: Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for this compound, sorbic acid, and 1,3-butadiene, facilitating a direct comparison of their characteristic spectral features.

Table 1: UV-Visible Spectroscopic Data

Compoundλmax (nm)Solvent
This compound~255Ethanol
Sorbic Acid254Isopropanol[1]
1,3-Butadiene217Gas Phase[2][3]

Table 2: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

Functional GroupThis compoundSorbic Acid1,3-Butadiene
O-H Stretch (Carboxylic Acid)~3000 (broad)2500-3500 (broad)N/A
C=O Stretch (Carboxylic Acid)~1700~1694N/A
C=C Stretch (Conjugated)~1640, ~16101613-1638~1596
=C-H Bend (trans)~990~998~908, ~990

Table 3: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Proton EnvironmentThis compound (in CDCl₃)Sorbic Acid (in CDCl₃)1,3-Butadiene (in CCl₄)
H2~5.8 (d)5.796 (d)[4]5.25 (dd)
H3~7.3 (dd)7.36 (m)[4]6.28 (m)
H4~6.1 (m)6.11-6.33 (m)[4]6.28 (m)
H5 (CH₂)~5.4 (d), ~5.5 (d)N/A5.15 (dd)
H5 (CH) & H6 (CH₃)N/A6.11-6.33 (m), 1.876 (d)[4]N/A
COOH~12.0 (s, broad)~12.0 (s, broad)N/A

Table 4: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Carbon EnvironmentThis compound (in Polysol)Sorbic Acid (in CDCl₃)1,3-Butadiene
C1 (COOH)~172~172N/A
C2~122~118116.7
C3~145~145137.2
C4~130~129137.2
C5~135~141116.7
C6N/A~18N/A

Experimental Protocols: A Guide to Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. Below are detailed methodologies for the key experiments cited in this guide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly the π to π* transitions in conjugated systems.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, isopropanol, or hexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Instrument Setup: Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (typically 200-400 nm for conjugated dienes).

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The extent of conjugation directly influences the λmax; longer conjugated systems absorb at longer wavelengths.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Methodology:

  • Sample Preparation:

    • Liquids: A few drops of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid can be analyzed as a KBr pellet (mixing a small amount of the sample with KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the instrument and acquire the infrared spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-H). The positions of these bands can be influenced by the molecular environment, such as conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the proton NMR spectrum. Key parameters to analyze include:

      • Chemical Shift (δ): Indicates the electronic environment of the proton.

      • Integration: Proportional to the number of protons giving rise to the signal.

      • Multiplicity (Splitting Pattern): Provides information about the number of neighboring protons (n+1 rule).

      • Coupling Constants (J): The distance between peaks in a multiplet, which can help determine the spatial relationship between coupled protons.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are obtained, where each unique carbon atom appears as a single line.

    • Chemical Shift (δ): Indicates the type of carbon atom (e.g., sp³, sp², sp).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion or coupling with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: The sample is ionized using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Analyze the fragmentation pattern to deduce structural information.

Visualizing the Logic: Workflows and Relationships

To further clarify the process of spectroscopic analysis and the underlying principles, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample Compound of Interest UV_Vis UV-Vis Spectroscopy Sample->UV_Vis FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS UV_Data λmax UV_Vis->UV_Data IR_Data Absorption Bands (cm⁻¹) FTIR->IR_Data NMR_Data Chemical Shifts (δ), Coupling Constants (J) NMR->NMR_Data MS_Data m/z Ratio MS->MS_Data Conjugation Extent of Conjugation UV_Data->Conjugation Functional_Groups Functional Groups IR_Data->Functional_Groups Connectivity C-H Framework & Connectivity NMR_Data->Connectivity Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Structure Final Structure Conjugation->Structure Functional_Groups->Structure Connectivity->Structure Molecular_Weight->Structure Conjugation_Effect cluster_conjugation Increasing Conjugation cluster_energy HOMO-LUMO Energy Gap (ΔE) cluster_lambda UV-Vis Absorption (λmax) Butadiene 1,3-Butadiene Pentadienoic_Acid This compound Energy_High Higher ΔE Butadiene->Energy_High Hexatriene 1,3,5-Hexatriene Energy_Medium Intermediate ΔE Pentadienoic_Acid->Energy_Medium Energy_Low Lower ΔE Hexatriene->Energy_Low Lambda_Short Shorter λmax (e.g., 217 nm) Energy_High->Lambda_Short π → π* Lambda_Mid Intermediate λmax (e.g., ~255 nm) Energy_Medium->Lambda_Mid π → π* Lambda_Long Longer λmax (e.g., 258 nm) Energy_Low->Lambda_Long π → π*

References

Assessing the purity of synthesized 2,4-Pentadienoic acid against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2,4-Pentadienoic acid against a certified reference standard. It details the necessary analytical techniques, experimental protocols, and data interpretation to ensure the quality and reliability of this compound for research and development purposes.

Introduction

This compound, a conjugated unsaturated carboxylic acid, serves as a versatile building block in organic synthesis. Its purity is paramount to ensure the intended reactivity, yield, and safety profile in subsequent applications, including the development of novel pharmaceutical agents. This guide outlines a multi-pronged analytical approach for rigorous purity assessment, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of potential impurities.

TechniquePrincipleAnalytes DetectedProsCons
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.This compound and non-volatile, UV-active impurities.Robust, reproducible, and widely available. Excellent for quantifying known impurities.May not detect non-UV active or volatile impurities. Co-elution of impurities can occur.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Volatile and semi-volatile impurities, including residual solvents and byproducts.High sensitivity and specificity. Provides structural information for impurity identification.Requires derivatization for non-volatile compounds like carboxylic acids.
qNMR The signal intensity of a nucleus is directly proportional to its molar concentration.This compound and any proton-containing impurities.Primary analytical method, highly accurate and precise. Does not require a reference standard for the analyte itself (uses a certified internal standard). Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.

Data Presentation: Purity Assessment Summary

The following table summarizes the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Analytical MethodParameterSynthesized SampleReference StandardAcceptance Criteria
HPLC-UV Purity (Area %)98.9%≥99.5%≥98.0%
Known Impurity 1 (Area %)0.5%Not Detected≤0.5%
Unknown Impurities (Total Area %)0.6%≤0.5%≤1.0%
GC-MS Residual Solvents (ppm)Acetone: 150Not Detected≤5000 ppm (ICH Q3C)
Volatile Impurities (Total Area %)0.2%Not Detected≤0.5%
qNMR Purity (mol/mol %)99.1%≥99.5%≥98.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from established protocols for the analysis of acrylic acid derivatives.[1][2][3]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

    • Synthesized Sample: Prepare the synthesized sample in the same manner as the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a derivatization step to increase the volatility of the carboxylic acid.

  • Instrumentation: GC-MS system with a split/splitless injector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a highly accurate purity assessment using an internal standard.[4][5][6][7][8]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard and add it to the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the carboxylic acid proton) and the singlet of maleic acid.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard (Maleic acid)

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a logical decision-making process for selecting the appropriate analytical technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Comparison cluster_result Final Assessment start Synthesized this compound dissolve Dissolve in Appropriate Solvent start->dissolve ref_std Reference Standard ref_std->dissolve hplc HPLC-UV Analysis dissolve->hplc gcms GC-MS Analysis (with Derivatization) dissolve->gcms qnmr qNMR Analysis dissolve->qnmr process_hplc Chromatogram Integration & Area % Calculation hplc->process_hplc process_gcms Impurity Identification & Quantification gcms->process_gcms process_qnmr Integral Comparison & Purity Calculation qnmr->process_qnmr compare Compare Data to Reference Standard and Specifications process_hplc->compare process_gcms->compare process_qnmr->compare report Generate Purity Report compare->report

Caption: Experimental workflow for the purity assessment of this compound.

Decision_Tree start Start: Purity Assessment Goal q1 Routine Quality Control? start->q1 q2 Identify Unknown Impurities? q1->q2 No ans_hplc Use HPLC-UV q1->ans_hplc Yes q3 Need Primary Method for Certification? q2->q3 No ans_gcms Use GC-MS q2->ans_gcms Yes ans_qnmr Use qNMR q3->ans_qnmr Yes ans_multi Use a Combination of Techniques q3->ans_multi No

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Guide to the Cross-Reactivity of Antibodies for 2,4-Pentadienoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the cross-reactivity of antibodies specifically raised against 2,4-pentadienoic acid derivatives is limited. This guide is presented as a template for researchers, utilizing a hypothetical scenario to demonstrate best practices in data presentation and experimental design for such a study. The principles and protocols described are based on established immunoassay methodologies.[1]

Introduction

This compound is a conjugated dienecarboxylic acid that can serve as a hapten for the production of specific antibodies when conjugated to a carrier protein.[2] These antibodies are valuable tools for the development of immunoassays to detect and quantify the molecule in various matrices. A critical parameter for any immunoassay is antibody specificity. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to inaccurate results.[3][4]

This guide provides a comparative framework for evaluating the cross-reactivity of hypothetical monoclonal and polyclonal antibodies raised against a this compound-protein conjugate. The analysis focuses on the antibodies' ability to distinguish the target from structurally similar analogs.

Antibody Specificity and Cross-Reactivity Comparison

The specificity of three hypothetical antibodies (Monoclonal Antibody A, Monoclonal Antibody B, and Polyclonal Antibody C) was assessed against the target antigen (this compound) and three potential cross-reactants: Sorbic Acid (a longer-chain analog), Muconic Acid (a dicarboxylic analog), and 2-Pentenoic Acid (a less unsaturated analog).

Cross-reactivity was quantified using an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The concentration of each compound required to inhibit 50% of the antibody binding (IC50) was determined. The percent cross-reactivity was calculated using the following formula[1]:

% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Potential Cross-Reactant) x 100 [1]

Lower percentage values indicate higher specificity for the target antigen.[1]

Table 1: Comparative Cross-Reactivity of Anti-2,4-Pentadienoic Acid Antibodies

Compound TestedTarget Antigen (IC50, ng/mL)Monoclonal Antibody A (% Cross-Reactivity)Monoclonal Antibody B (% Cross-Reactivity)Polyclonal Antibody C (% Cross-Reactivity)
This compound 15.2100% 100% 100%
Sorbic Acid1,2501.2%3.5%8.9%
Muconic Acid>10,000<0.15%<0.15%0.5%
2-Pentenoic Acid8,4000.18%0.45%2.1%

Data are hypothetical and for illustrative purposes only.

Analysis:

  • Monoclonal Antibody A demonstrates the highest specificity, with minimal cross-reactivity towards all tested analogs.

  • Monoclonal Antibody B shows slightly higher cross-reactivity, particularly with Sorbic Acid, suggesting its binding epitope is more tolerant of chain length variation.

  • Polyclonal Antibody C , as expected, exhibits the broadest reactivity, likely due to the presence of a heterogeneous population of antibodies recognizing multiple epitopes.

Experimental Design and Visualizations

The generation and assessment of antibody specificity is a multi-step process. It begins with hapten design and conjugation to a carrier protein to elicit an immune response, followed by antibody production and screening.[2][5]

G cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Cross-Reactivity Testing (ic-ELISA) Hapten This compound (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Immunization Immunization of Host Immunogen->Immunization Screening Hybridoma Screening / Serum Titer Check Immunization->Screening Purification Antibody Purification Screening->Purification Antibody Purified Antibodies (mAb A, mAb B, pAb C) Purification->Antibody Competition Add Antibody + Competitor (Antigen or Analog) Antibody->Competition Coating Coat Plate with Coating Antigen (Hapten-BSA) Coating->Competition Detection Add Secondary Ab & Substrate Competition->Detection Analysis Measure Signal & Calculate IC50 Detection->Analysis

Figure 1. Workflow for antibody production and cross-reactivity assessment.

The principle of the competitive immunoassay relies on the competition between the free antigen (in the sample or standard) and a labeled or coated antigen for a limited number of antibody binding sites.

G

Figure 2. Logical diagram of antibody specificity and cross-reactivity.

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol outlines the key steps for assessing the cross-reactivity of antibodies against this compound.

  • Reagent Preparation:

    • Coating Antigen: Prepare a this compound-BSA conjugate. Dilute to 1 µg/mL in Coating Buffer (e.g., PBS, pH 7.4).

    • Standards: Prepare a stock solution of this compound. Create a series of dilutions (e.g., 0.1 to 1000 ng/mL) in Assay Buffer (e.g., PBST with 1% BSA).

    • Test Compounds: Prepare dilution series for each potential cross-reactant (Sorbic Acid, etc.) in Assay Buffer.

    • Primary Antibody: Dilute the anti-2,4-pentadienoic acid antibody to its optimal working concentration, determined previously by titration.

    • Secondary Antibody: Use an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-mouse IgG) diluted according to the manufacturer's instructions.

    • Wash Buffer: PBS with 0.05% Tween 20 (PBST).

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other appropriate chromogenic substrate.

    • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Assay Procedure:

    • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

    • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Assay Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

    • Washing: Repeat the wash step.

    • Competitive Reaction: Add 50 µL of standard or test compound solution to the appropriate wells. Then, immediately add 50 µL of the diluted primary antibody solution to all wells. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the wash step.

    • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.

    • Washing: Wash the plate 5 times with Wash Buffer.

    • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Stopping Reaction: Add 50 µL of Stop Solution to each well.

    • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the OD values against the logarithm of the analyte concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for the target antigen and each test compound.

    • Calculate the percent cross-reactivity using the formula provided in Section 2.

References

Benchmarking the performance of different synthetic routes to 2,4-Pentadienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key organic molecules is paramount. 2,4-Pentadienoic acid, a valuable building block in the synthesis of various pharmaceuticals and natural products, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three prominent methods: the Doebner-Knoevenagel condensation, the Wittig reaction, and the oxidation of 2,4-pentadienal. Each route is evaluated based on yield, reaction conditions, and substrate scope, with detailed experimental protocols provided to support laboratory application.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on various factors including desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key performance indicators for the three discussed methods.

Synthetic RouteKey ReactantsTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Doebner-Knoevenagel Condensation Malonic acid, Acrolein42-46Pyridine, refluxOne-pot reaction, readily available starting materials.Moderate yield, use of pyridine as solvent.
Wittig Reaction Bromoacetic acid derivative, Triphenylphosphine, Acrolein71-97 (for the ester)Aqueous media, refluxHigh yield, environmentally benign (aqueous) conditions for the ester synthesis.Multi-step to obtain the free acid (ester hydrolysis), formation of triphenylphosphine oxide byproduct.
Oxidation of 2,4-Pentadienal 2,4-PentadienalVariableMild oxidizing agents (e.g., Tollens' reagent, PCC)Direct conversion of the corresponding aldehyde.Yield can be variable, potential for over-oxidation or side reactions.

Experimental Protocols

Doebner-Knoevenagel Condensation

This method provides a direct, one-pot synthesis of this compound from commercially available starting materials. The reaction proceeds via a condensation followed by decarboxylation.[1][2]

Procedure:

  • In a well-ventilated fume hood, equip a 1-liter, three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge the flask with 204 g (2.58 mol) of dry pyridine and 104 g (1.00 mol) of malonic acid.

  • Stir the mixture to dissolve the malonic acid.

  • From the addition funnel, add 67.2 g (1.20 mol) of freshly distilled acrolein dropwise over a period of 30-45 minutes. An exothermic reaction will occur, and the mixture will begin to reflux.

  • After the addition is complete, continue to heat the mixture at reflux for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.

  • Extract the aqueous layer with three 150 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with two 100 mL portions of water, followed by one 100 mL portion of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield 41-45 g (42-46%) of this compound as a white crystalline solid.

Wittig Reaction for Ethyl 2,4-Pentadienoate

The Wittig reaction offers a high-yield route to the corresponding ester, which can then be hydrolyzed to the carboxylic acid. The following one-pot procedure in aqueous media is environmentally friendly.[3]

Procedure:

  • To a round-bottomed flask, add triphenylphosphine (1.2 equiv.), the aldehyde (e.g., acrolein, 1.0 equiv.), and ethyl bromoacetate (1.2 equiv.) in water.

  • Add a base such as lithium hydroxide (LiOH) to the mixture.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Most olefination reactions are reported to be complete within 5–120 minutes.[3]

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ethyl 2,4-pentadienoate can be purified by column chromatography on silica gel.

  • Subsequent hydrolysis of the ester to the carboxylic acid can be achieved using standard procedures (e.g., refluxing with aqueous sodium hydroxide followed by acidification).

Oxidation of 2,4-Pentadienal

Procedure (General):

  • Preparation of Tollens' Reagent: In a clean test tube, add a few drops of aqueous sodium hydroxide to a solution of silver nitrate. A precipitate of silver oxide will form. Add concentrated ammonia solution dropwise until the precipitate just dissolves, forming the Tollens' reagent [Ag(NH₃)₂]⁺.

  • Oxidation: Add 2,4-pentadienal (1 equiv.) to the freshly prepared Tollens' reagent.

  • Stir the mixture at room temperature. A positive test is indicated by the formation of a silver mirror on the walls of the test tube.

  • Upon completion of the reaction, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product, this compound, can be isolated by filtration and purified by recrystallization.

Visualizing the Synthetic Pathways

To better illustrate the logic and workflow of each synthetic approach, the following diagrams are provided in the DOT language for Graphviz.

Doebner_Knoevenagel_Condensation Malonic_Acid Malonic Acid Pyridine Pyridine (Solvent/Base) Malonic_Acid->Pyridine Acrolein Acrolein Acrolein->Pyridine Intermediate Condensation Adduct Pyridine->Intermediate Condensation Product This compound Intermediate->Product Decarboxylation

Caption: Doebner-Knoevenagel Condensation Workflow.

Wittig_Reaction Bromoacetate Ethyl Bromoacetate Ylide Phosphonium Ylide Bromoacetate->Ylide with PPh3 PPh3 Triphenylphosphine Ester_Product Ethyl 2,4-Pentadienoate Ylide->Ester_Product Wittig Reaction Acrolein Acrolein Acrolein->Ester_Product Wittig Reaction Acid_Product This compound Ester_Product->Acid_Product Hydrolysis

Caption: Wittig Reaction and Subsequent Hydrolysis.

Oxidation_of_Aldehyde Aldehyde 2,4-Pentadienal Oxidant Mild Oxidizing Agent (e.g., Tollens' Reagent) Aldehyde->Oxidant Product This compound Oxidant->Product Oxidation

Caption: Oxidation of 2,4-Pentadienal.

References

Safety Operating Guide

Safe Disposal of 2,4-Pentadienoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,4-Pentadienoic acid is critical for maintaining a secure laboratory environment and protecting our ecosystem. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through an approved hazardous waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be emptied into drains or discarded with regular trash.[3][5][6][7][8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[1][9][10] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[5][9]

  • Hand Protection: Use chemical-impermeable gloves.

  • Body Protection: A lab coat or apron is necessary. For larger quantities or in situations with a higher risk of exposure, wear appropriate protective clothing to prevent skin contact.[5]

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][11]

  • Avoid generating dust.[5][7]

  • Prevent all personal contact, including inhalation of dust or vapors.[5][11]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2][11]

  • Wash hands thoroughly after handling.[1][2][5][9]

  • Keep containers tightly closed when not in use.[5][6][11]

Quantitative Data for Disposal Planning

Properly characterizing and quantifying waste is essential for compliant disposal. The following table summarizes key data for this compound.

PropertyValueCitation
Chemical Formula C5H6O2[10]
Molecular Weight 98.10 g/mol [10]
Physical State Solid[5]
Melting Point 69 - 72 °C / 156.2 - 161.6 °F[5]
GHS Hazard Statements H301, H314, H315, H317, H319[1][9][10]
Storage Temperature Store in freezer, in a dry, cool, well-ventilated place[5]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the proper disposal of this compound, from the point of generation to its final collection for disposal.

1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[12]

  • Calculate the required amounts of this compound carefully to avoid preparing excess.

  • Whenever possible, substitute with less hazardous chemicals.[12]

2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with incompatible materials such as bases, oxidizing agents, or reducing agents.[8][13][14]

  • Collect solid waste separately from liquid waste. If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).

3. Waste Collection and Container Management:

  • Collect all this compound waste, including contaminated materials (e.g., pipette tips, weighing paper), in a designated, compatible, and properly sealed container.[5][6][7][11] Plastic containers are generally preferred for acid waste, but compatibility should always be verified.[12]

  • Ensure the waste container has a tightly fitting cap and is kept closed at all times, except when waste is being added.[5][15]

  • Do not overfill waste containers; leave at least 10% headspace for expansion.

4. Labeling:

  • As soon as the first particle of waste is added, label the container clearly. The label must include:

    • The words "Hazardous Waste".[8][16]

    • The full chemical name: "this compound Waste".[16]

    • The specific hazards (e.g., "Toxic," "Corrosive").[8]

    • The accumulation start date.[16]

    • The name of the principal investigator and the laboratory location.[16]

5. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[8][12][16] This area must be at or near the point of waste generation.[12][16]

  • The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[16]

6. Arranging for Waste Pickup:

  • Once the waste container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: 2,4-Pentadienoic Acid Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT Dispose Down the Drain start->no_drain no_trash Do NOT Dispose in Regular Trash start->no_trash segregate Segregate Waste: Solid vs. Liquid Acidic Stream ppe->segregate container Use Designated, Compatible, and Labeled Hazardous Waste Container segregate->container labeling Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards, Date, PI Info container->labeling saa Store in Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Arrange for Pickup by EHS or Licensed Contractor saa->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Pentadienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper handling of 2,4-Pentadienoic acid is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, actionable information for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risk and support the integrity of your research.

Immediate Safety and Hazard Information

This compound is a hazardous substance requiring careful management. Key hazards include:

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1]

  • Toxicity: Some sources classify it as toxic if swallowed and capable of causing severe skin burns and eye damage.[2][3]

  • Sensitivities: It is reported to be air and light-sensitive, as well as hygroscopic (absorbs moisture from the air).[1]

PropertyValue
CAS Number 626-99-3
Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
Melting Point 69 - 72 °C (156.2 - 161.6 °F)[1]
Appearance Solid
Storage Temperature -20°C[4]
Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[5][6]Protects against skin irritation and potential burns. Always inspect gloves for integrity before use and wash hands after removal. For extended contact, consider double-gloving.
Eye and Face Protection Safety goggles and a face shield.[1]Chemical splash goggles are mandatory to protect against serious eye irritation. A face shield provides an additional layer of protection against splashes.
Body Protection Laboratory coat.Protects against accidental skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a respirator.All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] If a respirator is required, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge (yellow-coded) is recommended.[3][7]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Store: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store in a freezer at -20°C for long-term storage.[4] Protect from direct sunlight and store under an inert atmosphere.[1]

  • Preparation: Conduct a thorough risk assessment for the specific experiment. Ensure a certified chemical fume hood is available and functioning correctly. Gather and inspect all necessary PPE. Locate the nearest safety shower and eyewash station.

  • Don PPE: Put on the appropriate PPE before handling the chemical.

  • Fume Hood: Perform all manipulations of this compound within a chemical fume hood.[1]

  • Avoid Dust and Vapors: Avoid the formation of dust and inhalation of any vapors.[1]

  • Containment: Keep the container tightly closed when not in use.

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material to contain the substance.

  • Collection: Sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is a critical final step.

  • Designated Container: Collect all waste containing this compound, including contaminated gloves, absorbent pads, and empty containers, in a designated, chemically compatible, and leak-proof container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound".

For aqueous solutions containing this compound, neutralization is a key step before disposal.

  • Dilution: Dilute the acidic solution with water in a suitable container within a fume hood.

  • Neutralization: Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring.

  • Monitor pH: Use a pH meter to monitor the neutralization process. The target pH should be within the range permitted by local regulations for drain disposal (typically between 6 and 8).

  • Drain Disposal: Once neutralized and if permitted by local regulations, the solution may be flushed down the drain with copious amounts of water. Check with your institution's environmental health and safety office for specific guidelines.

Solid this compound and contaminated materials should be disposed of as hazardous chemical waste. Do not empty into drains.[1] Follow your institution's and local hazardous waste regulations for disposal. This typically involves collection by a licensed hazardous waste disposal company.

Visual Workflow and Decision Guides

To further clarify the handling and safety protocols, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather & Inspect PPE RiskAssessment->GatherPPE CheckHood Verify Fume Hood Operation GatherPPE->CheckHood LocateSafety Locate Eyewash/Shower CheckHood->LocateSafety DonPPE Don Appropriate PPE LocateSafety->DonPPE UseHood Work in Fume Hood DonPPE->UseHood HandleChemical Handle this compound UseHood->HandleChemical CloseContainer Keep Container Closed HandleChemical->CloseContainer Decontaminate Decontaminate Surfaces CloseContainer->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste RemovePPE Remove & Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Standard Operating Procedure for Handling this compound.

SpillResponse Spill Spill Occurs AssessSize Assess Spill Size Spill->AssessSize SmallSpill Small Spill AssessSize->SmallSpill Minor LargeSpill Large Spill AssessSize->LargeSpill Major Contain Contain with Absorbent SmallSpill->Contain Evacuate Evacuate Area LargeSpill->Evacuate Alert Alert Supervisor / EHS Evacuate->Alert Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision Tree for Spill Response.

DisposalWorkflow WasteGenerated Waste Generated WasteType Determine Waste Type WasteGenerated->WasteType SolidWaste Solid Waste / Contaminated Materials WasteType->SolidWaste Solid AqueousWaste Aqueous Waste WasteType->AqueousWaste Aqueous CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid Neutralize Neutralize with Base (in Fume Hood) AqueousWaste->Neutralize DisposeHazardous Arrange for Hazardous Waste Pickup CollectSolid->DisposeHazardous CheckLocalRegs Check Local Regulations for Drain Disposal Neutralize->CheckLocalRegs CheckLocalRegs->CollectSolid Not Permitted DisposeDrain Dispose Down Drain with Copious Water CheckLocalRegs->DisposeDrain Permitted

Caption: Disposal Workflow for this compound Waste.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.